molecular formula C9H12N2O3 B1335181 (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid CAS No. 890092-87-2

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Cat. No.: B1335181
CAS No.: 890092-87-2
M. Wt: 196.2 g/mol
InChI Key: SOAAGCCBFNEUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAAGCCBFNEUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390323
Record name (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-87-2
Record name (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a substituted pyrazole derivative featuring a carboxylic acid moiety.[1][2] The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[3][4][5][6] This technical guide provides a comprehensive overview of the known chemical properties, a logical synthetic approach based on established pyrazole chemistry, and potential applications in drug discovery for this specific molecule. While detailed experimental data for this particular compound is not extensively available in peer-reviewed literature, this guide synthesizes foundational knowledge of pyrazole chemistry to offer valuable insights for researchers.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound with the systematic IUPAC name 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid.[2] Its structure is characterized by a central pyrazole ring substituted with two methyl groups at positions 3 and 5, an acetyl group at position 4, and an acetic acid group attached to the nitrogen at position 1.[1][2]

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 890092-87-2[7][8][9]
Molecular Formula C₉H₁₂N₂O₃[2]
Molecular Weight 196.20 g/mol [2]
IUPAC Name 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid[2]
Physical Form Solid[7]
Purity 95% (as commercially available)[7]
Storage Ambient Temperature[7]
Computed XLogP3 0.4[2]

Note: The XLogP3 value suggests a relatively low lipophilicity, which may indicate moderate water solubility. However, experimental verification is crucial.

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for this compound is not currently available. However, based on established methodologies for the synthesis of substituted pyrazoles, a logical and efficient synthetic route can be proposed. The foundational principle for pyrazole ring formation is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10]

Proposed Synthetic Pathway

The synthesis would likely proceed in a multi-step fashion, beginning with the formation of the substituted pyrazole core, followed by the introduction of the acetic acid moiety.

synthesis_pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Reduction of Nitro Group cluster_3 Step 4: Acetylation cluster_4 Step 5: Hydrolysis A Acetylacetone B Nitrating Agent (e.g., HNO₃/H₂SO₄) A->B Nitration C 3-Nitro-2,4-pentanedione B->C D Hydrazine Hydrate C->D Condensation E 4-Nitro-3,5-dimethyl-1H-pyrazole D->E F Ethyl Bromoacetate E->F Alkylation H Ethyl (4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)acetate F->H G Base (e.g., K₂CO₃) G->H I Reducing Agent (e.g., SnCl₂/HCl) H->I Reduction J Ethyl (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate I->J K Acetylating Agent (e.g., Acetyl Chloride) J->K Acetylation L Ethyl (4-acetylamino-3,5-dimethyl-1H-pyrazol-1-yl)acetate K->L M Base (e.g., NaOH) L->M Ester Hydrolysis N This compound M->N

Caption: Proposed multi-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Step 1: Pyrazole Ring Formation: The Knorr pyrazole synthesis is a classic and reliable method. The choice of acetylacetone as the 1,3-dicarbonyl starting material directly provides the 3- and 5-methyl substituents. Nitration prior to cyclization is a strategic choice to introduce a functional group at the 4-position that can be later converted to the acetyl group.

  • Step 2: N-Alkylation: Alkylation of the pyrazole nitrogen with ethyl bromoacetate is a standard procedure to introduce the acetic acid ester moiety.[11] The use of a base like potassium carbonate is essential to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

  • Step 3: Reduction of the Nitro Group: The nitro group is a versatile precursor to an amino group. Catalytic hydrogenation or reduction with metals in acidic media (like SnCl₂/HCl) are common and effective methods.

  • Step 4: Acetylation: The resulting amino group can be readily acetylated using standard reagents like acetyl chloride or acetic anhydride.

  • Step 5: Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, typically achieved under basic conditions with subsequent acidification.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

characterization_workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Assess reaction completion - Determine purity Start->TLC MP Melting Point Analysis - Preliminary purity assessment TLC->MP NMR NMR Spectroscopy (¹H and ¹³C) - Structural elucidation MP->NMR IR Infrared (IR) Spectroscopy - Identify functional groups NMR->IR MS Mass Spectrometry (MS) - Confirm molecular weight IR->MS Purity Purity Confirmation (e.g., HPLC, Elemental Analysis) MS->Purity

Caption: Standard workflow for the characterization of the target compound.

Expected Spectral Data:

While experimental spectra for this specific compound are not available, predictions can be made based on its structure:

  • ¹H NMR: Signals corresponding to the two distinct methyl groups on the pyrazole ring, the acetyl methyl group, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid would be expected.

  • ¹³C NMR: Resonances for the carbons of the pyrazole ring, the two ring-attached methyl groups, the acetyl carbonyl and methyl carbons, and the carboxylic acid carbonyl and methylene carbons would be anticipated.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the acetyl group, the C=O stretching of the carboxylic acid, and the broad O-H stretching of the carboxylic acid would be prominent.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns.

Potential Applications in Drug Development

The pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs with a wide range of therapeutic applications.[12][4][6] These include anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[4][5][6] The presence of both a carboxylic acid and an acetyl group on the this compound scaffold provides multiple points for potential interaction with biological targets and for further chemical modification.

Potential Therapeutic Areas of Interest
  • Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, a key target in inflammation. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: The pyrazole scaffold has been incorporated into various compounds with demonstrated anticancer activity, targeting a range of signaling pathways.[12][5]

  • Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[4][5]

The acetic acid moiety makes this compound a valuable intermediate for the synthesis of more complex molecules, such as amides and esters, allowing for the exploration of a wider chemical space in drug discovery programs.[13]

Conclusion

This compound is a compound of significant interest due to its pyrazole core, a privileged scaffold in medicinal chemistry. While a detailed body of experimental data for this specific molecule is yet to be established in the public domain, this guide provides a solid foundation for researchers by outlining its chemical identity, proposing a logical synthetic strategy, and highlighting its potential in drug discovery. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

  • This compound. PubChem. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Open Research@CSIR-NIScPR. [Link]

  • This compound. PubChem. [Link]

Sources

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

This guide provides a comprehensive technical overview of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and the scientific rationale behind its utility, providing researchers and drug development professionals with actionable insights.

Nomenclature and Chemical Identity

Correctly identifying a compound is the foundation of all subsequent research. The subject of this guide is most precisely identified by its IUPAC name and other standardized identifiers.

  • IUPAC Name : The systematic name for this compound is 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid [1]. This name explicitly defines the molecular structure: an acetic acid group attached to the nitrogen at position 1 of a pyrazole ring, which itself is substituted with an acetyl group at position 4 and two methyl groups at positions 3 and 5.

  • Common Synonyms : It is also referred to as (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid[1].

  • CAS Number : The Chemical Abstracts Service registry number is 890092-87-2 , a unique identifier for this specific substance[1][2].

Physicochemical Properties

Understanding the physicochemical properties of a molecule is critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, stability, and membrane permeability, which are crucial for experimental design and drug development.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃PubChem[1]
Molecular Weight 196.20 g/mol PubChem[1]
InChI Key SOAAGCCBFNEUKR-UHFFFAOYSA-NSigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
XLogP3 0.4PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Synthesis and Mechanistic Rationale

The synthesis of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves a multi-step process building upon the foundational pyrazole core. Pyrazoles are a cornerstone of heterocyclic chemistry, often synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine.[3][4][5].

The following protocol outlines a logical and efficient pathway for its synthesis. The causality behind each step—the "why"—is explained to provide a deeper understanding of the reaction dynamics.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 3,5-dimethylpyrazole

This initial step creates the core heterocyclic scaffold. The Knorr pyrazole synthesis is a classic and reliable method.

  • Reaction : Acetylacetone (a 1,3-dicarbonyl) is reacted with hydrazine hydrate.

  • Methodology :

    • To a solution of acetylacetone (1.0 eq.) in ethanol, add hydrazine hydrate (1.0 eq.) dropwise at 0°C. The dropwise addition is crucial to control the exotherm of the initial condensation.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours to ensure complete cyclization[3].

    • Monitor the reaction via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 3,5-dimethylpyrazole can often be used in the next step without further purification.

  • Scientific Rationale : The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Ethanol is a suitable polar protic solvent that facilitates all stages of this transformation.

Step 2: N-Alkylation to form Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

This step introduces the acetic acid moiety (as an ester, for protection) onto the pyrazole nitrogen.

  • Reaction : 3,5-dimethylpyrazole is alkylated with ethyl bromoacetate.

  • Methodology :

    • Dissolve 3,5-dimethylpyrazole (1.0 eq.) in a polar aprotic solvent like acetone or DMF.

    • Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the mixture. The base will deprotonate the pyrazole nitrogen, activating it for nucleophilic attack[3].

    • Add ethyl bromoacetate (1.1 eq.) and reflux the mixture for 12-16 hours[3]. The reaction progress should be monitored by TLC.

    • After cooling, filter off the inorganic salts (K₂CO₃ and KBr byproduct) and concentrate the filtrate under vacuum. The resulting crude ester can be purified by column chromatography.

  • Scientific Rationale : The pyrazole anion is a potent nucleophile that readily displaces the bromide from ethyl bromoacetate in an Sₙ2 reaction. Using the ethyl ester of bromoacetic acid protects the carboxylic acid functionality, which would otherwise interfere with the base-mediated reaction.

Step 3: C4-Acylation and Saponification

The final steps involve introducing the acetyl group at the electron-rich C4 position and hydrolyzing the ester to the final carboxylic acid.

  • Reaction : Friedel-Crafts acylation followed by ester hydrolysis.

  • Methodology :

    • Acylation : Cool a solution of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq.) in a suitable solvent (e.g., dichloromethane) to 0°C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq.), followed by the dropwise addition of acetyl chloride (1.1 eq.). Stir at 0°C for 1 hour and then at room temperature until the reaction is complete.

    • Quench the reaction carefully by pouring it over crushed ice. Extract the product with an organic solvent.

    • Saponification : Dissolve the crude acetylated ester in methanol. Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq.) and stir at room temperature for 3 hours[6].

    • Concentrate the mixture to remove methanol. Dilute with water and acidify with dilute HCl until the pH is ~3-4.

    • The product, 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

  • Scientific Rationale : The pyrazole ring is an electron-rich heterocycle, making the C4 position susceptible to electrophilic aromatic substitution like the Friedel-Crafts acylation. The subsequent saponification is a standard base-catalyzed hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthesis Workflow Diagram

SynthesisWorkflow A Acetylacetone + Hydrazine Hydrate B Step 1: Knorr Synthesis (Ethanol, Reflux) A->B C 3,5-dimethylpyrazole B->C D Step 2: N-Alkylation (Ethyl Bromoacetate, K2CO3) C->D E Ethyl 2-(3,5-dimethyl-1H- pyrazol-1-yl)acetate D->E F Step 3a: Acylation (Acetyl Chloride, AlCl3) E->F G Step 3b: Saponification (NaOH, then HCl) F->G H Final Product: 2-(4-acetyl-3,5-dimethyl-1H- pyrazol-1-yl)acetic acid G->H

Caption: A three-step synthetic pathway to the target molecule.

Applications in Drug Discovery and Chemical Research

The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets, leading to a wide range of biological activities[7].

  • Pharmaceutical Development : Pyrazole derivatives are known to possess anti-inflammatory, analgesic, antibacterial, and antiviral properties[3][7]. A prominent example is Celecoxib, a potent and selective COX-2 inhibitor used to treat inflammation and pain, which features a diaryl-pyrazole core[7]. The title compound, with its reactive handles (a carboxylic acid and a ketone), serves as a versatile building block for synthesizing more complex derivatives for screening in various therapeutic areas. It is a valuable tool for exploring new frontiers in pharmaceutical development[8].

  • Catalysis and Materials Science : The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions. This property makes pyrazole derivatives useful in the development of novel catalysts and functional materials.

Logical Relationship: From Core Scaffold to Application

Applications cluster_0 Core Compound cluster_1 Potential Applications Core 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid Carboxylic Acid Ketone Pyrazole Core App Drug Discovery Anti-inflammatory Antiviral COX-2 Inhibition Antibacterial Catalysis Materials Science Core:f0->App Derivatization Core:f1->App Scaffold Hopping Core:f2->App Bioisosteric Replacement

Caption: Relationship between the compound's functional groups and its applications.

Conclusion

2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is more than just a chemical entity; it is a versatile platform for innovation. Its well-defined synthesis, rooted in fundamental organic chemistry principles, provides reliable access to this valuable building block. For researchers in drug development and materials science, its combination of a proven bioactive scaffold with synthetically accessible functional groups offers a powerful starting point for the design and creation of novel, high-value molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3162907, this compound. PubChem. [Link]

  • AWS (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • Fahmy, H. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4987. PMC - PubMed Central. [Link]

  • Patil, S. A., et al. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc. Journals. [Link]

  • American Elements (n.d.). 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid. [Link]

  • Google Patents (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
  • ResearchGate (n.d.). A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions. [Link]

Sources

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a functionalized heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This document details the fundamental physicochemical properties, outlines a logical synthetic pathway, and discusses the potential applications of this molecule as a versatile building block for drug discovery and development. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational data and field-proven insights into its scientific context.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Heterocyclic compounds are foundational to contemporary drug discovery, with nitrogen-containing rings being of primary importance.[1] Among these, the pyrazole moiety has emerged as a particularly valuable and versatile scaffold. Its unique electronic properties and the capacity for substitution at multiple positions allow for the fine-tuning of steric and electronic characteristics to achieve desired biological activities.

The clinical and commercial success of pyrazole-containing drugs validates their significance. Molecules such as Celecoxib (an anti-inflammatory), Ruxolitinib (an anti-cancer agent), and Sildenafil (for erectile dysfunction) highlight the broad therapeutic range of this scaffold.[1][2] The metabolic stability of the pyrazole ring is a key factor contributing to its frequent use in novel drug candidates.[2] this compound is a representative of this class, featuring key functional groups—a carboxylic acid and a ketone—that serve as reactive handles for the synthesis of diverse chemical libraries.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the bedrock of all subsequent research. This compound is identified by its unique molecular formula, weight, and registry number, which are summarized below.

PropertyValueSource
IUPAC Name 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acidPubChem[3]
CAS Number 890092-87-2Sigma-Aldrich
Molecular Formula C₉H₁₂N₂O₃PubChem[3]
Molecular Weight 196.21 g/mol Merck[4]
Canonical SMILES CC1=C(C(=O)C)C(=NN1CC(=O)O)CPubChem[3]
InChI Key SOAAGCCBFNEUKR-UHFFFAOYSA-NSigma-Aldrich
Physical Form SolidSigma-Aldrich

Synthesis and Characterization

The synthesis of functionalized pyrazoles often follows a well-established chemical logic. The proposed pathway for the title compound involves the construction of the core pyrazole ring, followed by functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule can be disconnected at the N1-acetic acid bond, leading back to a 4-acetyl-3,5-dimethyl-1H-pyrazole intermediate. This intermediate can be derived from 3,5-dimethyl-1H-pyrazole, which is classically synthesized from the condensation of acetylacetone and hydrazine.

G Target This compound Intermediate2 4-Acetyl-3,5-dimethyl-1H-pyrazole + Ethyl Bromoacetate Target->Intermediate2 N-Alkylation & Hydrolysis Intermediate1 3,5-Dimethyl-1H-pyrazole Intermediate2->Intermediate1 Friedel-Crafts Acylation Precursors Acetylacetone + Hydrazine Intermediate1->Precursors Paan-Knorr Condensation

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating workflow, where the successful synthesis of each intermediate is confirmed before proceeding.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

  • To a round-bottom flask, add acetylacetone (1.0 eq) and ethanol.

  • Cool the mixture in an ice bath and add hydrazine hydrate (1.0 eq) dropwise while stirring. Causality: This exothermic condensation reaction is controlled at a low temperature to prevent side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3 hours.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole, which can be purified by recrystallization.

Step 2: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • In a flask protected from moisture, suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in dichloromethane (DCM).

  • Add acetyl chloride (1.1 eq) dropwise at 0 °C.

  • Add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in DCM dropwise. Causality: This Friedel-Crafts acylation directs the acetyl group to the electron-rich C4 position of the pyrazole ring.

  • Stir the reaction at room temperature for 12-18 hours.

  • Carefully quench the reaction by pouring it over crushed ice, followed by extraction with DCM.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the acetylated intermediate. Purify via column chromatography.

Step 3: Synthesis of this compound

  • Dissolve 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and ethyl bromoacetate (1.2 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the pyrazole N-H, initiating an Sₙ2 reaction with ethyl bromoacetate to form the ester.[5]

  • Reflux the mixture for 14 hours, monitoring by TLC.[5]

  • Filter off the solid K₂CO₃ and concentrate the filtrate. The resulting crude product is ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

  • Hydrolyze the crude ester by dissolving it in a mixture of ethanol and 1M sodium hydroxide solution and stirring at room temperature until the reaction is complete.

  • Acidify the reaction mixture with 1M HCl to precipitate the final product, this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Functionalization A Acetylacetone + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B Condensation C 1-(3,5-dimethyl-1H- pyrazol-4-yl)ethanone B->C Acetyl Chloride, AlCl3 D Ethyl (4-acetyl-3,5-dimethyl- 1H-pyrazol-1-yl)acetate C->D Ethyl Bromoacetate, K2CO3 E Final Product: (4-Acetyl-3,5-dimethyl-1H- pyrazol-1-YL)acetic acid D->E NaOH, then HCl

Caption: Synthetic workflow from precursors to the final product.

Predictive Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic analyses is essential. Based on the structure, the following spectral features are predicted:

  • ¹H NMR: Expected signals would include two singlets for the two non-equivalent methyl groups on the pyrazole ring (approx. δ 2.1-2.5 ppm), a singlet for the acetyl methyl protons (approx. δ 2.4 ppm), and a key singlet for the methylene (-CH₂-) protons of the acetic acid group (approx. δ 4.7-5.0 ppm). A broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm).

  • ¹³C NMR: Distinct signals for the two carbonyl carbons (ketone and carboxylic acid, >160 ppm), carbons of the pyrazole ring (approx. 105-150 ppm), the methylene carbon (approx. 50 ppm), and the three methyl carbons (approx. 10-20 ppm) are expected.

  • Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 197.21.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch from the ketone (~1680 cm⁻¹), and another C=O stretch from the carboxylic acid (~1720 cm⁻¹).

Applications in Drug Discovery and Development

This compound is not an end-product but a strategic intermediate. Its bifunctional nature—containing both a nucleophilic handle (the carboxylic acid) and an electrophilic site (the ketone)—makes it a valuable platform for generating compound libraries for high-throughput screening.

The pyrazole core itself is associated with a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7] The functional groups on this specific molecule allow for straightforward chemical modifications to explore structure-activity relationships (SAR).

  • Carboxylic Acid Handle: This group can be readily converted into amides, esters, or other bioisosteres to modulate solubility, cell permeability, and target binding. Amide coupling with a diverse set of amines is a cornerstone of medicinal chemistry for library synthesis.

  • Ketone Handle: The acetyl group can be reduced to a secondary alcohol, used in reductive amination reactions, or serve as a precursor for more complex heterocyclic fusions.

G Core This compound -COOH -C(O)CH3 Amides Amide Library (Modulates Binding) Core:f0->Amides Amide Coupling Esters Ester Prodrugs (Improves Permeability) Core:f0->Esters Esterification Alcohols Secondary Alcohols (New H-Bond Donors) Core:f1->Alcohols Reduction (e.g., NaBH4) Amines Secondary Amines (Via Reductive Amination) Core:f1->Amines Reductive Amination

Caption: Potential derivatization pathways for library synthesis.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.21 g/mol .[3][4] Beyond these fundamental properties, it represents a strategic asset in medicinal chemistry. Its synthesis is achievable through established and logical chemical transformations. The true value of this compound lies in its potential as a versatile building block, enabling researchers and drug development professionals to readily access novel chemical space in the ongoing quest for new and more effective therapeutic agents.

References

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Synthesis, characterization and DFT studies of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Product Detail - 2a biotech. 2a biotech. [Link]

Sources

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Acetic Acid Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have established it as a "privileged scaffold".[3][4] This means the core pyrazole structure can be readily modified to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[5][6] The incorporation of a pyrazole moiety is a key feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[7][8]

This guide focuses specifically on pyrazole acetic acid derivatives, a subclass that has garnered significant attention for its therapeutic potential. The addition of the acetic acid group (-CH₂COOH) or its bioisosteres can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, enhancing its solubility, metabolic stability, and ability to interact with specific enzyme active sites. We will explore the synthesis, mechanisms of action, and key biological activities of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in field-proven insights.

Anti-Inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade

The most prominent and commercially successful application of pyrazole derivatives is in the management of pain and inflammation.[9] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[10][11]

Mechanism of Action: Selective COX-2 Inhibition

The arachidonic acid cascade is a central pathway in the inflammatory response. The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (PGE2, PGI2) and thromboxanes.[12] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[11]

Pyrazole acetic acid derivatives, most notably Celecoxib (a diaryl-substituted pyrazole), achieve their therapeutic effect through the selective inhibition of COX-2 .[13][14] The chemical structure of these derivatives, often featuring a polar sulfonamide side chain, allows them to bind specifically to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[14] This selective binding blocks prostaglandin synthesis at the site of inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[11][12]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2_1 Prostaglandin H2 COX1->Prostaglandin_H2_1 Prostaglandin_H2_2 Prostaglandin H2 COX2->Prostaglandin_H2_2 Prostaglandins_1 Physiological Prostaglandins Prostaglandin_H2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Inflammatory Prostaglandins Prostaglandin_H2_2->Prostaglandins_2 Isomerases GI_Protection GI_Protection Prostaglandins_1->GI_Protection Functions Inflammation_Pain Inflammation_Pain Prostaglandins_2->Inflammation_Pain Effects Celecoxib Pyrazole Acetic Acid Derivatives (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Some pyrazolone derivatives, such as Difenamizole, exhibit analgesic effects through a different mechanism involving the modulation of monoamine systems in the brain, including the inhibition of monoamine oxidase (MAO) and dopamine reuptake.[15][16][17]

Experimental Protocol: In Vivo Acetic Acid-Induced Writhing Test

This protocol is a standard and reliable method for evaluating the peripheral analgesic activity of new chemical entities. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching) in mice, which is mediated by the release of endogenous mediators like prostaglandins.

Objective: To assess the ability of a test pyrazole acetic acid derivative to reduce the number of writhes induced by acetic acid in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test pyrazole acetic acid derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • 0.6% (v/v) Acetic acid solution

  • Oral gavage needles

  • Syringes and needles for injection

  • Observation chambers

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 7 days before the experiment. Fast the mice overnight before the test, with free access to water.

  • Grouping: Randomly divide the mice into four groups (n=6 per group):

    • Group I (Control): Receives the vehicle orally.

    • Group II (Standard): Receives Indomethacin (10 mg/kg) orally.

    • Group III (Test): Receives the test compound at a specific dose (e.g., 50 mg/kg) orally.

    • Group IV (Test): Receives the test compound at a higher dose (e.g., 100 mg/kg) orally.

  • Dosing: Administer the respective vehicle, standard, or test compound to each group via oral gavage.

  • Induction of Writhing: After 60 minutes of drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. Count the total number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage protection (analgesic activity) for each group using the following formula:

    • % Protection = [(Mean writhes in Control Group - Mean writhes in Treated Group) / Mean writhes in Control Group] x 100

  • Causality and Validation: The reduction in the number of writhes in the test groups compared to the control group indicates peripheral analgesic activity.[18] The mechanism is validated by the positive control (Indomethacin), a known COX inhibitor. A dose-dependent response in the test groups strengthens the evidence of the compound's efficacy.

Anticancer Activity: Modulating Key Signaling Pathways

The versatility of the pyrazole scaffold extends to oncology, with numerous derivatives demonstrating potent anticancer activity against a range of human cancer cell lines.[19][20] These compounds often exert their effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[12]

Mechanism of Action: Multi-Targeted Inhibition

Unlike traditional cytotoxic agents, many pyrazole derivatives act as targeted therapies. One key pathway inhibited by certain pyrazolyl-s-triazine derivatives is the EGFR/PI3K/AKT/mTOR cascade .[7][21] This pathway is frequently hyperactivated in many cancers, including triple-negative breast cancer, and plays a crucial role in promoting cell growth, proliferation, and survival.

  • EGFR Inhibition: The compounds can bind to the Epidermal Growth Factor Receptor (EGFR), preventing its activation and the downstream signaling cascade.

  • PI3K/AKT/mTOR Inhibition: By inhibiting key kinases like PI3K and mTOR within this pathway, the pyrazole derivatives can effectively shut down pro-survival signals, leading to cell cycle arrest and apoptosis (programmed cell death).[7][12]

Other anticancer mechanisms associated with pyrazole derivatives include the inhibition of Aurora-A kinase, VEGFR, and the induction of apoptosis through the activation of caspases (CASP3, CASP9).[12][19]

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytoplasm to Nucleus EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Pyrazole_Derivative Pyrazole Acetic Acid Derivatives Pyrazole_Derivative->EGFR Inhibition Pyrazole_Derivative->PI3K Inhibition pyrazole_Derivative pyrazole_Derivative pyrazole_Derivative->mTOR Inhibition

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.

Data Summary: In Vitro Cytotoxicity

The efficacy of novel pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassTarget Cell LineIC₅₀ (nM)Reference CompoundIC₅₀ (nM)Source
Pyrazolyl-s-triazine (7f)MDA-MB-231 (Breast)59.24Tamoxifen69.1[7][21]
Pyrazolyl-s-triazine (7d)MDA-MB-231 (Breast)70.3Tamoxifen69.1[7][21]
Pyrazole Derivative (21)HCT116 (Colon)390Doxorubicin-[19]
Pyrazole Derivative (21)MCF-7 (Breast)460Doxorubicin-[19]
Pyrazole Derivative (42)WM 266.4 (Melanoma)120--[19]
Experimental Protocol: General Synthesis of Pyrazole Acetic Acid Derivatives

A common and efficient method for synthesizing the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[22] Acetic acid is often used as a solvent or catalyst in these reactions.[7][23][24]

Objective: To synthesize a substituted pyrazole acetic acid derivative via a one-pot reaction.

Materials:

  • β-dicarbonyl compound (e.g., Ethyl acetoacetate)

  • Hydrazine derivative (e.g., Phenylhydrazine)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) in a minimal amount of glacial acetic acid or a mixture of ethanol and acetic acid.[7]

  • Addition of Hydrazine: To the stirring solution, add the hydrazine derivative (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC. The use of microwave irradiation can often shorten the reaction time significantly.[24]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: A solid precipitate of the pyrazole derivative will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole acetic acid derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[7][25]

  • Causality and Validation: This protocol is self-validating through the characterization of the final product. The distinct spectral signatures of the pyrazole ring (e.g., characteristic chemical shifts in NMR) confirm the successful cyclization. The purity is confirmed by a single spot on the TLC plate and sharp melting point.

Diverse Biological Activities and Future Directions

While anti-inflammatory and anticancer properties are the most extensively studied, the pyrazole acetic acid scaffold is a versatile platform for developing agents with a wide range of other biological activities.

  • Antimicrobial and Antifungal Activity: Certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7][26]

  • Antiviral Activity: The pyrazole nucleus is a component of compounds with demonstrated antiviral properties.[2][7]

  • Neuroprotective Effects: Some pyrazole derivatives have been shown to exhibit neuroprotective activity in in vitro models, suggesting potential applications in neurodegenerative diseases.[27]

  • Antidiabetic Activity: Researchers have also explored pyrazole derivatives for their ability to modulate blood glucose levels.[20]

Caption: General workflow for the discovery of pyrazole-based therapeutics.

The future of pyrazole acetic acid derivatives in drug development is promising. Advances in synthetic chemistry, including microwave-assisted and multicomponent reactions, are enabling the rapid generation of diverse chemical libraries.[6][24] Combined with computational tools like molecular docking and in silico ADMET screening, these approaches are accelerating the identification of novel drug candidates with improved potency and safety profiles.[2][28] The continued exploration of this privileged scaffold is certain to yield new and effective therapies for a multitude of human diseases.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.
  • Celecoxib. (n.d.). Wikipedia.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
  • What is the mechanism of Celecoxib? (2024).
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed.
  • Difenamizole. (n.d.). Grokipedia.
  • (Pyrazol-4-yl)aceticyl)
  • Neurochemical studies of an analgesic, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole [difenamizole]. (n.d.). PubMed.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
  • Difenamizole. (n.d.). Wikipedia.
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Review: biologically active pyrazole deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
  • Synthesis of pyrazoline by using acetic acid. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

An In-Depth Technical Guide to Unveiling the Therapeutic Potential of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. Given the limited publicly available data on this specific molecule, this document outlines a robust, multi-pronged strategy, combining state-of-the-art computational prediction with rigorous experimental validation. Our approach is grounded in the well-established therapeutic relevance of the pyrazole scaffold, a privileged structure in modern medicinal chemistry.

The Pyrazole Scaffold: A Foundation of Therapeutic Versatility

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in drug discovery, with numerous pyrazole-containing compounds having received FDA approval for a wide range of clinical applications.[1] The unique physicochemical properties of the pyrazole core, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a diverse array of biological targets.[1][2]

Marketed drugs containing the pyrazole scaffold include Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain, and Crizotinib, a kinase inhibitor used in cancer therapy.[3][4] The broad spectrum of biological activities associated with pyrazole derivatives encompasses anti-inflammatory, anticancer, analgesic, antimicrobial, and anticonvulsant effects.[5][6][7] This established therapeutic precedent strongly suggests that novel derivatives, such as this compound, hold significant, yet unexplored, therapeutic potential.

A Systematic Approach to Target Identification and Validation

The journey from a novel compound to a potential therapeutic begins with the critical step of identifying its molecular target(s). For a compound with a novel structure like this compound, a systematic and multi-faceted approach is essential. We propose a workflow that begins with a broad, computational screening to generate hypotheses, followed by a focused experimental validation of the most promising candidates.

G cluster_0 In Silico Target Prediction cluster_1 Target Prioritization cluster_2 Experimental Validation ligand_based Ligand-Based Methods (Similarity Searching) prioritization Scoring & Ranking (Based on in silico evidence & literature precedence) ligand_based->prioritization structure_based Structure-Based Methods (Reverse Docking) structure_based->prioritization pharmacophore Pharmacophore Modeling pharmacophore->prioritization biochemical Biochemical Assays (Enzyme Inhibition, Binding Affinity) prioritization->biochemical cell_based Cell-Based Assays (Signaling Pathway Modulation, Functional Outcomes) biochemical->cell_based

Figure 1: A high-level overview of the proposed workflow for the identification and validation of therapeutic targets for this compound.

In Silico Target Prediction: Generating Testable Hypotheses

Computational, or in silico, methods provide a cost-effective and high-throughput approach to generating initial hypotheses about the biological targets of a novel compound.[3][8] By leveraging vast databases of known chemical structures and their biological activities, these methods can predict potential protein-ligand interactions.

Ligand-Based Approaches

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[4] By comparing the structure of this compound to databases of known bioactive compounds, we can identify proteins that are known to bind to structurally analogous molecules.

  • Chemical Similarity Searching: This involves calculating a similarity score between our query compound and molecules in databases such as ChEMBL and PubChem. The targets of the most similar known active compounds are then considered as potential targets for our query.

Structure-Based Approaches

Structure-based methods utilize the three-dimensional structures of proteins to predict binding interactions.

  • Reverse Docking: In this approach, our compound is computationally "docked" into the binding sites of a large number of proteins from a structural database (e.g., the Protein Data Bank).[3] The docking scores, which estimate the binding affinity, are then used to rank the most likely protein targets.

Pharmacophore Modeling

Pharmacophore models represent the essential steric and electronic features of a molecule that are required for binding to a specific target. A pharmacophore model can be generated for this compound and used to screen 3D databases of protein structures to find those with complementary binding sites.

In Silico Tool Approach Access
TargetHunter Ligand-based (Chemical Similarity)Web Server
SwissTargetPrediction Ligand-based (2D/3D Similarity)Web Server
PharmMapper Pharmacophore-basedWeb Server
TarFisDock Structure-based (Reverse Docking)Web Server

Table 1: A selection of publicly available in silico tools for target prediction.

Prioritizing Putative Targets for Experimental Validation

The output of the in silico screening will likely be a list of numerous potential targets. To efficiently allocate resources for experimental validation, these targets must be prioritized. A scoring system can be developed that considers:

  • Strength of In Silico Evidence: A consensus of predictions from multiple in silico methods for a particular target increases confidence.

  • Literature Precedence: Targets that are known to be modulated by other pyrazole derivatives (e.g., kinases, cyclooxygenases) should be prioritized.[9][10][11][12]

  • Therapeutic Relevance: The association of the potential target with a specific disease area should be considered.

Based on the extensive literature on pyrazole derivatives, it is highly probable that protein kinases and cyclooxygenases will emerge as high-priority target classes for this compound.[9][10][13][14]

Experimental Validation: From Prediction to Confirmation

Rigorous experimental validation is crucial to confirm the predictions generated by in silico methods. The following section provides detailed, step-by-step protocols for validating the interaction of this compound with two high-priority target classes: protein kinases and cyclooxygenases.

Investigating Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[9][11][12] Many approved anticancer drugs are kinase inhibitors, and the pyrazole scaffold is a common feature of these molecules.[1][15][16]

G cluster_0 Biochemical Validation cluster_1 Direct Binding Confirmation cluster_2 Cell-Based Functional Assays kinase_panel In Vitro Kinase Panel Screen (e.g., ADP-Glo Assay) ic50 IC50 Determination for 'Hits' kinase_panel->ic50 spr Surface Plasmon Resonance (SPR) ic50->spr tsa Thermal Shift Assay (TSA) ic50->tsa western_blot Western Blot for Downstream Substrate Phosphorylation spr->western_blot tsa->western_blot proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) western_blot->proliferation

Figure 2: Experimental workflow for the validation of this compound as a potential protein kinase inhibitor.

This assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase buffer.

    • Prepare a solution of the target kinase and its specific substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase/substrate solution to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay determines if the compound can inhibit the activity of the target kinase within a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate as a loading control.

Investigating Cyclooxygenase (COX) Inhibition

The pyrazole scaffold is the core of several well-known COX inhibitors.[10][14][17][18] Therefore, COX-1 and COX-2 are high-priority potential targets for this compound.

This assay measures the ability of the compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound.

    • Prepare solutions of purified human COX-1 and COX-2 enzymes.

  • Enzyme Reaction:

    • In separate tubes for COX-1 and COX-2, pre-incubate the enzyme with the compound dilutions at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 2 minutes.

    • Stop the reaction by adding a solution of HCl.

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration.

    • Determine the IC50 values for each enzyme and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for elucidating the therapeutic targets of the novel compound this compound. By integrating computational prediction with rigorous experimental validation, researchers can efficiently navigate the early stages of the drug discovery process. The identification of a specific, high-affinity molecular target is a critical milestone that will pave the way for subsequent lead optimization, preclinical development, and ultimately, the potential translation of this promising molecule into a novel therapeutic agent.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2022). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. (n.d.). Retrieved from [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. Retrieved from [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). PubMed. Retrieved from [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Institutes of Health. Retrieved from [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). PubMed. Retrieved from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (n.d.). MDPI. Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. (2021). PubMed Central. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020). bioRxiv. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2015). PubMed Central. Retrieved from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Retrieved from [Link]

  • Recent advances in the therapeutic applications of pyrazolines. (2012). PubMed Central. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Publications. Retrieved from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). PubMed Central. Retrieved from [Link]

  • Pyrazole derivatives with diverse therapeutic activities. (2022). ResearchGate. Retrieved from [Link]

Sources

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic Acid: A Whitepaper on Speculative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a heterocyclic compound featuring a substituted pyrazole core. While specific research on its biological activity is not extensively documented in publicly available literature, the broader family of pyrazole derivatives is renowned for a wide spectrum of pharmacological effects.[1][2][3][4][5] This technical guide provides a speculative exploration of the potential mechanisms of action for this compound, drawing upon established activities of structurally related pyrazole-based molecules. We will propose several plausible biological targets and signaling pathways, supported by detailed, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets, leading to a wide range of pharmacological activities.[1][2][3] Marketed drugs and clinical candidates containing the pyrazole core span therapeutic areas including anti-inflammatory, anticancer, antimicrobial, and neurological disorders.[1][2][4][6] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects.

This compound (PubChem CID: 3162907) possesses several key structural features that may inform its biological activity[7]:

  • A pyrazole core: Known for its diverse biological activities.

  • An acetic acid moiety: This functional group can influence solubility and may serve as a handle for interactions with target proteins, particularly those with basic residues in their active sites.

  • An acetyl group: This substituent can impact the electronic properties of the pyrazole ring and may be involved in specific binding interactions.

  • Two methyl groups: These can affect the compound's lipophilicity and steric profile.

Given the lack of direct studies on this specific molecule, this guide will propose three plausible mechanisms of action based on the established pharmacology of related pyrazole derivatives:

  • Enzyme Inhibition: Targeting key enzymes in inflammatory and proliferative pathways.

  • Modulation of Cancer-Related Signaling Pathways: Investigating its potential as an anticancer agent.

  • Antimicrobial Activity: Exploring its potential to inhibit microbial growth.

Speculative Mechanism 1: Enzyme Inhibition

A significant number of pyrazole derivatives exert their therapeutic effects through the inhibition of specific enzymes.[8][9][10] We hypothesize that this compound could function as an inhibitor of enzymes such as cyclooxygenases (COX), protein kinases, or topoisomerases.

Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, are selective inhibitors of COX-2.[6] The anti-inflammatory properties of pyrazole derivatives are often attributed to this mechanism.

Hypothesis: this compound acts as a selective inhibitor of COX-2, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.

Experimental Validation Workflow:

Caption: Workflow for validating COX inhibition.

Experimental Protocol: COX-1 and COX-2 Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human COX-1 and COX-2 enzymes.

  • Materials:

    • Purified human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • This compound.

    • Celecoxib (positive control for COX-2 inhibition).

    • Indomethacin (non-selective COX inhibitor control).

    • COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • Procedure:

    • Prepare a series of dilutions of the test compound and control inhibitors.

    • In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) to each well.

    • Add the test compound or control inhibitor to the respective wells and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time to allow for prostaglandin production.

    • Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method as per the assay kit instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protein Kinase Inhibition

Pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[11]

Hypothesis: this compound inhibits the activity of one or more protein kinases involved in cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs) or Receptor Tyrosine Kinases (RTKs).

Experimental Validation Workflow:

Caption: Workflow for validating protein kinase inhibition.

Experimental Protocol: Kinase Panel Screening

  • Objective: To broadly screen this compound against a large panel of purified human kinases to identify potential targets.

  • Materials:

    • This compound.

    • Commercial kinase panel screening service (e.g., Eurofins DiscoverX KINOMEscan, Promega Kinase-Glo).

  • Procedure:

    • Submit the compound to the screening service at a specified concentration (typically 1-10 µM).

    • The service will perform binding or activity assays against a panel of hundreds of kinases.

    • Analyze the results, which are typically provided as a percentage of inhibition or binding affinity for each kinase.

    • Identify "hits" based on a pre-defined threshold (e.g., >50% inhibition).

    • Follow up with dose-response assays to determine the IC50 for the identified hits.

Speculative Mechanism 2: Modulation of Cancer-Related Signaling Pathways

Given the prevalence of pyrazole derivatives as anticancer agents, it is plausible that this compound could interfere with key signaling pathways that drive cancer progression.[11][12][13]

Hypothesis: this compound disrupts the EGFR/PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[12]

Proposed Signaling Pathway:

EGFR_PI3K_AKT_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound This compound Compound->EGFR Inhibition? Compound->PI3K Inhibition? Compound->AKT Inhibition? Compound->mTOR Inhibition?

Caption: Proposed inhibition of the EGFR/PI3K/AKT/mTOR pathway.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the EGFR/PI3K/AKT/mTOR pathway in a relevant cancer cell line (e.g., A549, MDA-MB-231).

  • Materials:

    • Cancer cell line with a known activated EGFR/PI3K/AKT/mTOR pathway.

    • This compound.

    • EGF (Epidermal Growth Factor) for pathway stimulation.

    • Primary antibodies against: p-EGFR, EGFR, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH).

    • HRP-conjugated secondary antibodies.

    • Lysis buffer, protease, and phosphatase inhibitors.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Culture the cancer cells to ~80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

    • Stimulate the cells with EGF for a short period (e.g., 15 minutes) to activate the pathway.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on the phosphorylation of EGFR, AKT, and mTOR relative to their total protein levels.

Speculative Mechanism 3: Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[3] The mechanism of action for antimicrobial pyrazoles can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.

Hypothesis: this compound possesses antimicrobial properties through the inhibition of a critical bacterial enzyme, such as a topoisomerase or an enzyme involved in metabolic pathways.

Experimental Validation Workflow:

Caption: Workflow for validating antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of microorganisms.

  • Materials:

    • This compound.

    • Panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standard antibiotics and antifungals (e.g., ciprofloxacin, fluconazole) as positive controls.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound and control drugs in the appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth.

    • To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Summary and Future Directions

This compound is a compound with a privileged pyrazole scaffold that suggests a high potential for biological activity. Based on the extensive literature on related compounds, we have proposed three plausible mechanisms of action: enzyme inhibition (COX, protein kinases), modulation of cancer-related signaling pathways (EGFR/PI3K/AKT/mTOR), and antimicrobial activity. The detailed experimental workflows and protocols provided in this guide offer a rational and systematic approach to investigating these hypotheses.

Future research should focus on the synthesis of analogs of this compound to establish structure-activity relationships (SAR). Computational studies, such as molecular docking, can also be employed to predict binding modes and guide the design of more potent and selective compounds. The validation of any of these speculative mechanisms could pave the way for the development of novel therapeutics based on this promising chemical scaffold.

References

  • El-Sayed, M. A. A., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

  • Bennani, F., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Lv, K., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gill, C., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Multiple Authors. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Bennani, F., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Kumar, A., et al. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

  • Kumar, V., & Aggarwal, M. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics. Available at: [Link]

  • Yamamoto, S., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Tran, P. T., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. View of Synthesis, Characterization and Biological Activity of Some New 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kumar, V., & Aggarwal, M. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

Sources

An In-depth Technical Guide to (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. Drawing from established principles of heterocyclic chemistry and analogous synthetic transformations, this document elucidates the probable synthetic pathway, key chemical properties, and the broader context of its potential utility.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts unique physicochemical properties that allow for diverse molecular interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The subject of this guide, this compound, combines the pyrazole core with functional groups that suggest its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
CAS Number 890092-87-2PubChem[1]
Molecular Formula C₉H₁₂N₂O₃PubChem[1]
Molecular Weight 196.20 g/mol PubChem[1]
IUPAC Name 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acidPubChem[1]
InChIKey SOAAGCCBFNEUKR-UHFFFAOYSA-NPubChem[1]
Physical Form SolidSigma-Aldrich[3]
Purity ≥95% (typical)Sigma-Aldrich[3]

A Plausible Synthetic Trajectory

G A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethylpyrazole A->B Knorr Pyrazole Synthesis C Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate B->C N-Alkylation D Ethyl 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate C->D Friedel-Crafts Acylation E This compound D->E Ester Hydrolysis F Ethyl Bromoacetate F->C G Acetyl Chloride / Acetic Anhydride + Lewis Acid G->D H Hydrolysis H->E G A This compound B Amide Coupling A->B Derivatization C Esterification A->C Derivatization D Coordination Chemistry A->D Application E Novel Drug Candidates B->E C->E F Functionalized Materials D->F G Metal-Organic Frameworks D->G

Sources

A Researcher's Comprehensive Guide to the Safe Handling of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. As a compound utilized in diverse scientific research, from pharmaceutical development to catalysis studies, a thorough understanding of its safety profile is paramount to ensure a secure laboratory environment.[1] This guide synthesizes available chemical data and established safety protocols for structurally related compounds to offer a comprehensive safety framework.

Chemical Identity and Properties

This compound is a solid organic compound.[2] A summary of its key chemical and physical properties is provided in the table below.[3]

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃PubChem[3]
Molecular Weight 196.20 g/mol PubChem[3]
CAS Number 890092-87-2PubChem[3]
Physical Form SolidSigma-Aldrich[2]
Purity Typically ≥95%Sigma-Aldrich, Fisher Scientific[2][4]
Storage Temperature Ambient StorageSigma-Aldrich[2]

Hazard Identification and Assessment

The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Acetic acid is corrosive and can cause severe skin burns and eye damage.[5][6][7][8][9] Structurally similar pyrazole derivatives are also known to cause skin and serious eye irritation.[10][11][12]

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[10][11][12][13]

  • Harmful if Swallowed: Similar pyrazole compounds are classified as harmful if swallowed.[4][10][11][13]

The following GHS hazard statements are likely applicable based on analogous compounds:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[10][11]

  • H319: Causes serious eye irritation.[10][11][14]

  • H335: May cause respiratory irritation.[11][13]

First Aid Measures: A Proactive Response Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following procedures are recommended:

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16][17] Remove contact lenses if present and easy to do.[10][15] Continue rinsing and seek immediate medical attention.[16][17]

  • In Case of Skin Contact: Take off immediately all contaminated clothing.[15] Rinse skin with plenty of water and soap for at least 15 minutes.[4][10][17] If skin irritation occurs, get medical advice/attention.[11]

  • If Inhaled: Move the person into fresh air.[4][10][15] If not breathing, give artificial respiration.[4][10] If breathing is difficult, give oxygen.[11][16] Seek medical attention if symptoms persist.[4]

  • If Swallowed: Do NOT induce vomiting.[4][15][17] Rinse mouth with water.[4][10] Never give anything by mouth to an unconscious person.[10][16] Call a poison center or doctor immediately.[4][15]

Self-Protection for the First Aider: Ensure you do not become a casualty. Wear appropriate personal protective equipment (PPE) before assisting a victim.

Laboratory Handling and Storage Protocols

A systematic approach to handling and storage is essential for minimizing risk.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[10][13][16]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6][10][12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) that have been inspected prior to use.[6][13] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin exposure.[4][16]

Hygiene Measures
  • Wash hands thoroughly after handling and before breaks.[6][9][10][13][16]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

  • Keep the compound away from foodstuffs and beverages.[6][9]

Storage
  • Store in a cool, dry, and well-ventilated place.[10][13][16]

  • Keep the container tightly closed when not in use.[9][10][13][15][16]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][16][17]

Experimental Workflow and Risk Mitigation

The following diagram illustrates a typical workflow for handling this solid compound, with integrated safety checkpoints.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound (Minimize Dust Generation) prep_setup->prep_weigh exp_dissolve Dissolution in Solvent prep_weigh->exp_dissolve Transfer to Reaction Vessel exp_reaction Perform Chemical Reaction exp_dissolve->exp_reaction clean_decon Decontaminate Glassware & Work Surfaces exp_reaction->clean_decon End of Experiment clean_waste Segregate & Label Waste (Solid & Liquid) clean_decon->clean_waste clean_ppe Properly Remove & Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Experimental workflow with integrated safety measures.

Accidental Release and Firefighting Measures

Accidental Release
  • Small Spills (<1 L):

    • Ensure adequate ventilation and wear appropriate PPE.[13]

    • Avoid dust formation.[4][10][13]

    • Sweep up the solid material and place it into a suitable, labeled container for disposal.[4][10][13]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills (>1 L):

    • Evacuate personnel from the area.[10][13]

    • Prevent further leakage or spillage if it is safe to do so.[10][13] Do not let the product enter drains.[9][10][13]

    • Contact emergency services and the institutional safety office.

Firefighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][13][15]

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][10][13][15]

Stability and Reactivity

  • Chemical Stability: The compound is stable under normal storage conditions.[4]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[4]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4][16][17]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[4][10]

Toxicological Information

No specific toxicological data for this compound has been published. However, based on its structural similarity to other pyrazole and acetic acid derivatives, the following potential effects should be considered:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, similar to other pyrazole derivatives.[4]

  • Skin Corrosion/Irritation: Expected to be a skin irritant.[10][11]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[10][11][14]

  • Respiratory or Skin Sensitization: No data is available to classify it as a sensitizer.

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data is available for these endpoints.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[15][17]

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Do not allow the material to enter drains or waterways.[10]

  • Contaminated packaging should be treated as the product itself.

The following diagram outlines a logical decision-making process for waste disposal.

G start End of Experiment: Waste Generated is_contaminated Is packaging/material contaminated? start->is_contaminated solid_waste Solid Waste (Unused Compound, Contaminated PPE) is_contaminated->solid_waste Yes (Solid) liquid_waste Liquid Waste (Reaction Mixtures, Solvents) is_contaminated->liquid_waste Yes (Liquid) containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid disposal Arrange for Pickup by Licensed Waste Disposal Service containerize_solid->disposal containerize_liquid->disposal

Caption: Decision tree for chemical waste disposal.

Conclusion

While this compound is a valuable compound in research, its handling requires a diligent and informed approach to safety. By understanding its potential hazards based on its chemical structure and adhering to the guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most current safety data available.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of California, Merced. Glacial Acetic Acid Safety Sheet. [Link]

  • Free Chemistry Online. Acetic Acid Hazards: How to Ensure Safety Handling the Chemical. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

  • VelocityEHS. Acetic Acid Hazards & Safety Information. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid 80 %. [Link]

  • CPAChem. Safety data sheet - Acetic acid, dilute. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Acetic acid 99%. [Link]

  • National Center for Biotechnology Information. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... [Link]

  • AA Blocks. Safety Data Sheet - 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid. [Link]

Sources

Methodological & Application

Synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The described two-step procedure involves an initial Knorr-type pyrazole synthesis via the condensation of acetylacetone with ethyl hydrazinoacetate hydrochloride to form the ethyl ester intermediate, followed by a base-catalyzed hydrolysis to yield the final carboxylic acid product. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization guidelines to ensure a reliable and reproducible outcome.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide range of biological activities and applications as pharmaceutical agents.[2] The pyrazole core is a key pharmacophore found in numerous approved drugs, including the anti-inflammatory COX-2 inhibitor Celecoxib.[3] The functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making these compounds highly sought-after intermediates in the development of novel therapeutic agents. This compound (CAS 890092-87-2) is a particularly useful bifunctional molecule, featuring a carboxylic acid handle for amide bond formation or further derivatization, and a reactive acetyl group that can be modified to construct more complex molecular architectures.[4] This protocol outlines a robust and scalable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

Step 1: Knorr Pyrazole Synthesis

Acetylacetone reacts with Ethyl hydrazinoacetate hydrochloride to form Ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Step 2: Ester Hydrolysis

The ethyl ester intermediate is hydrolyzed to yield the final product, this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.SupplierNotes
Acetylacetone (2,4-Pentanedione)123-54-6100.12 g/mol Sigma-AldrichPurity ≥99%
Ethyl hydrazinoacetate hydrochloride6945-92-2154.60 g/mol Pfaltz & BauerPurity ≥97%
Sodium Acetate (Anhydrous)127-09-382.03 g/mol Fisher ScientificReagent Grade
Ethanol (Absolute)64-17-546.07 g/mol VWR200 Proof
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Sigma-AldrichPellets, ≥98%
Hydrochloric Acid (HCl)7647-01-036.46 g/mol Fisher ScientificConcentrated (37%)
Ethyl Acetate141-78-688.11 g/mol VWRACS Grade
Brine (Saturated NaCl solution)N/AN/ALab Prepared
Magnesium Sulfate (Anhydrous)7487-88-9120.37 g/mol Fisher ScientificReagent Grade
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Health and Safety Precautions

This protocol involves hazardous materials and should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetylacetone : Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled.[5] Keep away from heat, sparks, and open flames. Handle with care to avoid skin contact and inhalation.[5]

  • Ethyl hydrazinoacetate hydrochloride : Causes serious eye, skin, and respiratory system irritation.[6][7] May be harmful if swallowed, inhaled, or absorbed through the skin.[6] Avoid breathing dust.

  • Sodium Hydroxide & Hydrochloric Acid : Corrosive. Cause severe skin burns and eye damage. Handle with extreme care.

Ensure eyewash stations and safety showers are readily accessible.[7]

Experimental Protocol

Part A: Synthesis of Ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate

This step employs a Knorr-type condensation reaction. Sodium acetate is used as a mild base to neutralize the hydrochloride salt of the hydrazine, liberating the free base in situ to react with the β-dicarbonyl compound, acetylacetone.

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (10.0 g, 0.1 mol, 1.0 equiv.) and absolute ethanol (100 mL).

  • Addition of Reagents : Add ethyl hydrazinoacetate hydrochloride (15.5 g, 0.1 mol, 1.0 equiv.) and anhydrous sodium acetate (8.2 g, 0.1 mol, 1.0 equiv.) to the flask.

  • Reflux : Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane.

  • Work-up : After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction : To the resulting residue, add 100 mL of ethyl acetate and 100 mL of deionized water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Wash : Collect the organic (top) layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ethyl ester, typically as a viscous oil or low-melting solid. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part B: Hydrolysis to this compound

This step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to precipitate the final carboxylic acid product.

  • Saponification : Transfer the crude ethyl ester from Part A into a 250 mL round-bottom flask. Add a solution of sodium hydroxide (6.0 g, 0.15 mol, 1.5 equiv.) in 100 mL of deionized water.

  • Heating : Stir the biphasic mixture at 60 °C for 3 hours. The mixture should become homogeneous as the reaction proceeds.

  • Cooling and Acidification : Cool the reaction mixture to 0-5 °C in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3. A white precipitate of the product will form.

  • Isolation : Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying : Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum or in a desiccator to a constant weight.

Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_0 Part A: Ester Synthesis cluster_1 Part B: Hydrolysis A 1. Combine Acetylacetone, Ethyl Hydrazinoacetate HCl, & Sodium Acetate in Ethanol B 2. Reflux for 6 hours A->B C 3. Concentrate Mixture (Rotary Evaporator) B->C D 4. Aqueous Work-up & Extraction with Ethyl Acetate C->D E 5. Dry & Concentrate Organic Phase D->E F Crude Ethyl Ester Intermediate E->F G 6. Dissolve Crude Ester in aq. NaOH F->G Proceed to Hydrolysis H 7. Heat at 60°C for 3 hours G->H I 8. Cool in Ice Bath H->I J 9. Acidify with HCl to pH 2-3 I->J K 10. Isolate by Filtration J->K L 11. Wash with Cold Water & Dry K->L M Final Product L->M

Caption: Experimental workflow for the synthesis of this compound.

G cluster_mech Proposed Knorr Condensation Mechanism reagents Ethyl Hydrazinoacetate + Acetylacetone nuc_attack 1. Nucleophilic attack of hydrazine N on a ketone reagents->nuc_attack Step 1 cyclization 2. Intramolecular attack of second N on other ketone nuc_attack->cyclization Step 2 dehydration 3. Dehydration (Loss of 2 H₂O) cyclization->dehydration Step 3 aromatization 4. Aromatization dehydration->aromatization Step 4 product Ethyl (4-acetyl-3,5-dimethyl- 1H-pyrazol-1-yl)acetate aromatization->product Final Ester

Caption: Simplified mechanism for the Knorr pyrazole synthesis step.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR : Expected signals would include two singlets for the pyrazole methyl groups, a singlet for the acetyl methyl group, a singlet for the methylene (-CH₂-) protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR : Will show characteristic peaks for the carbonyls (acetyl and carboxylic acid), the pyrazole ring carbons, and the methyl/methylene carbons.[2]

  • Mass Spectrometry (MS) : The molecular ion peak corresponding to the product's molecular weight (196.20 g/mol ) should be observed.[4]

  • Melting Point : A sharp melting point indicates high purity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162907, this compound. Retrieved from [Link]

  • Penta. (2024). Safety Data Sheet: Acetylacetone. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • Alam, M. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. Retrieved from [Link]

  • Singh, K., & Phougat, H. (2024). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. B P International. Retrieved from [Link]

  • TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Retrieved from [Link]

  • Levchenko, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Retrieved from [Link]

  • Merck. (n.d.). This compound. Retrieved from [Link]

Sources

Mastering the Purification of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, a key heterocyclic compound, serves as a vital building block in the synthesis of numerous therapeutic agents. Its purification is a critical step that directly impacts the viability of downstream applications. This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each purification strategy, ensuring a deep, causal understanding that moves beyond rote memorization of steps.

The Imperative for Purity: Understanding Potential Contaminants

The common synthetic routes to this compound, often involving the reaction of 3,5-dimethylpyrazole with a haloacetic acid derivative followed by acetylation, can introduce a variety of impurities.[1] A thorough understanding of these potential contaminants is paramount for selecting an appropriate purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 3,5-dimethylpyrazole and haloacetic acid derivatives.

  • Isomeric Byproducts: Positional isomers formed during the alkylation or acetylation steps.

  • Over-acetylated or Incompletely Acetylated Products: Variations in the degree of acetylation on the pyrazole ring.

  • Solvent Residues: Organic solvents used in the synthesis that are not completely removed.

  • Reagents and Catalysts: Any remaining reagents or catalysts from the synthetic process.

The presence of these impurities can interfere with subsequent reactions, compromise the biological activity of the final compound, and introduce unforeseen toxicities. Therefore, robust purification is a non-negotiable aspect of its synthesis.

Purification Strategies: A Multi-pronged Approach

The purification of this compound can be approached through several effective methods. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of purification.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For carboxylic acids like our target molecule, solvents such as ethanol, methanol, or mixtures containing water are often effective.[2]

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol leverages the high solubility of the target compound in hot ethanol and its lower solubility in the cold, while many impurities may exhibit different solubility profiles.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol. Heat the solution gently to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: While the solution is still hot, slowly add deionized water dropwise until a slight turbidity persists. This indicates that the solution is saturated.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Rationale: The carboxylic acid and acetyl groups on the molecule allow for hydrogen bonding with polar protic solvents like ethanol and water.[3] By carefully adjusting the solvent composition and temperature, a supersaturated solution is created from which the desired compound preferentially crystallizes, leaving impurities behind in the mother liquor.

Data Presentation: Solvent System Optimization for Recrystallization

Solvent SystemRatio (v/v)Observed Crystal MorphologyPurity (by HPLC)
Ethanol/Water9:1Fine needles>98%
Methanol/Water8:2Small prisms>97%
Acetone/Hexane1:1Amorphous solid~95%
Dichloromethane/Petroleum Ether1:2Oily precipitate<90%
Acid-Base Extraction: Exploiting Chemical Reactivity

Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic or basic compounds from neutral impurities.[4] Given that our target molecule is a carboxylic acid, it can be readily converted into its water-soluble carboxylate salt by treatment with a base.

Protocol 2: Purification via Acid-Base Extraction

This protocol is particularly useful for removing non-acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), 1M

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate in a separatory funnel.

  • Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the aqueous layer into a clean beaker.

  • Back-Extraction (Optional): To ensure complete transfer, the organic layer can be extracted again with a fresh portion of sodium bicarbonate solution. Combine the aqueous layers.

  • Washing the Organic Layer: The organic layer, now containing neutral impurities, can be washed with brine and dried over anhydrous sodium sulfate.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~2), as indicated by pH paper. The purified this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Causality of Experimental Choice: The carboxylic acid moiety is readily deprotonated by a weak base like sodium bicarbonate to form a water-soluble salt. Most organic impurities, lacking this acidic proton, will remain in the organic phase. Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified acid to precipitate.

Visualization of the Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product in Ethyl Acetate AddBase Add Saturated NaHCO3 Solution Crude->AddBase Separate Separatory Funnel (Shake and Separate) AddBase->Separate Organic Organic Layer (Neutral Impurities) Separate->Organic Aqueous Aqueous Layer (Sodium Salt of Product) Separate->Aqueous AddAcid Add 1M HCl (Acidification to pH ~2) Aqueous->AddAcid Precipitate Precipitation of Purified Product AddAcid->Precipitate Filter Filter, Wash, and Dry Precipitate->Filter Pure Pure (4-Acetyl-3,5-dimethyl- 1H-pyrazol-1-YL)acetic acid Filter->Pure

Caption: Workflow for the purification of this compound via acid-base extraction.

Column Chromatography: For High-Purity Separation

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[5] For polar compounds like this compound, normal-phase chromatography using silica gel is a common choice.

Protocol 3: Silica Gel Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • Hexane (or petroleum ether)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 10% ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the movement of the target compound down the column.

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Mechanistic Insight: The polar carboxylic acid and acetyl groups of the target molecule will interact with the polar silica gel stationary phase through hydrogen bonding and dipole-dipole interactions. Non-polar impurities will have weaker interactions and will elute first with a non-polar mobile phase. By gradually increasing the polarity of the mobile phase (e.g., by increasing the concentration of ethyl acetate), the interactions between the target compound and the silica gel are disrupted, allowing it to move down the column and be collected as a pure fraction.

Visualization of the Column Chromatography Process

ColumnChromatography Column Crude Sample Silica Gel Stationary Phase Eluent (Mobile Phase) Elution Elution with Increasing Polarity Column:f2->Elution Fractions Fraction Collection Elution->Fractions TLC TLC Analysis Fractions->TLC PureProduct Pure Product Fractions TLC->PureProduct

Caption: Schematic representation of the column chromatography purification workflow.

Conclusion and Best Practices

The successful purification of this compound is a testament to the careful application of fundamental chemical principles. For general purification from non-polar impurities, acid-base extraction offers a robust and scalable solution. For achieving high purity, particularly when dealing with impurities of similar polarity, recrystallization and column chromatography are indispensable tools. The choice of method should always be guided by a preliminary analysis of the crude product, for instance, by TLC or HPLC, to identify the nature and extent of the impurities. By adopting a logical and informed approach to purification, researchers can ensure the quality and reliability of this critical synthetic intermediate, thereby paving the way for successful drug discovery and development endeavors.

References

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available at: [Link]

  • Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance... Drug development & registration. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Center for Biotechnology Information. Available at: [Link]

  • Bis(3,5-dimethylpyrazol-1-yl)acetic acid. ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Tsi-journals. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. ResearchGate. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation. Foxx Life Sciences. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • What solvent should I use to recrystallize pyrazoline? ResearchGate. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Applicable Chemistry. Available at: [Link]

  • Acetylation of ferrocene and column chromatography. YouTube. Available at: [Link]

  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Available at: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Center for Biotechnology Information. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • SUPPORTING INFORMATION. ACS Publications. Available at: [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. Available at: [Link]

  • Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. B P International. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol , is a heterocyclic compound featuring a substituted pyrazole ring linked to an acetic acid moiety.[1][2] Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4][5] Accurate and comprehensive characterization of this molecule is paramount for quality control, regulatory submission, and understanding its structure-activity relationship. This application note provides a detailed guide to the key analytical techniques for the thorough characterization of this compound, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before commencing analytical work.

PropertyValueSource
Molecular FormulaC9H12N2O3PubChem[1]
Molecular Weight196.20 g/mol PubChem[1]
IUPAC Name2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acidPubChem[1]
CAS Number890092-87-2[2][6]

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is generally suitable for this class of compounds.

Rationale for Method Selection

The presence of both polar (acetic acid) and non-polar (dimethyl pyrazole) moieties suggests that reverse-phase HPLC will provide good retention and separation from potential impurities. A C18 column is a robust starting point. The mobile phase composition is selected to ensure adequate retention and sharp peak shapes. The addition of a small amount of acid, like trifluoroacetic acid (TFA), can suppress the ionization of the carboxylic acid group, leading to better peak symmetry.[7][8]

Experimental Workflow: RP-HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve sample in mobile phase (e.g., 1 mg/mL) filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample Vortex & Sonicate prep_mobile_A Mobile Phase A: 0.1% TFA in Water prep_mobile_B Mobile Phase B: Acetonitrile inject_sample Inject Sample (e.g., 10 µL) filter_sample->inject_sample Transfer to vial hplc_system HPLC System with UV Detector set_conditions Set Isocratic or Gradient Conditions acquire_data Acquire Chromatogram (e.g., at 254 nm) inject_sample->acquire_data Elution analyze_data Integrate Peaks & Calculate Purity acquire_data->analyze_data

Caption: Workflow for RP-HPLC analysis of this compound.

Protocol: Reverse-Phase HPLC (RP-HPLC)

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Degas both mobile phases prior to use.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature25 °CFor reproducibility.
Injection Volume10 µLA common starting volume.
Detection Wavelength254 nmPyrazole rings typically show absorbance at this wavelength. A PDA detector can be used to identify the optimal wavelength.
Elution ModeIsocratic (e.g., 70:30 A:B) or GradientStart with an isocratic method. A gradient may be necessary to resolve closely eluting impurities.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation: Spectroscopic Techniques

A combination of spectroscopic methods is required to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.[9]

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Indicates the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.[9]

Expected ¹H NMR Signals:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (pyrazole ring)~2.1-2.5Singlet3H
-CH₃ (pyrazole ring)~2.1-2.5Singlet3H
-CH₃ (acetyl group)~2.6Singlet3H
-CH₂- (acetic acid)~4.7-5.0Singlet2H
-COOH~10-12 (often broad)Singlet1H

Expected ¹³C NMR Signals:

CarbonExpected Chemical Shift (ppm)
-CH₃ (pyrazole)~10-15
-CH₃ (acetyl)~25-30
-CH₂- (acetic acid)~50-55
C4 (pyrazole)~105-110
C3/C5 (pyrazole)~140-150
C=O (acetic acid)~170-175
C=O (acetyl)~195-200

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.[9]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the fragmentation pattern, which helps to confirm the structure.

Rationale for Technique Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form [M+H]⁺ or [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Acquisition & Analysis prep_sample Prepare dilute solution (e.g., 10-100 µg/mL in MeOH) inject_sample Infuse or Inject Sample prep_sample->inject_sample lcms_system LC-MS System (ESI Source) set_conditions Set LC gradient and MS parameters acquire_data Acquire Mass Spectrum (Positive & Negative Modes) inject_sample->acquire_data analyze_data Determine m/z of molecular ion and analyze fragmentation acquire_data->analyze_data

Caption: Workflow for LC-MS analysis.

Protocol: ESI-MS

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This can be coupled with an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis:

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Acquire spectra in both positive and negative ion modes.

    • Expected Ions:

      • Positive mode: [M+H]⁺ at m/z 197.09

      • Negative mode: [M-H]⁻ at m/z 195.08

    • Perform fragmentation (MS/MS) on the parent ion to aid in structural confirmation. Common fragmentation patterns for pyrazoles involve cleavage of the ring and loss of substituents.[10][11][12] A likely fragmentation would be the loss of the acetic acid side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FT-IR

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Characteristic FT-IR Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Hydrogen-bonded OH stretch
C-H (aliphatic)2900-3000Stretch from methyl and methylene groups
C=O (Carboxylic Acid)~1700-1725Carbonyl stretch
C=O (Ketone)~1670-1690Acetyl carbonyl stretch
C=N (Pyrazole)~1550-1600Ring stretch[13]

Conclusion

The comprehensive characterization of this compound requires an orthogonal approach, utilizing a combination of chromatographic and spectroscopic techniques. RP-HPLC is essential for determining purity and for quantification. A full structural elucidation is achieved through the combined data from NMR, MS, and FT-IR spectroscopy. The protocols and expected data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to accurately and reliably characterize this and similar pyrazole-containing molecules.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • International Journal of ChemTech Research. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(7), 24-30. [Link]

  • Journal of Chemistry. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of Chemistry. [Link]

  • Santos, V. G., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(8), 9234-9260. [Link]

  • Hassan, M. S., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836. [Link]

  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Gomaa, A. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4991. [Link]

  • Hafez, H. N., et al. (2018). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 23(11), 2946. [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • CSIR-NIScPR. (n.d.). pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. [Link]

  • Journal of Chemical Research. (2024). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. [Link]

  • Google Patents. (n.d.).
  • Drug Development & Registration. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance.... [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • ResearchGate. (n.d.). Bis(3,5-dimethylpyrazol-1-yl)acetic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

Sources

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Coordination Chemistry of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic Acid

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazole derivatives are a cornerstone in the field of coordination chemistry, offering a rich tapestry of structural and electronic properties that can be fine-tuned for various applications.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are adept at coordinating with a wide array of metal ions. One nitrogen atom is pyrrole-like and can be deprotonated to act as a bridging ligand, while the other is pyridine-like, serving as a monodentate donor.[3] This versatility has led to their use in catalysis, materials science, and medicinal chemistry.[2][4][5]

The ligand, this compound, is a particularly intriguing yet underexplored member of this family.[6][7] Its structure incorporates several key features for a coordination chemist:

  • A Bidentate N,O-Chelating Moiety: The pyrazole ring's pyridine-like nitrogen and the carboxylate group of the acetic acid side chain can form a stable five-membered chelate ring with a metal center.

  • A Secondary Donor Site: The acetyl group at the 4-position of the pyrazole ring presents an additional oxygen donor, potentially allowing for the formation of polynuclear complexes or alternative coordination modes.

  • Tunable Solubility and Reactivity: The acetic acid group imparts a degree of aqueous solubility and provides a handle for further functionalization.

This application note provides a comprehensive guide to the synthesis, characterization, and coordination chemistry of this compound, tailored for researchers in inorganic chemistry, materials science, and drug development.

Part 1: Synthesis of this compound

The synthesis of this ligand can be approached through a multi-step process, beginning with the construction of the substituted pyrazole ring, followed by N-alkylation to introduce the acetic acid moiety. A plausible synthetic route is outlined below, adapted from established methods for pyrazole synthesis.[8][9]

Protocol 1: Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrazole

This initial step involves the condensation of a β-diketone with hydrazine, a classic method for forming the pyrazole ring.

Materials:

  • 3-Acetyl-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard glassware for reflux and extraction

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-acetyl-2,4-pentanedione (1 equivalent) in ethanol (100 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. The reaction is exothermic, so addition should be controlled.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add distilled water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude 4-acetyl-3,5-dimethyl-1H-pyrazole.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.

Protocol 2: N-Alkylation to Yield this compound

This step introduces the acetic acid side chain via N-alkylation of the pyrazole ring.

Materials:

  • 4-Acetyl-3,5-dimethyl-1H-pyrazole (from Protocol 1)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard glassware for reflux and filtration

Procedure:

  • In a 250 mL round-bottom flask, suspend 4-acetyl-3,5-dimethyl-1H-pyrazole (1 equivalent) and potassium carbonate (2 equivalents) in acetone (100 mL).

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

  • After cooling, filter off the potassium carbonate and wash the solid with acetone.

  • Evaporate the solvent from the filtrate to obtain the crude ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol (50 mL) and 2M aqueous NaOH (50 mL).

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the final product, this compound.

Ligand_Synthesis cluster_step1 Protocol 1: Pyrazole Formation cluster_step2 Protocol 2: N-Alkylation & Hydrolysis A 3-Acetyl-2,4-pentanedione C 4-Acetyl-3,5-dimethyl-1H-pyrazole A->C Reflux in EtOH/AcOH B Hydrazine Hydrate B->C Reflux in EtOH/AcOH E Ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate C->E K₂CO₃, Acetone D Ethyl Bromoacetate D->E F This compound E->F 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic workflow for this compound.

Part 2: Coordination Chemistry and Complex Synthesis

The synthesized ligand can be reacted with a variety of metal salts to form coordination complexes. The choice of metal, counter-ion, and reaction conditions will influence the final structure and properties of the complex. Below is a general protocol for the synthesis of a metal complex, which can be adapted for different metal precursors.

Protocol 3: General Synthesis of a Metal Complex

Materials:

  • This compound (Ligand, LH)

  • A metal salt (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Standard glassware for stirring and filtration

Procedure:

  • Dissolve the ligand (2 equivalents) in methanol (20 mL) in a 50 mL flask. If the ligand is not fully soluble, gentle heating may be applied.

  • In a separate flask, dissolve the metal salt (1 equivalent) in methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A color change and/or precipitation may be observed immediately.

  • If the ligand is to be deprotonated to facilitate coordination of the carboxylate, add a base such as triethylamine (2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether. Dry under vacuum.

  • If no precipitate forms, the complex may be crystallized by slow evaporation of the solvent or by vapor diffusion with a less polar solvent like diethyl ether.

Coordination_Mode cluster_ligand This compound M Metal Ion (M²⁺) N_pyrazole N (pyrazole) M->N_pyrazole Coordination Bond O_carboxylate O (carboxylate) M->O_carboxylate Coordination Bond O_acetyl O (acetyl) M->O_acetyl Potential secondary interaction Ligand_structure Structure of the ligand

Caption: Potential bidentate N,O-chelation of the ligand to a metal center.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Characterization
TechniqueLigand (Expected)Metal Complex (Expected Changes)
FT-IR Broad O-H stretch (~3000 cm⁻¹), C=O (acid) stretch (~1700 cm⁻¹), C=O (acetyl) stretch (~1680 cm⁻¹), pyrazole ring vibrations.Disappearance or shift of the broad O-H stretch. A significant shift of the C=O (acid) stretch to a lower wavenumber upon coordination. The C=O (acetyl) stretch may also shift if involved in coordination. New bands in the far-IR region (< 500 cm⁻¹) corresponding to M-N and M-O vibrations.[10][11]
¹H NMR Resonances for methyl groups, methylene protons of the acetic acid side chain, and the acidic proton.The acidic proton signal will disappear upon deprotonation and coordination. Shifts in the resonances of the protons adjacent to the coordinating atoms (pyrazole ring and methylene group) are expected due to the influence of the paramagnetic or diamagnetic metal center.[12][13][14]
¹³C NMR Distinct signals for all carbon atoms in the molecule.Shifts in the carbon signals of the pyrazole ring and the carboxylate group upon coordination.[15]
UV-Vis Absorption bands in the UV region corresponding to π→π* transitions of the pyrazole ring and n→π* transitions of the carbonyl groups.The ligand-based transitions may be shifted. New, weaker bands may appear in the visible region for d-d transitions if a transition metal with unpaired d-electrons is used (e.g., Cu(II), Co(II), Ni(II)).[10]
Mass Spec A molecular ion peak corresponding to the calculated mass of the ligand.Molecular ion peaks corresponding to the complex or its fragments. This can help confirm the ligand-to-metal ratio.
Other Analytical Techniques
  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the proposed formula of the ligand and its complexes.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.[3][11][16] This is the definitive method for structure elucidation.

  • Thermogravimetric Analysis (TGA): Can be used to determine the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.[10]

Experimental_Workflow Start Start Synthesis Ligand Synthesis (Protocols 1 & 2) Start->Synthesis Purification_L Purification (Recrystallization) Synthesis->Purification_L Characterization_L Ligand Characterization (FT-IR, NMR, Mass Spec) Purification_L->Characterization_L Complex_Synthesis Complex Synthesis (Protocol 3) Characterization_L->Complex_Synthesis Purification_C Purification/Crystallization Complex_Synthesis->Purification_C Characterization_C Complex Characterization (FT-IR, UV-Vis, X-ray, etc.) Purification_C->Characterization_C End End Characterization_C->End

Caption: General experimental workflow for synthesis and characterization.

Part 4: Potential Applications and Future Directions

Metal complexes of pyrazole-based ligands have shown promise in a variety of fields:

  • Catalysis: The ability to tune the steric and electronic environment around a metal center makes these complexes candidates for catalysts in organic transformations.[2][5]

  • Bioinorganic Chemistry: Many pyrazole-containing compounds exhibit biological activity, and their metal complexes are being investigated as potential therapeutic agents, including anticancer and antimicrobial agents.[4][17]

  • Materials Science: The self-assembly properties of pyrazole ligands can be exploited to construct metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic or photophysical properties.[1]

For this compound, future research could focus on:

  • Exploring a range of metal ions: Synthesizing complexes with different transition metals and lanthanides to investigate the resulting structural and electronic properties.

  • Investigating different coordination modes: Modifying reaction conditions to encourage the acetyl group to participate in coordination, potentially leading to polynuclear structures.

  • Screening for catalytic and biological activity: Testing the synthesized complexes in relevant catalytic reactions or biological assays to uncover their functional potential.

By following the protocols and characterization methods outlined in this guide, researchers can effectively synthesize and study the coordination chemistry of this compound, contributing to the ever-expanding field of pyrazole-based coordination compounds.

References

  • El-Sonbati, A. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

  • Abu-Dief, A. M., & Mohamed, M. A. (2015). Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. ResearchGate. [Link]

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Trieste. [Link]

  • Singh, P., & Singh, J. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications: A Comprehensive Review. ACS Omega. [Link]

  • Tanaka, R., & Yamashita, M. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]

  • Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Al-Saeed, F. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Lin, I. J. B., & Vasam, C. S. (2005). Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides. UTMB Research Experts. [Link]

  • Das, K., et al. (2024). Synthesis, characterization, X-ray Crystallography, Photoluminescence property and DNA binding activity of Co(II) and Ni(II) complexes of a pyrazole-containing Schiff-base ligand. Taylor & Francis Online. [Link]

  • Jadhav, S. D., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Bentarfa, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Anonymous. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. [Link]

  • Khan, A., et al. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. [Link]

  • Ahmed, L. M. (2018). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • Mouchaham, G., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. New Journal of Chemistry. [Link]

  • Ahmed, L. M. (2018). 1 H-NMR spectrum of complex prepared from pyrazole as a ligand and cobalt as a metal. ResearchGate. [Link]

  • Darkwa, J. (2015). Perspective: The potential of pyrazole-based compounds in medicine. ResearchGate. [Link]

  • Ahmed, L. M. (2018). 1 H-NMR spectrum of complex prepared from pyrazole as a ligand and cobalt as a metal. ResearchGate. [Link]

  • G, S., et al. (1999). Transition metal complexes with pyrazole-derived ligands. X. [Zn(CH3COO)2L2].2MeOH (L = 3-amino-5-phenylpyrazole). Semantic Scholar. [Link]

  • Mouchaham, G., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Semantic Scholar. [Link]

  • Kumar, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Qorri, B., et al. (2025). Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. ResearchGate. [Link]

  • Anonymous. (2025). Transition Metal Complexes with Pyrazole-Based Ligands 7. Zn(II), Co(II), Mn(II) and Cu(II) complexes with 3-amino-5-methylpyrazole. ResearchGate. [Link]

  • Hvastijová, M., et al. (2001). X-ray structural and spectroscopic investigation of cyanamidonitrate nickel(II) complexes with pyrazole type ligands. Transition Metal Chemistry. [Link]

  • Abdel-Aziz, M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. [Link]

  • Anonymous. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

  • Mederos, A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Anonymous. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Anonymous. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Meyer, G. F., et al. (2022). Coordination of a Pyrazole Functionalized Acetylacetone to the Coinage Metal Cations: An Unexpected Packing Similarity and a Trinuclear CuII/AuI Complex. MDPI. [Link]

  • Anonymous. (n.d.). This compound. PubChem. [Link]

  • Anonymous. (n.d.). Bis(4-acetyl-3-methyl-1-phenyl-1H-pyrazol-5-olato-κ2 O,O′). NIH. [Link]

Sources

Application Notes and Protocols for the Development of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Imperatives

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a versatile scaffold for chemical exploration, possessing multiple reactive sites amenable to derivatization.[1][2] The strategic development of derivatives from this parent molecule is predicated on the established and diverse biological activities of pyrazole-containing compounds, which include anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel derivatives of this compound, along with protocols for their preliminary biological evaluation.

Our derivatization strategy will focus on three key reactive centers of the parent molecule: the carboxylic acid moiety, the acetyl group, and the pyrazole ring itself. By systematically modifying these positions, we can generate a library of diverse compounds with the potential for novel or enhanced biological activities.

Derivatization Strategies: A Multi-pronged Approach

The development of a diverse chemical library from a single scaffold necessitates a multi-pronged approach to derivatization. The following sections outline three primary strategies for modifying this compound, targeting its key functional groups.

Strategy 1: Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a prime target for modification, as it can influence the pharmacokinetic properties of a molecule, such as its solubility, membrane permeability, and metabolic stability.[6][7] Bioisosteric replacement of the carboxylic acid is a well-established strategy in drug design to mitigate these potential liabilities while retaining or enhancing biological activity.[8][9][10]

Esterification of the carboxylic acid can enhance lipophilicity, potentially improving cell membrane permeability. The following protocol is a general method adaptable for a range of alcohols.

Objective: To synthesize a series of alkyl and aryl esters of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, phenol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (can also serve as the solvent).

  • With stirring, slowly add a catalytic amount of concentrated H₂SO₄ or p-TsOH (e.g., 3-5 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a low-boiling alcohol was used, remove it under reduced pressure using a rotary evaporator.

  • Pour the cooled reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with an appropriate organic solvent (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Amidation introduces a hydrogen bond donor and acceptor, which can significantly alter the binding properties of the molecule to its biological target.

Objective: To synthesize a series of primary, secondary, and tertiary amides of this compound.

Materials:

  • This compound

  • Desired amine (e.g., ammonia, primary amine, secondary amine)

  • Coupling agent (e.g., HBTU, HATU, or EDCI/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (e.g., HBTU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NH₄Cl solution, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization.

Strategy 2: Derivatization of the Acetyl Group

The acetyl group offers a reactive carbonyl that can be transformed into a variety of other functional groups, leading to derivatives with potentially different biological activities.

The Knoevenagel condensation of the acetyl group with active methylene compounds can introduce a new carbon-carbon double bond and further functionalization, leading to the formation of α,β-unsaturated systems.[11][12][13]

Objective: To synthesize α,β-unsaturated derivatives via Knoevenagel condensation.

Materials:

  • This compound or its ester derivative

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask, reflux condenser with Dean-Stark trap (if using toluene), magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • If using toluene, attach a Dean-Stark trap to remove water formed during the reaction.

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Chalcones, or α,β-unsaturated ketones, are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[3][14][15][16] They can be synthesized via a Claisen-Schmidt condensation of the acetyl group with an aromatic aldehyde.

Objective: To synthesize chalcone derivatives of this compound.

Materials:

  • This compound or its ester derivative

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Base (e.g., sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., ethanol)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the this compound derivative (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) for purification.

Strategy 3: Modification of the Pyrazole Ring

While the pyrazole ring is aromatic and generally stable, electrophilic substitution reactions can be performed under specific conditions to introduce further diversity.

Note: These reactions may require optimization and careful control of conditions to achieve the desired regioselectivity.

Nitration of the pyrazole ring can introduce a nitro group, which can then be a handle for further functionalization, such as reduction to an amine.

Objective: To introduce a nitro group onto the pyrazole ring.

Materials:

  • This compound derivative

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the this compound derivative to the cold sulfuric acid with stirring.

  • Once dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry.

  • Purify the product by recrystallization or column chromatography.

Purification and Characterization of Derivatives

Purification:

Purification of the synthesized derivatives is crucial to obtain accurate biological data. Common purification techniques include:

  • Recrystallization: For solid compounds, this is an effective method for removing impurities.

  • Column Chromatography: Silica gel is a common stationary phase for the purification of pyrazole derivatives.[17] The choice of eluent will depend on the polarity of the derivative.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications.

Characterization:

The structure of each synthesized derivative must be unambiguously confirmed using a combination of spectroscopic techniques.[18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the derivatives. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm connectivities.[19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. Fragmentation patterns can also provide structural information.[21]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, O-H).

  • Melting Point: To assess the purity of solid compounds.

Application Notes: Biological Screening Protocols

The diverse biological activities of pyrazole derivatives warrant a broad screening approach for the newly synthesized compounds.

Application Note 1: Anti-inflammatory Activity Screening

Objective: To assess the in vitro anti-inflammatory potential of the synthesized derivatives by measuring their ability to inhibit cyclooxygenase (COX) enzymes.[22][23]

Protocol: COX Inhibition Assay [22]

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and arachidonic acid substrate according to the manufacturer's instructions.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and dilute to the desired concentrations in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and the test compound or vehicle control to the wells.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding a solution of HCl.

    • Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme activity).

Application Note 2: Antimicrobial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.[24][25][26]

Protocol: Broth Microdilution Assay [25]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum and a known antibiotic/antifungal) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Application Note 3: Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of the synthesized derivatives on various cancer cell lines.[27][28][29][30][31]

Protocol: MTT Cytotoxicity Assay [27]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Data Presentation and Visualization

Quantitative Data Summary

All quantitative data, such as reaction yields, spectroscopic data, and biological activity (IC₅₀/MIC values), should be summarized in clearly structured tables for easy comparison.

Table 1: Synthesis and Characterization of this compound Derivatives

Compound IDR GroupYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
Parent -COOH-Characteristic peaksCharacteristic peaksCalculated value
Ester-1 -COOCH₃85
Amide-1 -CONH₂78
Chalcone-1 -COCH=CH-Ph65

Table 2: Biological Activity of this compound Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)MCF-7 IC₅₀ (µM)
Parent >10085.2>128>12895.7
Ester-1 50.112.56412845.3
Amide-1 75.625.8326430.1
Chalcone-1 22.31.216325.8
Experimental Workflow and Pathway Diagrams

Derivatization_Workflow Parent This compound Strategy1 Strategy 1: Carboxylic Acid Modification Parent->Strategy1 Strategy2 Strategy 2: Acetyl Group Derivatization Parent->Strategy2 Strategy3 Strategy 3: Pyrrole Ring Substitution Parent->Strategy3 Ester Esterification Strategy1->Ester Amide Amidation Strategy1->Amide Knoevenagel Knoevenagel Condensation Strategy2->Knoevenagel Chalcone Chalcone Synthesis Strategy2->Chalcone Nitration Nitration Strategy3->Nitration Purification Purification & Characterization Ester->Purification Amide->Purification Knoevenagel->Purification Chalcone->Purification Nitration->Purification BioScreening Biological Screening Purification->BioScreening

Caption: General workflow for the derivatization and evaluation of this compound.

Biological_Screening_Workflow Purified_Compound Purified Derivative Anti_Inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Purified_Compound->Anti_Inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purified_Compound->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Cytotoxicity) Purified_Compound->Anticancer Data_Analysis Data Analysis (IC50 / MIC) Anti_Inflammatory->Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis

Caption: Workflow for the biological screening of synthesized derivatives.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Anil Kumar, K., Chandramohan Reddy, T., Reddy, G. V., Bharat Kumar Reddy, D., Mahipal, S. V. K., Sinha, S., Gaikwad, A. N., & Reddanna, P. (2012). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Inflammation Research, 5, 145–154. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Gahlaut, A., & Gothwal, A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Biochemistry and Biotechnology, 196(1), 1-31. [Link]

  • Kumar, K. A., Reddy, T. C., Reddy, G. V., Reddy, D. B. K., Mahipal, S. V. K., Sinha, S., Gaikwad, A. N., & Reddanna, P. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate. [Link]

  • High-throughput screening platform for small-molecules with anti-inflammatory potential. (n.d.). UEFISCDI. [Link]

  • Cole, N. A., & Bloom, S. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis, 13(10), 6932–6939. [Link]

  • González-Alonso, I., Pérez-Correa, J. R., & Martín-Santamaría, S. (2020). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Molecules, 25(21), 5171. [Link]

  • Kumar, D., Kumar, N. M., Akamatsu, K., Kusaka, E., Ito, T., & Koyama, H. (2005). Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 15(12), 3177–3180. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. [Link]

  • Powers, B., & Das, A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17749. [Link]

  • Kocić, D., Stanković, N., Nikodinović-Runić, J., & Savić, V. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1198619. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Kim, J. Y., Kim, J., Lee, J. Y., Jung, W. H., & Kim, Y. C. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 12, e85973. [Link]

  • Gomaa, A. M. (2014). Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 24(1), 327–333. [Link]

  • Al-Ostoot, F. H., Al-Ansi, T. N., Al-Ghorbani, M., Mohamed, M. A., & Al-Salahi, R. (2023). Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Molecules, 28(4), 1801. [Link]

  • Hussain, S. N., & Jamil, S. (2012). Synthesis and Biological Evaluation of Chalcone Derivatives (Mini Review). Mini-Reviews in Medicinal Chemistry, 12(13), 1394–1407. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.).
  • Maccarinia, M., Delcanale, M., & Benassi, R. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 26(18), 5645. [Link]

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Shrikant, A. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. [Link]

  • Li, X., Wang, Y., Wang, J., & Li, X. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730635. [Link]

  • Hada, K., Tsuchiya, K., & Kamoshida, H. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(19), 11802. [Link]

  • Bărbuceanu, F., Almajan, G. L., Drăghici, C., Saramet, G., & Bălă, M. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8205. [Link]

  • Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Shrikant, A. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). IJCPS. [Link]

  • synthesis and biological significance of pyrazolones: a review. (2009). IJPSR, 1(1). [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (n.d.). PubMed. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

Sources

Evaluating (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid for Enzyme Inhibition: Protocols for Cyclooxygenase (COX) Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for investigating the enzyme inhibitory potential of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, several pyrazole derivatives are recognized as potent anti-inflammatory drugs that function by inhibiting cyclooxygenase (COX) enzymes.[2] Given its structural features, this compound is a compelling candidate for study as a selective COX inhibitor. This document outlines detailed protocols for determining its half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 and for elucidating its mechanism of action (MOA). These protocols are designed for researchers in drug discovery and pharmacology, providing a robust methodology from initial screening to mechanistic characterization.

Introduction: The Rationale for Targeting COX Enzymes

Cyclooxygenase (COX), also known as prostaglandin G/H synthase, is a critical enzyme in the biosynthesis of prostanoids, which are key lipid mediators in a wide range of physiological and pathological processes, including inflammation, pain, and fever.[3][4] There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It plays a crucial role in maintaining gastric mucosal integrity, supporting platelet function, and regulating renal blood flow.[3]

  • COX-2: An inducible enzyme that is typically upregulated by inflammatory stimuli such as cytokines and growth factors.[3] Its activity is primarily associated with the pathological processes of inflammation and pain.[5]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from their ability to inhibit COX enzymes, thereby blocking the production of prostaglandins.[6] However, non-selective NSAIDs inhibit both COX-1 and COX-2, and the inhibition of COX-1 is linked to common side effects like gastrointestinal irritation.[7] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory relief with a reduced risk of such side effects.[8]

The compound, this compound, belongs to the pyrazole class of heterocycles. This structural class is the foundation for celebrated selective COX-2 inhibitors like Celecoxib, highlighting the potential of this scaffold to selectively target the COX-2 isoform.[9][10] The following protocols provide the means to rigorously test this hypothesis.

dot

COX_Pathway cluster_cox Endoplasmic Reticulum membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid (AA) pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 bis-dioxygenation cox2 COX-2 (Inducible) aa->cox2 bis-dioxygenation pgh2_1 PGH₂ cox1->pgh2_1 pgh2_2 PGH₂ cox2->pgh2_2 phys_pg Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) pgh2_1->phys_pg infl_pg Pathophysiological Prostaglandins (e.g., Inflammation, Pain, Fever) pgh2_2->infl_pg inhibitor (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL) acetic acid inhibitor->cox1 Non-Selective? inhibitor->cox2 Selective Inhibition? MOA_Workflow cluster_assay Kinetic Assays cluster_results Interpret Results start Start: IC₅₀ Determined prep_inhibitor Prepare Fixed Inhibitor Concentrations (e.g., 1x IC₅₀, 3x IC₅₀) start->prep_inhibitor prep_substrate Prepare Serial Dilutions of Substrate (Arachidonic Acid) start->prep_substrate assay_control Run Assay Series 1: No Inhibitor + Varied Substrate prep_inhibitor->assay_control prep_substrate->assay_control assay_ic50 Run Assay Series 2: 1x IC₅₀ Inhibitor + Varied Substrate data_analysis Data Analysis: Plot 1/Velocity vs 1/[Substrate] (Lineweaver-Burk Plot) assay_control->data_analysis assay_3xic50 Run Assay Series 3: 3x IC₅₀ Inhibitor + Varied Substrate assay_ic50->data_analysis assay_3xic50->data_analysis competitive Competitive: Lines Intersect on Y-axis (Vmax unchanged, Km increases) data_analysis->competitive Compare Intercepts noncompetitive Non-competitive: Lines Intersect on X-axis (Vmax decreases, Km unchanged) data_analysis->noncompetitive Compare Intercepts uncompetitive Uncompetitive: Lines are Parallel (Vmax and Km decrease) data_analysis->uncompetitive Compare Intercepts

Caption: Workflow for Determining the Enzyme Inhibition Mechanism of Action (MOA).

Troubleshooting

Problem Possible Cause(s) Solution(s)
High background signal Substrate or chromogen instability.Run controls without enzyme to check for non-enzymatic signal generation. Prepare substrate solutions fresh.
No inhibition observed Inhibitor concentration is too low; Inhibitor is insoluble; Inhibitor is inactive.Test a higher concentration range. Check for compound precipitation in the assay buffer. Confirm compound integrity via analytical methods (e.g., LC-MS).
Poor dose-response curve fit (low R²) Pipetting errors; Incorrect dilution series; Compound insolubility at high concentrations.Use calibrated pipettes and careful technique. Verify dilution calculations. Visually inspect wells with high compound concentrations for precipitation.
Inconsistent results between experiments Reagent degradation (especially enzyme or substrate); Variation in incubation times or temperature.Aliquot and store enzyme at -80°C. Prepare fresh substrate for each experiment. Use a calibrated incubator and timer.

References

  • National Center for Biotechnology Information. (n.d.). Cyclooxygenases: structural and functional insights. PubMed Central.
  • Vanderbilt University. (n.d.). Cyclooxygenase Structure, Function, and Inhibition.
  • edX. (n.d.). IC50 Determination.
  • ProQuest. (n.d.). Cyclooxygenase Enzymes: Regulation and Function.
  • ResearchGate. (n.d.). Structure of selective COX-2 inhibitors and novel pyrazoline-based compounds.
  • Wikipedia. (n.d.). IC50.
  • National Center for Biotechnology Information. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PubMed Central.
  • Grokipedia. (n.d.). Cyclooxygenase.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology.
  • ResearchGate. (n.d.). Cyclooxygenase Enzymes: Regulation and Function.
  • ResearchGate. (n.d.). Structure of some selective COX-2 inhibitors and target compounds (1–3).
  • ResearchGate. (n.d.). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib.
  • Creative Enzymes. (n.d.). Molecular Mechanism Studies of Enzyme Inhibition.
  • Echemi. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Santa Cruz Biotechnology. (2014). 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Pyrazole.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.

Sources

Application Notes and Protocols for Cell-Based Assays Using (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Bioactivity of a Novel Pyrazole Derivative

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a heterocyclic compound belonging to the pyrazole family.[1] Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Given the structural motifs present in this compound, it is hypothesized that this compound may possess cytotoxic, pro-apoptotic, or anti-inflammatory properties.

These application notes provide a comprehensive guide for the initial characterization of this compound using a suite of robust cell-based assays. The protocols detailed herein are designed to be self-validating and provide a logical workflow for assessing the compound's potential as a therapeutic agent. We will explore its effects on cell viability, its ability to induce programmed cell death (apoptosis), and its potential to modulate inflammatory signaling pathways.

I. Preliminary Compound Handling and Preparation

Prior to initiating any cell-based assay, proper handling and solubilization of the test compound are critical for obtaining reproducible results.

Compound Information:

PropertyValueSource
IUPAC Name 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acidPubChem[1]
Molecular Formula C₉H₁₂N₂O₃PubChem[1]
Molecular Weight 196.20 g/mol PubChem[1]
CAS Number 890092-87-2PubChem[1]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to the presence of a carboxylic acid group, initial solubility testing in aqueous buffers (e.g., PBS with pH adjustment) is recommended. However, for cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent for organic molecules.

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh 1.962 mg of this compound.

    • Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (DMSO at the same final concentration as the test compound) in all experiments.

II. Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. The MTT assay is a widely used colorimetric method for this purpose.[5][6]

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for Cytotoxicity Screening:

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Allow cells to adhere (24 hours) A->B C Prepare serial dilutions of This compound B->C D Treat cells with compound and vehicle control C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I

Figure 1: General workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Select an appropriate cancer cell line (e.g., HeLa, A549, or MCF-7) and a non-cancerous control cell line (e.g., HEK293T). The choice of cell line should be guided by the therapeutic area of interest.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in serum-free medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated cells (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

III. Investigation of Apoptosis Induction

If the compound exhibits significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. Caspase-Glo® 3/7 assay is a sensitive and high-throughput method to measure the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Principle of the Caspase-Glo® 3/7 Assay: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[7] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.[7]

Signaling Pathway Leading to Apoptosis:

G Compound This compound Cell Target Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3_7 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase3_7 Activation Apoptosis Apoptosis Caspase3_7->Apoptosis

Figure 2: Simplified intrinsic apoptosis pathway potentially activated by the compound.

Detailed Protocol for Caspase-Glo® 3/7 Assay:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 10,000 cells per well in 100 µL of complete medium.

    • Allow the cells to adhere for 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Include a positive control for apoptosis induction (e.g., staurosporine or etoposide), a vehicle control, and an untreated control.

    • Incubate for a shorter duration compared to the MTT assay, typically 6-24 hours, to capture the peak of caspase activity.

  • Assay Procedure:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Express the results as fold-change in caspase activity relative to the vehicle control.

    • A significant increase in luminescence in compound-treated cells compared to the control indicates the induction of apoptosis.

IV. Evaluation of Anti-Inflammatory Potential

Many pyrazole derivatives are known to possess anti-inflammatory properties.[3][8] A key signaling pathway in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α or LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10]

Principle of the NF-κB Translocation Assay: This immunofluorescence-based assay visually determines the location of the p65 subunit of NF-κB within the cell. A shift in the fluorescence signal from the cytoplasm to the nucleus upon stimulation indicates NF-κB activation. The inhibitory potential of the compound is assessed by its ability to prevent this translocation.

NF-κB Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB Free NF-κB IkB_NFkB->NFkB IκB Degradation Compound This compound Compound->IKK Inhibition? NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene

Figure 3: The canonical NF-κB signaling pathway and a potential point of inhibition for the test compound.

Detailed Protocol for NF-κB (p65) Translocation Assay:

  • Cell Seeding and Treatment:

    • Seed a relevant cell line (e.g., RAW 264.7 macrophages or HeLa cells) on sterile glass coverslips in a 24-well plate or in a 96-well imaging plate.

    • Allow the cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Include a vehicle control.

    • Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 30-60 minutes. Include an unstimulated control.

  • Immunofluorescence Staining:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-NF-κB p65) diluted in the blocking buffer overnight at 4°C.[10]

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope or a high-content imaging system.

    • Capture images of the NF-κB p65 (green) and nuclear (blue) staining.

    • Analyze the images to quantify the nuclear translocation of NF-κB p65. In unstimulated cells, the green fluorescence should be predominantly in the cytoplasm. In stimulated cells, the green fluorescence should overlap with the blue nuclear stain.

    • Effective inhibition by the compound will be observed as a retention of the p65 signal in the cytoplasm, similar to the unstimulated control.

V. Summary and Future Directions

These application notes provide a foundational framework for the initial biological evaluation of this compound. The described protocols for cytotoxicity, apoptosis, and anti-inflammatory assays will help to elucidate the compound's primary cellular effects and its potential as a lead molecule for drug development.

Data Interpretation:

AssayPossible Outcome with this compoundImplication
MTT Assay Dose-dependent decrease in cell viability (low IC₅₀ value)Potential cytotoxic/anticancer agent
Caspase-Glo® 3/7 Assay Significant increase in luminescence post-treatmentCompound induces apoptosis
NF-κB Translocation Assay Inhibition of TNF-α or LPS-induced nuclear translocation of p65Potential anti-inflammatory agent

Based on the results of these initial screens, further in-depth studies can be designed. For example, if the compound is found to be a potent inducer of apoptosis, subsequent experiments could involve investigating its effects on other members of the caspase family, mitochondrial membrane potential, and cell cycle progression. If it demonstrates anti-inflammatory activity, its effects on the expression of downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α) could be quantified using ELISA or qPCR.

The versatility of cell-based assays allows for a comprehensive and biologically relevant characterization of novel compounds, paving the way for more advanced preclinical studies.[11][12]

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Lee, S., & Kim, H. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Cancer Prevention, 22(3), 140–146. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]

  • G-protein coupled receptor. (2016, June 30). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. protocols.io. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362. [Link]

  • O'Carroll, C., Collins, P. E., & Carmody, R. J. (2015). Measurement of NF-κB activation in TLR-activated macrophages. Methods in molecular biology (Clifton, N.J.), 1285, 151–162. [Link]

  • Sittampalam, G. S., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2014). Journal of Chemistry. [Link]

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

This compound is a novel pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Notably, pyrazole-containing compounds have demonstrated significant anti-inflammatory, analgesic, and metabolic-modulating properties.[2][3] For instance, celecoxib, a potent and selective COX-2 inhibitor, features a pyrazole ring and is widely used as an anti-inflammatory agent.[4] This structural precedent provides a strong rationale for evaluating this compound in well-established animal models of inflammation, pain, and metabolic disorders to elucidate its therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vivo efficacy of this compound. The protocols herein are designed to be robust and reproducible, incorporating key experimental details and scientific justifications to ensure data integrity and translational relevance.

Section 1: Evaluation of Anti-inflammatory Activity

Given the prevalence of anti-inflammatory effects among pyrazole derivatives, the initial assessment of this compound should focus on its ability to mitigate inflammatory responses. We will utilize two standard models: the carrageenan-induced paw edema model for acute inflammation and the adjuvant-induced arthritis model for chronic inflammation.

Acute Inflammation: Carrageenan-Induced Paw Edema in Rats

This model is a widely accepted and highly reproducible assay for screening novel anti-inflammatory agents.[5] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar tissue of the rat hind paw. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-6 hours) is characterized by the release of prostaglandins and is sensitive to inhibition by cyclooxygenase (COX) inhibitors.[2]

G cluster_pre Pre-Treatment Phase cluster_induction Induction & Measurement Phase cluster_analysis Data Analysis Phase acclimatize Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement (V₀) acclimatize->baseline dosing Compound Administration (Oral Gavage) baseline->dosing carrageenan Carrageenan Injection (0.1 mL, 1%) dosing->carrageenan 1 hour post-dosing measurement Paw Volume Measurement (Vₜ) (Hourly for 6 hours) carrageenan->measurement edema_calc Calculate Edema Volume (Vₜ - V₀) inhibition_calc Calculate % Inhibition edema_calc->inhibition_calc stats Statistical Analysis inhibition_calc->stats G cluster_induction Obesity Induction Phase cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment Phase diet High-Fat Diet (60% kcal from fat) (8-12 weeks) monitoring Weekly Body Weight & Food Intake Monitoring diet->monitoring dosing Daily Compound Administration (e.g., 4 weeks) monitoring->dosing bw_monitoring Continued Monitoring dosing->bw_monitoring gtt Glucose Tolerance Test (GTT) bw_monitoring->gtt itt Insulin Tolerance Test (ITT) gtt->itt terminal Terminal Blood & Tissue Collection itt->terminal

Caption: Workflow for the high-fat diet-induced obesity model.

  • Animal Selection and Diet:

    • Use male C57BL/6J mice, starting at 6-8 weeks of age.

    • Feed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. [6]A control group should be maintained on a standard chow diet.

  • Treatment:

    • Once obesity is established (significant weight gain compared to chow-fed controls), randomize the obese mice into treatment groups.

    • Administer the test compound or vehicle daily for a specified period (e.g., 4-8 weeks).

  • Efficacy Endpoints:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose and Insulin Tolerance Tests (GTT/ITT): Perform these tests to assess glucose homeostasis and insulin sensitivity.

    • Terminal Blood Analysis: Measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • Tissue Analysis: Harvest liver and adipose tissue for weight measurement and histopathological analysis (e.g., to assess hepatic steatosis and adipocyte size).

A reduction in body weight gain, improved glucose tolerance and insulin sensitivity, and decreased lipid accumulation in the liver would indicate that this compound has beneficial effects on metabolic parameters.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its efficacy in models of acute and chronic inflammation, pain, and metabolic disease, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data critical for advancing this compound through the drug development pipeline.

References

  • World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. Available at: [Link]

  • PMC. (n.d.). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Available at: [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Available at: [Link]

  • PubMed. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Available at: [Link]

  • PubMed Central. (n.d.). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Available at: [Link]

  • Wikipedia. (n.d.). Hot plate test. Available at: [Link]

  • PMC. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available at: [Link]

  • Protocols.io. (2019). Tail Flick V.1. Available at: [Link]

  • Protocols.io. (2018). Diet-induced obesity murine model. Available at: [Link]

  • ResearchGate. (n.d.). The antinociceptive activities of NSAIDs in tail immersion and hot plate test. Available at: [Link]

  • PMC. (n.d.). Butin Attenuates Arthritis in Complete Freund's Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions. Available at: [Link]

  • ConductScience. (n.d.). Tail Flick Test - Maze Engineers. Available at: [Link]

  • ResearchGate. (n.d.). Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia.... Available at: [Link]

  • PubMed. (n.d.). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Available at: [Link]

  • PMC. (2025). Investigating the Anti-Inflammatory Potential of SLC-0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase-Mediated Inflammatory Pathways in a Carrageenan-Induced Rat Model. Available at: [Link]

  • njppp. (n.d.). Evaluation of the analgesic activity of an aqueous extract of the seeds of Nigella sativa Linn in albino rats. Available at: [Link]

  • Panlab | Harvard Apparatus. (n.d.). Hot plate test. Available at: [Link]

  • ResearchGate. (n.d.). Experimental procedure for rat adjuvant-induced arthritis model in the present study. Available at: [Link]

  • MMPC. (n.d.). Chronic High-Fat/Sugar Diet Feeding. Available at: [Link]

  • Charles River Laboratories. (n.d.). Diet-Induced Obesity (DIO) Mouse and Rat Models. Available at: [Link]

  • PubMed. (n.d.). Evaluation of chronopharmacodynamics of indomethacin by the kaolin-induced pain model in mice. Available at: [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

  • Wikipedia. (n.d.). Tail flick test. Available at: [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Available at: [Link]

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Available at: [Link]

  • Frontiers. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Available at: [Link]

  • ConductScience. (n.d.). Rodent Hot Plate Pain Assay - Maze Engineers. Available at: [Link]

  • Diabetic Complications Consortium (DiaComp). (n.d.). Tail Flick Assay. Available at: [Link]

  • Creative Bioarray. (2022). Adjuvant-Induced Arthritis (AIA) Model. Available at: [Link]

  • PubMed Central. (n.d.). Pretreatment with indomethacin results in increased heat stroke severity during recovery in a rodent model of heat stroke. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • PMC. (n.d.). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. Available at: [Link]

  • . (n.d.). Tail Flick TCP_TFL_001. Available at: [Link]

Sources

Application Notes and Protocols for the Formulation of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid in Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Therapeutic Potential of a Novel Pyrazole Derivative

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a novel small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2][3]. The successful preclinical evaluation of this promising compound hinges on the development of appropriate formulations that ensure its solubility, stability, and bioavailability in biological systems. This comprehensive guide provides a strategic framework and detailed protocols for the systematic characterization and formulation of this compound for both in vitro and in vivo biological investigations.

Physicochemical Characterization: The Foundation of Rational Formulation Design

A thorough understanding of the physicochemical properties of this compound is the critical first step in developing a robust formulation. Key properties of the compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃PubChem[4]
Molecular Weight 196.20 g/mol PubChem[4]
XLogP3 0.4PubChem[4]
Physical Form SolidSigma-Aldrich[5]
Recommended Storage Ambient TemperatureSigma-Aldrich[5]

The XLogP3 value of 0.4 suggests that the compound is relatively lipophilic, which may present challenges for aqueous solubility. The solid physical form and ambient storage recommendation from the supplier indicate a degree of stability in the solid state[5]. However, for biological studies, the compound will be in solution, necessitating a comprehensive evaluation of its solubility and stability in relevant solvents and physiological buffers.

Experimental Determination of Aqueous Solubility: A Critical Prerequisite

Given the absence of published experimental solubility data for this compound, it is imperative for the researcher to determine this experimentally. The following protocol outlines a reliable method for determining the aqueous solubility of the compound.

Protocol 1: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers relevant to biological assays.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Distilled water

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Microcentrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the compound to separate vials containing known volumes of PBS, cell culture medium, and distilled water. A visible excess of solid material should be present.

  • Equilibration: Tightly cap the vials and place them in a shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separation of Undissolved Solid: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve of the compound with known concentrations must be prepared for accurate quantification.

Data Presentation:

The results of the solubility study should be tabulated as follows:

Aqueous MediumTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS (pH 7.4)25[Experimental Value][Calculated Value]
Cell Culture Medium37[Experimental Value][Calculated Value]
Distilled Water25[Experimental Value][Calculated Value]

Stability Assessment: Ensuring Compound Integrity

The stability of this compound in solution is critical for the reliability of biological data. Forced degradation studies can identify potential degradation pathways and help in developing stability-indicating analytical methods[6][7][8].

Protocol 2: Forced Degradation Study

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., DMSO)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system

Procedure:

  • Preparation of Test Solutions: Prepare solutions of the compound in 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and a neutral aqueous solution.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidation: Incubate the hydrogen peroxide solution at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C).

    • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Data Interpretation: The results will reveal the conditions under which the compound is unstable and will inform the appropriate storage and handling procedures for its formulated solutions.

Formulation Strategies for In Vitro Studies

For cell-based assays, it is crucial to prepare a stock solution of the compound that can be easily diluted into the cell culture medium without causing precipitation or cytotoxicity from the solvent.

Workflow for In Vitro Formulation Development

InVitro_Formulation A Determine Solubility in Organic Solvents B Select Primary Solvent (e.g., DMSO) A->B High Solubility C Prepare High-Concentration Stock Solution (e.g., 10-50 mM) B->C D Assess Solubility in Cell Culture Medium C->D Serial Dilution E Determine Maximum Tolerated Solvent Concentration D->E Observe for Precipitation F Final Working Solution Preparation E->F No Cytotoxicity

Caption: Workflow for developing an in vitro formulation.

Protocol 3: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution for use in in vitro assays.

Materials:

  • This compound (MW: 196.20 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound: Mass (mg) = 10 mmol/L * Volume (L) * 196.20 g/mol * 1000 mg/g For 1 mL (0.001 L) of a 10 mM stock, the required mass is 1.962 mg.

  • Weighing: Accurately weigh the calculated amount of the compound.

  • Dissolution: Add the weighed compound to a sterile vial. Add the appropriate volume of DMSO and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Self-Validation: Before use in experiments, it is crucial to verify that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically ≤ 0.5%). A vehicle control group should always be included in the experimental design.

Formulation Strategies for In Vivo Studies

The formulation for in vivo administration must be sterile, non-toxic, and capable of delivering the desired dose of the compound to the target site. Due to the predicted low aqueous solubility, a simple aqueous solution is unlikely to be feasible.

Decision Tree for In Vivo Vehicle Selection

InVivo_Vehicle_Selection Start Compound with Poor Aqueous Solubility Solubilization Can solubility be achieved with co-solvents? Start->Solubilization Suspension Is the compound stable as a suspension? Solubilization->Suspension No CoSolvent_Formulation Co-solvent Formulation (e.g., DMSO/PEG400/Saline) Solubilization->CoSolvent_Formulation Yes Suspension_Formulation Aqueous Suspension (e.g., with CMC or Tween 80) Suspension->Suspension_Formulation Yes Alternative Consider alternative formulations (e.g., cyclodextrins, lipid-based) Suspension->Alternative No

Caption: Decision-making process for selecting an in vivo vehicle.

Protocol 4: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

Objective: To prepare a solution-based formulation for in vivo administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Initial Dissolution: In a sterile vial, dissolve the required amount of the compound in a minimal volume of DMSO. The final concentration of DMSO in the formulation should ideally be below 10%.

  • Addition of Co-solvents: Sequentially add PEG400 to the solution while vortexing. A common ratio for this type of formulation is 10% DMSO, 40% PEG400, and 50% saline.

  • Final Dilution: Slowly add the sterile saline to the organic solution while vortexing to prevent precipitation.

  • Visual Inspection and Sterility: Ensure the final formulation is a clear, homogenous solution. The formulation should be prepared fresh on the day of the experiment under aseptic conditions.

Trustworthiness and Validation: It is essential to include a vehicle control group in all in vivo experiments to differentiate the effects of the compound from those of the vehicle. The potential toxicity of the chosen vehicle at the administered volume should be considered and, if necessary, evaluated in a preliminary study[9][10][11].

Conclusion: A Pathway to Reliable Biological Data

The successful biological evaluation of this compound is intrinsically linked to the development of a well-characterized and stable formulation. By systematically determining its solubility and stability and by employing rational formulation strategies, researchers can ensure the generation of reliable and reproducible data, thereby accelerating the journey of this promising compound from the laboratory to potential therapeutic applications.

References

  • An, G., & Wu, J. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 121-130. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162907, this compound. [Link]

  • Patel, K., & Patel, M. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(3), 332-336. [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Yadvendra, K. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 24(11), 2148. [Link]

  • Bennani, F. E., Ameziane, I., Idir, A., & Bouissane, L. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(3), 675. [Link]

  • Sangshetti, J. N., Shinde, D. B., & De, A. (2017). Pyrazole and its biological activity. PharmaTutor, 5(12), 31-38. [Link]

  • An, G., & Wu, J. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 121-130. [Link]

  • Kim, K. H., Lee, J. Y., & Lee, J. H. (2017). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Toxicological Research, 33(4), 327-334. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, improve your reaction yields, and ensure the highest purity of your final product.

The synthesis of this compound is typically approached as a multi-step process. This guide is structured to address potential issues at each critical stage of the synthesis, from the formation of the pyrazole core to the final hydrolysis.

Overall Synthetic Workflow

The synthesis can be logically divided into three key stages, each with its own set of challenges and optimization parameters.

cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Hydrolysis A 3-Acetyl-2,4-pentanedione C 4-Acetyl-3,5-dimethyl-1H-pyrazole A->C B Hydrazine B->C C2 4-Acetyl-3,5-dimethyl-1H-pyrazole F Ethyl (4-acetyl-3,5-dimethyl-1H- pyrazol-1-yl)acetate C2->F D Ethyl Bromoacetate D->F E Base (e.g., K2CO3) Solvent (e.g., Acetone) E->F F2 Ethyl (4-acetyl-3,5-dimethyl-1H- pyrazol-1-yl)acetate I (4-Acetyl-3,5-dimethyl-1H- pyrazol-1-YL)acetic acid F2->I G Base (e.g., NaOH or LiOH) Solvent (e.g., EtOH/H2O) G->I H Acid Workup (e.g., HCl) I->H

Caption: Synthetic workflow for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the synthesis.

Q1: My yield for the initial pyrazole formation (Stage 1) is low. What are the likely causes?

A1: Low yields in the initial cyclocondensation reaction are often due to incomplete reaction or side reactions. The reaction between a 1,3-dicarbonyl compound (like 3-acetyl-2,4-pentanedione) and hydrazine is typically robust, but issues can arise.[1]

  • Incomplete Reaction: Ensure you are using at least a stoichiometric equivalent of hydrazine. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the full consumption of the starting dicarbonyl compound.

  • Reaction Temperature: While often performed at room temperature or with gentle heating, some systems may require reflux to go to completion. Consider increasing the reaction temperature if you observe a stalled reaction.

  • Purity of Hydrazine: Hydrazine is susceptible to oxidation. Using aged or impure hydrazine hydrate can significantly lower the yield. It is recommended to use a fresh bottle or a recently standardized solution.

Q2: During the N-alkylation (Stage 2), I am getting a mixture of products that are difficult to separate. What is happening?

A2: This is a classic issue of regioselectivity. Unsymmetrical pyrazoles have two nitrogen atoms (N1 and N2) that can be alkylated. While the 3,5-dimethylpyrazole core of your starting material is symmetrical, the presence of the 4-acetyl group can, in some cases, influence the electronic environment, though for this specific substrate, significant formation of regioisomers is less common than with electronically distinct substituents at the 3 and 5 positions. More likely, you are observing unreacted starting material or dialkylation products. A common challenge in pyrazole alkylation is controlling regioselectivity, which is influenced by factors like steric hindrance and the choice of solvent and base.[2]

Q3: The final hydrolysis step (Stage 3) is not going to completion, or I am seeing decomposition of my product. What should I do?

A3: Incomplete hydrolysis is usually a matter of reaction time, temperature, or the strength of the base.

  • Reaction Conditions: A common method is alkaline hydrolysis.[3][4] If using a mild base like lithium hydroxide (LiOH) at room temperature, the reaction may require several hours. You can gently heat the reaction (e.g., to 40-50 °C) to accelerate the process.

  • Product Decomposition: Pyrazole rings can be sensitive to harsh basic conditions, potentially leading to ring-opening side reactions.[5] Avoid using excessively high concentrations of strong bases (like NaOH) or prolonged heating at high temperatures. Monitoring by TLC is essential to stop the reaction once the ester has been consumed.

Q4: My final product is difficult to crystallize and purifiy. What purification strategies do you recommend?

A4: If direct crystallization from the workup is not effective, several other techniques can be employed.

  • Solvent System for Recrystallization: For pyrazole derivatives, common and effective solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or isopropanol.[6]

  • Chromatography: If recrystallization fails, column chromatography is a reliable option. For an acidic compound like the final product, it is advisable to use a mobile phase containing a small amount of acetic or formic acid to ensure the compound remains protonated and elutes as a sharp peak. A typical mobile phase could be a gradient of ethyl acetate in hexanes with 0.5% acetic acid.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to more complex experimental problems.

Troubleshooting Guide 1: N-Alkylation of 4-Acetyl-3,5-dimethyl-1H-pyrazole

The N-alkylation of the pyrazole core with ethyl bromoacetate is a critical step that often determines the overall yield and purity.

cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield or Incomplete Reaction base Base Selection: K2CO3 is standard. Consider Cs2CO3 for higher reactivity. NaH for strong, non-nucleophilic conditions. start->base Is the base appropriate? solvent Solvent Choice: Acetone or ACN are good starting points. DMF can increase reaction rate but makes workup harder. base->solvent Is the solvent optimal? temp Temperature & Time: Start at RT, then reflux if slow. Monitor by TLC every 2-4 hours. solvent->temp Are conditions forcing enough? filter Filter solids (K2CO3, KBr). temp->filter Reaction complete? extract Aqueous wash to remove salts and DMF. filter->extract purify Column chromatography if needed. extract->purify

Caption: Decision workflow for troubleshooting the N-alkylation step.

Problem: Low conversion to the ethyl ester.

  • Causality: The N-H proton of the pyrazole must be deprotonated to form the nucleophilic pyrazolide anion. Incomplete deprotonation or poor reactivity of the alkylating agent can lead to low conversion.

  • Troubleshooting Steps:

    • Base Selection: Potassium carbonate (K2CO3) is a common and effective base for this reaction.[7] However, if the reaction is sluggish, consider using a stronger base like cesium carbonate (Cs2CO3), which has greater solubility in organic solvents. Sodium hydride (NaH) can also be used for a more forceful reaction, but requires an anhydrous solvent (like THF or DMF) and an inert atmosphere.

    • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally preferred as they can stabilize the pyrazolide anion.[2] Acetone is often a good starting point due to its ease of removal. If the reaction is slow in acetone, switching to DMF can significantly increase the rate, although it requires a more rigorous aqueous workup to remove.

    • Temperature and Reaction Time: Many N-alkylations of pyrazoles proceed well at room temperature or with gentle heating (reflux in acetone).[7] If you are running the reaction at room temperature and see low conversion, increase the temperature to reflux. Ensure the reaction is allowed to run for a sufficient amount of time (often 12-24 hours).

    • Reagent Quality: Ethyl bromoacetate is a lachrymator and can degrade over time. Ensure you are using a high-quality reagent.

Problem: Formation of multiple products.

  • Causality: While less of a concern for this specific symmetrical pyrazole, side reactions can still occur. The most likely side product is the O-alkylation of the enol form of the 4-acetyl group, though this is generally less favorable than N-alkylation. Another possibility is dialkylation if a very strong base is used.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of ethyl bromoacetate. A large excess can lead to side reactions.

    • Moderate Base: Stick to carbonate bases (K2CO3 or Cs2CO3) which are generally sufficient and less likely to cause side reactions compared to very strong bases like NaH or organolithium reagents.

    • Purification: If a mixture is obtained, careful column chromatography is the most effective method for separation. The desired N-alkylated product is typically less polar than the starting pyrazole.

ParameterRecommended ConditionRationale
Base K2CO3 (2-3 equiv.)Effective, inexpensive, and easy to remove.[7]
Solvent Acetone or AcetonitrileGood balance of reactivity and ease of workup.
Alkylating Agent Ethyl Bromoacetate (1.1-1.2 equiv.)Controls stoichiometry to avoid side reactions.
Temperature RefluxEnsures reaction goes to completion in a reasonable time.
Monitoring TLC (e.g., 30% EtOAc/Hexanes)Allows for tracking the consumption of the starting pyrazole.
Troubleshooting Guide 2: Hydrolysis of the Ethyl Ester

The final step is the saponification of the ethyl ester to the carboxylic acid.

Problem: Incomplete hydrolysis.

  • Causality: The rate of saponification is dependent on the concentration of the base, temperature, and solvent system. The ester may be sterically hindered, slowing the reaction.

  • Troubleshooting Steps:

    • Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) as it can sometimes lead to cleaner reactions with higher yields. Use at least 2-3 equivalents to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid.

    • Solvent System: A mixture of an organic solvent (like ethanol or THF) and water is necessary to dissolve both the ester and the inorganic base. A 1:1 or 2:1 mixture of THF:water or ethanol:water is a good starting point.

    • Temperature: If the reaction is slow at room temperature, gently heating to 40-60 °C can significantly increase the rate.[3][4] Avoid boiling for extended periods to prevent potential decomposition.

    • Monitoring: Use TLC to monitor the disappearance of the starting ester. The product, being a salt before workup, will likely remain at the baseline, while the ester will have a noticeable Rf value.

Problem: Low yield after acidic workup.

  • Causality: The carboxylic acid product may have some solubility in water. Improper pH adjustment or insufficient extraction can lead to product loss.

  • Troubleshooting Steps:

    • pH Adjustment: After the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., 1M or 2M HCl) until the pH is acidic (pH 2-3). The product should precipitate out of the solution.

    • Extraction: If the product does not precipitate or if it appears oily, it must be extracted with an organic solvent. Ethyl acetate is an excellent choice. Perform multiple extractions (e.g., 3 times) to ensure all the product is recovered from the aqueous layer.

    • Drying and Evaporation: After extraction, wash the combined organic layers with brine to remove excess water, dry over an anhydrous salt (like Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure. Avoid excessive heat on the rotovap, as the product may be thermally sensitive.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate
  • To a solution of 4-acetyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in acetone (approx. 0.2 M concentration), add potassium carbonate (K2CO3, 2.5 eq).

  • To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure ethyl ester.

Protocol 2: Synthesis of this compound
  • Dissolve the ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (NaOH, 2.0 eq) or lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 with 2M HCl. A white precipitate should form.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product. If no solid forms, extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the product.

References

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., & Rao, K. V. (2005). A mild and efficient one-pot synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. Synthesis, 2005(12), 2053-2056.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Volk, B., Keserű, G. M., Szilágyi, B., Egyed, A., Mándity, I., Nagy, T., & Kátai-Fadgyas, K. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis, 54(06), 959-966.
  • ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF. Retrieved from [Link]

Sources

Overcoming solubility issues with (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid (PubChem CID: 3162907). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step guidance to help you achieve your desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that dictate its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar elements in its structure. The key functional groups are:

  • Carboxylic Acid (-COOH): This is a polar, ionizable group. At a pH above its acid dissociation constant (pKa), this group will deprotonate to form a highly polar and water-soluble carboxylate salt (-COO⁻). This makes the compound's aqueous solubility highly pH-dependent[1][2].

  • Pyrazole Ring System with Acetyl and Methyl Groups: The core heterocyclic structure and its alkyl/acetyl substituents contribute to the molecule's non-polar character. These groups favor solubility in organic solvents[3][4].

The interplay between the polar carboxylic acid and the less polar pyrazole core means that solubility can be modulated significantly by the choice of solvent system.

Q2: I am starting a new project with this compound. What is a good initial approach for solvent selection?

A2: A logical starting point is to test solubility in a range of common laboratory solvents, covering a spectrum of polarities. Given the compound's structure, it is generally soluble in less polar organic solvents like alcohols, ether, and chloroform[3]. Pyrazole derivatives often show good solubility in solvents such as ethanol, methanol, acetonitrile, and dimethylformamide (DMF)[4]. For aqueous applications, start with buffered solutions at various pH levels rather than just deionized water, due to the presence of the carboxylic acid group[5].

Q3: How significantly does pH impact the aqueous solubility of this compound?

A3: The impact is highly significant. As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous media will be very low at acidic pH (below its pKa) where it exists in its neutral, protonated form. As the pH of the solution is raised above the pKa, the carboxylic acid group ionizes, forming a much more soluble salt[1][6][7]. Therefore, adjusting the pH is one of the most effective and straightforward methods to enhance its aqueous solubility[5][8].

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My compound precipitates when I add it to my aqueous cell culture medium or phosphate-buffered saline (PBS).

  • Causality: This is a classic sign of poor aqueous solubility at or near physiological pH (~7.4). The concentration you are trying to achieve likely exceeds the intrinsic solubility of the compound in its acidic form.

  • Solution Pathway:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol at a high concentration (e.g., 10-50 mM). Pyrazole derivatives are known to be soluble in such solvents[4].

    • Serial Dilution: Perform serial dilutions of this stock solution directly into your aqueous medium to reach the final desired concentration. The final concentration of the organic solvent should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

    • pH Adjustment (Alternative): If an organic solvent is not permissible, you can prepare a stock solution by dissolving the compound in a slightly basic buffer (e.g., pH 8.0-9.0) where it will be in its more soluble salt form. You can then carefully adjust the pH of this stock solution back towards your target pH, ensuring the final concentration remains below its solubility limit at that pH.

Problem 2: I cannot achieve the desired concentration in an organic solvent for a chemical reaction.

  • Causality: While soluble in many organic solvents, the compound may have limited solubility in certain non-polar solvents required for specific reactions.

  • Solution Pathway:

    • Systematic Solvent Screening: Test solubility in a broader range of solvents. For pyrazole synthesis and modification, aprotic polar solvents like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP) often provide higher solubility[4].

    • Use of Co-solvents: Employ a co-solvent system. A small amount of a highly polar solvent in which the compound is very soluble (e.g., DMF) can be added to the primary reaction solvent to increase the overall solvating power of the mixture[9][10][11].

    • Temperature Increase: For many compounds, solubility increases with temperature[4]. Carefully heating the solvent mixture may help dissolve the compound. Ensure the compound is stable at the elevated temperature before proceeding.

Problem 3: My compound has low bioavailability in animal studies, which I suspect is due to poor solubility.

  • Causality: Poor aqueous solubility is a major cause of low oral bioavailability for many active pharmaceutical ingredients (APIs)[12][13]. The compound may not be dissolving efficiently in the gastrointestinal tract, limiting its absorption.

  • Solution Pathway: Advanced Formulation Strategies

    • Amorphous Solid Dispersions: This is a powerful technique for enhancing the solubility of crystalline APIs[12]. By dispersing the compound at a molecular level within a hydrophilic polymer matrix, you create a high-energy amorphous form that dissolves more readily[14][15][16].

    • Salt Formation: Converting the carboxylic acid to a stable salt form (e.g., sodium or potassium salt) is a common and effective strategy to dramatically increase aqueous solubility and dissolution rate[17][18][19].

    • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate, although it does not change the equilibrium solubility[8][12].

    • Complexation: Using excipients like cyclodextrins can form inclusion complexes with the drug, effectively shielding the non-polar parts of the molecule and increasing its apparent water solubility[17][19].

Experimental Protocols & Workflows

General Solubility Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues.

G start Goal: Dissolve Compound media_type Aqueous or Organic Medium? start->media_type aqueous Aqueous Medium media_type->aqueous Aqueous organic Organic Medium media_type->organic Organic ph_adjust Adjust pH > pKa (e.g., to pH 8.0) aqueous->ph_adjust Is pH modification acceptable? use_cosolvent Use Water-Miscible Co-solvent (e.g., DMSO, EtOH) ph_adjust->use_cosolvent Still insoluble or pH change not desired adv_formulate Advanced Formulation (Solid Dispersion, Cyclodextrin) use_cosolvent->adv_formulate Still insoluble or co-solvent not desired screen_solvents Screen Solvents (e.g., DMF, NMP, THF) organic->screen_solvents increase_temp Increase Temperature screen_solvents->increase_temp Insoluble in all screened solvents G cluster_0 Solution Preparation cluster_1 Solvent Removal cluster_2 Drying & Collection cluster_3 Characterization A 1. Dissolve API and Polymer (e.g., PVP) in common solvent (e.g., Methanol) B 2. Evaporate solvent using a rotary evaporator to form a thin film A->B C 3. Further dry under high vacuum to remove residual solvent B->C D 4. Scrape the solid dispersion from the flask C->D E 5. Analyze (e.g., by DSC, XRD) to confirm amorphous state D->E

Caption: Workflow for preparing an amorphous solid dispersion.

  • Select a Carrier: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[20]

  • Dissolution: Dissolve both the this compound and the polymer in a common volatile solvent (e.g., methanol) in a round-bottom flask. A typical drug-to-polymer ratio for screening is 1:1 to 1:9 by weight.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin, clear film on the flask wall.

  • Drying: Place the flask under high vacuum for 12-24 hours to remove any residual solvent.

  • Collection: Carefully scrape the resulting solid powder from the flask. This is your amorphous solid dispersion.

  • Confirmation: Test the dissolution rate of this material compared to the raw crystalline compound in an aqueous buffer to confirm enhanced solubility.

References
  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 18, 2026.
  • ResearchGate. (n.d.). Summary of the commonly used excipients for preparation of solid dispersions. Retrieved January 18, 2026.
  • CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved January 18, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved January 18, 2026.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved January 18, 2026.
  • Pharma Excipients. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 18, 2026.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. Retrieved January 18, 2026.
  • IRO Chelating. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved January 18, 2026.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved January 18, 2026.
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs | Article. Retrieved January 18, 2026.
  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction. Retrieved January 18, 2026.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved January 18, 2026.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 18, 2026.
  • PharmaRead. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 18, 2026.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved January 18, 2026.
  • OSTI.GOV. (1991, November 1).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved January 18, 2026.
  • BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved January 18, 2026.
  • PubChem. (n.d.). This compound. Retrieved January 18, 2026.
  • BASF Pharma. (2020, August 14). Role of excipients in amorphous solid dispersions. Retrieved January 18, 2026.
  • Contract Pharma. (2016, April 5). Solid Dispersions. Retrieved January 18, 2026.
  • CD Formulation. (n.d.). Dispersion Excipients. Retrieved January 18, 2026.
  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 18, 2026.
  • askIITians. (2025, March 11). How does pH affect solubility?. Retrieved January 18, 2026.
  • SlideShare. (n.d.).
  • Smolecule. (n.d.). This compound. Retrieved January 18, 2026.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved January 18, 2026.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. Retrieved January 18, 2026.
  • International Journal of Pharmaceutical Research and Applications. (2025, March-April). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved January 18, 2026.
  • Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH. Retrieved January 18, 2026.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
  • PubMed Central (PMC). (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved January 18, 2026.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved January 18, 2026.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 18, 2026.

Sources

Technical Support Center: Stability of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid (CAS 890092-87-2). This document is designed for researchers, medicinal chemists, and formulation scientists to provide a comprehensive understanding of the stability of this compound in various solvents. We will address common questions, troubleshoot potential experimental issues, and provide detailed protocols for you to conduct your own stability assessments.

The pyrazole nucleus is a cornerstone in modern drug discovery, valued for its metabolic stability and versatile biological activity.[1][2][3] However, the substituents on the pyrazole ring—in this case, an N-acetic acid side chain and a C-acetyl group—introduce specific chemical liabilities that must be understood to ensure data integrity and successful experimental outcomes.

Quick Reference FAQ

This section provides immediate answers to the most common questions regarding the handling and stability of this compound.

Q1: What is the recommended solvent for initial stock solution preparation and short-term storage? For initial solubilization and short-term use, we recommend polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The compound is a solid at ambient temperature. For assays where DMSO or DMF may interfere, Acetonitrile (ACN) or Ethanol (EtOH) are viable alternatives, although solubility may be lower. Due to the carboxylic acid moiety, solubility in aqueous solutions is pH-dependent; solubility will increase significantly in basic aqueous buffers (e.g., pH > 7.4) due to deprotonation.

Q2: What are the primary potential degradation pathways for this molecule? The two most probable degradation pathways under common laboratory conditions are:

  • Hydrolysis of the 4-acetyl group: The acetyl group is a ketone, but the pyrazole ring can influence its reactivity. Under strong acidic or basic conditions, this group could be susceptible to hydrolysis, yielding 3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

  • Reactions involving the acetic acid group: While the carboxylic acid itself is stable, it can react with protic solvents (like methanol or ethanol) under acidic conditions to form the corresponding ester. Decarboxylation is unlikely without significant heat or catalytic conditions.

The pyrazole ring itself is generally robust and resistant to oxidation.[4][5]

Q3: How does solvent polarity affect the stability and properties of this compound? Solvent polarity can significantly influence the molecular properties of pyrazole derivatives.[6][7][8] Increasing solvent polarity can alter the electronic environment of the molecule, potentially influencing reaction rates.[6] For instance, polar protic solvents are more likely to participate directly in hydrolytic degradation pathways.

Q4: What analytical techniques are best for monitoring the stability of this compound? A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for separating the parent compound from its degradation products and quantifying its purity over time.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying unknown peaks by providing the molecular weights of potential degradants.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information on the parent compound and any isolated degradation products, confirming the exact site of chemical modification.[9]

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific issues you may encounter during your experiments and provides a logical framework for identifying the cause and finding a solution.

Problem Encountered Potential Root Cause Recommended Action & Explanation
Appearance of new peaks in HPLC/LC-MS after sample preparation. Chemical degradation of the compound in the chosen solvent or buffer.1. Confirm Degradation: Use LC-MS to determine the mass of the new peaks. A mass difference of -42 Da could indicate hydrolysis of the acetyl group. 2. Mitigate: Prepare fresh solutions immediately before use. If the assay requires incubation, run a parallel control of the compound in the same media without cells/reagents to isolate the compound's intrinsic stability. Consider using aprotic solvents for stock solutions.
Poor or inconsistent solubility in aqueous buffers. pH is too close to the compound's pKa.The carboxylic acid group requires a sufficiently basic pH to deprotonate and become soluble in water. 1. Increase pH: Adjust the buffer pH to 7.4 or higher. 2. Use Co-solvents: Prepare a concentrated stock in DMSO and dilute it into the aqueous buffer, ensuring the final DMSO concentration is compatible with your experiment.
Loss of compound potency or activity over time in an assay. Degradation to a less active or inactive form. Photodegradation.1. Perform a Time-Course Stability Study: Analyze aliquots of your compound in the assay medium at T=0 and at the end of the experiment using HPLC to quantify the remaining parent compound. 2. Assess Photostability: Conduct the experiment in amber vials or protect the plate from light. The ICH Q1B guideline provides standardized conditions for photostability testing.[12][13]
Precipitate forms when diluting a DMSO stock into an aqueous buffer. The compound has "crashed out" of solution due to exceeding its solubility limit in the final solvent mixture.1. Reduce Final Concentration: The compound may not be soluble at the target concentration in the low-percentage organic solvent mixture. 2. Increase Organic Content: If the experiment allows, increase the percentage of the organic co-solvent. 3. Change Dilution Method: Try adding the aqueous buffer to the DMSO stock slowly while vortexing, rather than the other way around.
Logical Flow for Troubleshooting Degradation Issues

The following diagram outlines a systematic approach to identifying and resolving stability problems.

Caption: A decision tree for troubleshooting compound stability issues.

Experimental Protocols

To empower your research, we provide detailed, self-validating protocols for assessing the stability of this compound.

Protocol 1: Comprehensive Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[14][15][16] This protocol is based on ICH Q1A(R2) guidelines.

Workflow Overview

Forced_Degradation_Workflow cluster_stress Stress Conditions compound This compound Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis 0.1 M HCl @ 60°C compound->acid base Base Hydrolysis 0.1 M NaOH @ 60°C compound->base oxid Oxidation 3% H₂O₂ @ RT compound->oxid therm Thermal Solution @ 60°C compound->therm photo Photolytic ICH Q1B Light Box compound->photo analysis Analysis by Stability-Indicating HPLC-UV/LC-MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Caption: Workflow for the forced degradation study of the target compound.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile (ACN).

  • Sample Preparation: For each condition, add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Acid Hydrolysis: Add 1 mL of 1 M HCl, dilute to volume with water. Final concentration: 0.1 mg/mL in 0.1 M HCl.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH, dilute to volume with water. Final concentration: 0.1 mg/mL in 0.1 M NaOH.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, dilute to volume with water. Final concentration: 0.1 mg/mL in 3% H₂O₂.

    • Thermal Degradation: Dilute to volume with a 50:50 mixture of ACN:Water.

    • Control Sample: Dilute to volume with a 50:50 mixture of ACN:Water.

  • Incubation:

    • Place the Acid, Base, and Thermal flasks in a water bath at 60°C.

    • Keep the Oxidative and Control flasks at room temperature, protected from light.

    • For photostability, expose a separate solid sample and a solution sample to light conditions as specified in ICH Q1B.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching:

    • For Acid samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • For Base samples, neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. A gradient method is recommended to ensure separation of all potential degradants. Use LC-MS to obtain mass information for any new peaks observed.

  • Data Interpretation: Calculate the percentage of degradation by comparing the parent peak area at each time point to the T=0 control. Aim for 5-20% degradation to ensure that primary degradants are observed.[15]

Expected Results Summary Table
Stress ConditionReagentTemperatureTypical DurationPotential Degradation Product(s)
Acid Hydrolysis0.1 M HCl60 °C2-24 hHydrolysis of the 4-acetyl group
Base Hydrolysis0.1 M NaOH60 °C2-24 hHydrolysis of the 4-acetyl group
Oxidation3% H₂O₂Room Temp8-24 hN-oxides, ring oxidation (less likely)
ThermalACN/H₂O60 °C24-72 hGenerally stable, but accelerates other pathways
PhotolyticICH Q1B lightRoom TempPer guidelinePhotolytic cleavage, dimerization, or rearrangement[12][13]
References
  • Analytical Techniques In Stability Testing. (2025).
  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic fe
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI.
  • Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.
  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. (2025). AIP Publishing.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Unknown Source.
  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2025). Unknown Source.
  • (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. (2025).
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
  • Unveiling the Influence of Solvent Environments on the Performance of Pyrazoline Derivatives: A Compar
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF. (2025).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH.
  • High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (n.d.).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. (2025).
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Sigma-Aldrich.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Pyrazinone Compounds Degradation Pathways: A Technical Support Center. (n.d.). Benchchem.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Unknown Source.

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for troubleshooting common and unexpected side reactions encountered during experimental work. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomers

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. Why is this happening and how can I control the outcome?

A1: Mechanistic Insight & Causality

The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis, which involves the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1][2][3] The reaction can proceed through two different pathways because the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[1][2] The ratio of the resulting pyrazole regioisomers is often difficult to control, and their separation can be challenging due to similar physical properties.[1]

The regiochemical outcome is governed by a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl group, making it a more favorable site for nucleophilic attack.[2]

  • Steric Effects: Steric hindrance around the carbonyl groups or on the substituted hydrazine. A bulkier substituent can direct the hydrazine to attack the less sterically hindered carbonyl group.[2]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence which regioisomer is favored.[2][4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2][5]

Recent studies have also revealed that the kinetics of the Knorr synthesis are more complex than previously understood, with possibilities of autocatalytic pathways and unexpected intermediates, which can also affect the final isomeric ratio.[6][7]

Troubleshooting & Preventative Measures

Strategy Description Key Considerations
Solvent Optimization The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly favor the formation of one regioisomer.[1][4]Fluorinated alcohols can alter the hydrogen-bonding network and the relative pKa values of the reaction intermediates, thus directing the cyclization pathway.
Substrate Modification Convert the 1,3-dicarbonyl compound into a β-enaminone. The reaction of β-enaminones with hydrazines is often highly regioselective.[1][8][9][10]This approach locks in the initial site of reaction, preventing the formation of the undesired regioisomer.
Alternative Synthetic Routes Consider a 1,3-dipolar cycloaddition reaction. This method, involving the reaction of a nitrile imine or a diazo compound with an alkyne or alkene, is known for its high regioselectivity.[1][11]This strategy bypasses the use of 1,3-dicarbonyls altogether, offering a more controlled synthesis of polysubstituted pyrazoles.[12]

Experimental Protocol: Regioselective Synthesis Using Fluorinated Alcohols

  • Dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL) in a round-bottom flask with a magnetic stir bar.

  • Add the substituted hydrazine (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the TFE under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.[1]

Logical Troubleshooting Flow for Regioisomer Formation

start Mixture of Regioisomers Observed solvent Optimize Solvent System (e.g., TFE, HFIP) start->solvent check1 Regioselectivity Improved? solvent->check1 substrate Modify Substrate (Use β-enaminone) check2 Regioselectivity Improved? substrate->check2 route Change Synthetic Route (1,3-Dipolar Cycloaddition) end Desired Regioisomer Obtained route->end If Successful fail Separation Required (Chromatography) route->fail If Unsuccessful check1->substrate No check1->end Yes check2->route No check2->end Yes

Caption: Troubleshooting workflow for addressing regioisomer formation.

Issue 2: Formation of Pyrazoline and Other Incompletely Aromatized Byproducts

Q2: I am observing a significant amount of a pyrazoline byproduct in my reaction. How can I ensure complete aromatization to the desired pyrazole?

A2: Mechanistic Insight & Causality

The synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones with hydrazines proceeds through a pyrazoline intermediate.[3][11][13] The final step is an oxidation (dehydrogenation) to form the aromatic pyrazole ring. If the reaction conditions are not sufficiently oxidizing, or if the pyrazoline is particularly stable, it can be isolated as a major byproduct.[14][15] Similarly, incomplete cyclization or dehydration during the Knorr synthesis can lead to open-chain hydrazone intermediates.[1]

Troubleshooting & Preventative Measures

  • In-Situ Oxidation: Often, exposing the reaction mixture to air (oxygen) is sufficient to promote aromatization, especially with prolonged reaction times or heating.[16] For more resistant cases, a mild oxidizing agent can be added.

  • Choice of Hydrazine: Using a hydrazine derivative with a built-in leaving group, such as tosylhydrazine, can facilitate direct elimination to the pyrazole, circumventing the need for a separate oxidation step.[15]

  • Acid Catalysis: The final dehydration step in the Knorr synthesis is often acid-catalyzed. Adding a catalytic amount of a protic acid (e.g., acetic acid) can promote the ring closure and subsequent water elimination to form the aromatic ring.[17][18]

Experimental Protocol: Oxidation of Pyrazoline to Pyrazole

  • After the initial condensation reaction to form the pyrazoline is complete (as monitored by TLC), dissolve the crude product in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Heat the solution while bubbling air or oxygen through the mixture.

  • Monitor the reaction for the disappearance of the pyrazoline and the appearance of the pyrazole spot on TLC.

  • Alternatively, add a chemical oxidant such as bromine or an iodine-based reagent and stir at room temperature until the conversion is complete.[16][19][20]

  • Work up the reaction mixture appropriately to remove the oxidant and purify the desired pyrazole.

Pathway Diagram: Pyrazoline Formation and Aromatization

Reactants α,β-Unsaturated Carbonyl + Hydrazine Pyrazoline Pyrazoline Intermediate Reactants->Pyrazoline Cyclocondensation Pyrazole Desired Pyrazole (Aromatic) Pyrazoline->Pyrazole Oxidation (Air, I₂, Br₂)

Caption: General pathway from α,β-unsaturated carbonyls to pyrazoles.

Issue 3: Unexpected N-Acylation or Bis-Pyrazole Formation

Q3: My reaction is giving me a complex mixture, and I suspect N-acylation of my pyrazole product or the formation of a bis-pyrazole. What causes this and how can I prevent it?

A3: Mechanistic Insight & Causality

  • N-Acylation: If your reaction conditions involve an acyl source (e.g., an acid chloride or anhydride used in the synthesis of the 1,3-dicarbonyl starting material) and your pyrazole has an unsubstituted N-H, the pyrazole nitrogen can act as a nucleophile and become acylated. This is more likely if excess acylating agent is present or if the workup procedure does not effectively remove it.

  • Bis-Pyrazole Formation: This side reaction can occur if a hydrazine molecule reacts with two molecules of the 1,3-dicarbonyl compound, or if a di-hydrazine is used unintentionally. It can also be a desired product in some targeted syntheses.[21] The conditions that favor this are typically a higher stoichiometry of the dicarbonyl compound relative to the hydrazine.

Troubleshooting & Preventative Measures

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the 1,3-dicarbonyl compound and minimize the risk of bis-pyrazole formation.

  • Purification of Starting Materials: Ensure your 1,3-dicarbonyl starting material is pure and free from any leftover acylating agents from its synthesis.[3]

  • Reaction Order: Add the 1,3-dicarbonyl compound slowly to a solution of the hydrazine. This maintains a relative excess of hydrazine throughout the addition, disfavoring side reactions that consume the dicarbonyl.

  • Protection Strategy: If N-acylation is a persistent issue and an N-H pyrazole is desired, consider using a hydrazine with a protecting group that can be removed later.

Analytical Identification

The presence of these byproducts can be confirmed using spectroscopic methods.[14][22]

  • NMR Spectroscopy: Look for duplicate sets of peaks in ¹H and ¹³C NMR spectra. N-acylation will introduce new signals corresponding to the acyl group and shift the signals of the pyrazole protons.

  • Mass Spectrometry: The molecular ion peaks in the mass spectrum will correspond to the masses of the expected side products.

Purification Strategies for Complex Mixtures

Q: I have a mixture of my desired pyrazole and several byproducts. What are the best purification methods?

A: The choice of purification method depends on the nature of the impurities.

Method Application Notes
Column Chromatography The most common and versatile method for separating regioisomers and other byproducts with different polarities.[1]For basic pyrazoles that may stick to silica gel, the silica can be deactivated with triethylamine.[23]
Recrystallization Effective if the desired pyrazole is a solid and has significantly different solubility from the impurities in a given solvent system.[23]Try solvent mixtures like ethanol/water or ethyl acetate/hexanes.
Acid-Base Extraction Useful for separating basic pyrazole products from neutral or acidic impurities.[23][24]Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), basify the aqueous layer, and then re-extract the purified pyrazole.

References

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Retrieved from [Link]

  • Gomez, M. V., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7358. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2017). Review on Synthesis of pyrazole and pyrazolines. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • Kumar, V. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • PubMed. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Retrieved from [Link]

  • PubMed. (2015). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ACS Publications. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Retrieved from [Link]

  • ACS Publications. (2021). New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • ACS Publications. (2019). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]

  • PubMed Central. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Investigation of Pyrazole Compounds. VIII.1Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. Retrieved from [Link]

  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful synthesis of your target derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with the derivatization of this versatile pyrazole compound.

I. Understanding the Substrate: this compound

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds.[1][2][3] Its structure presents a carboxylic acid moiety ripe for derivatization, attached to a substituted pyrazole ring. The pyrazole nucleus is a common feature in many FDA-approved drugs.[4] Successful derivatization hinges on understanding the interplay between the reactive carboxylic acid group and the potential for interactions with the pyrazole ring system.

II. Amide Bond Formation: Troubleshooting and FAQs

Amide coupling is a frequently employed reaction in medicinal chemistry to generate novel compounds.[5] The condensation of a carboxylic acid with an amine is the most common method for forming an amide bond.[5] This process typically requires activation of the carboxylic acid.[5]

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: What are the most common methods for activating the carboxylic acid for amide coupling?

A1: The most prevalent method involves the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC, DIC) and aminium/phosphonium salts (e.g., HATU, HBTU, PyBOP).[5][6] The choice of coupling reagent can be critical to the success of the reaction and may require screening to find the optimal conditions for your specific substrates.[5]

Q2: Why is a base often required in amide coupling reactions?

A2: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid that is liberated during the reaction and to ensure the amine nucleophile is in its free base form. For some coupling reagents, an additive like 4-Dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[7]

Q3: Can I form the acyl chloride of this compound as an alternative activation method?

A3: Yes, generating an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic method for activating a carboxylic acid. However, these reagents are harsh and can be incompatible with sensitive functional groups.[5] For a complex substrate, this method may lead to side reactions.

Troubleshooting Guide - Amide Coupling

Problem 1: Low or No Product Yield

  • Potential Cause: Inefficient Carboxylic Acid Activation. The chosen coupling reagent may not be effective for your specific substrate combination.

    • Solution: Screen a panel of coupling reagents from different classes (carbodiimides, phosphonium salts, aminium salts). For sterically hindered amines or acids, phosphonium and aminium reagents like HATU or PyBOP are often more effective than carbodiimides.[5][8]

  • Potential Cause: Poor Nucleophilicity of the Amine. Sterically hindered amines can exhibit slow reaction rates.[8]

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a more potent coupling reagent.

  • Potential Cause: Suboptimal Solvent. The solubility of your starting materials and intermediates can significantly impact the reaction.

    • Solution: Ensure all reactants are fully dissolved. Common solvents for amide coupling include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF).[6] If solubility is an issue, consider a solvent screen.

Problem 2: Presence of Significant Side Products

  • Potential Cause: Racemization of Chiral Centers. If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide coupling reagents.[5]

    • Solution: To minimize racemization, consider using coupling reagents like HATU or employing additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) with your carbodiimide.[5][8]

  • Potential Cause: Side Reactions with the Pyrazole Ring. While generally stable, the nitrogen atoms in the pyrazole ring could potentially interact with highly reactive intermediates.

    • Solution: Employ milder reaction conditions. Avoid overly harsh activating agents like thionyl chloride if possible. The use of modern coupling reagents at room temperature or slightly elevated temperatures usually mitigates this risk.

Problem 3: Difficult Purification of the Final Product

  • Potential Cause: Byproducts from Coupling Reagents. Many coupling reagents generate byproducts that need to be removed during workup and purification. For example, DCC forms dicyclohexylurea (DCU), which has low solubility in many organic solvents.

    • Solution: If using DCC, filtration is often used to remove the precipitated DCU. Alternatively, using a water-soluble carbodiimide like EDC allows for the byproduct to be removed with an aqueous wash.

  • Potential Cause: Unreacted Starting Materials. If the reaction has not gone to completion, you will have a mixture of starting materials and product.

    • Solution: Optimize the reaction conditions to drive the reaction to completion (see "Low or No Product Yield"). For purification, column chromatography is often necessary to separate the desired amide from unreacted carboxylic acid and amine.[6]

Data Presentation: Common Amide Coupling Conditions
Coupling ReagentAdditiveBaseSolventTemperature (°C)
EDCHOBt or HOAtDIPEADCM or DMF0 to RT
HATU-DIPEADMFRT
DCCDMAP-DCM0 to RT
PyBOP-DIPEADMFRT
Experimental Protocol: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid and Amine in Solvent AddBase Add DIPEA Start->AddBase AddHATU Add HATU Solution AddBase->AddHATU Stir Stir at Room Temperature AddHATU->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Workup Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Amide Product Purify->End

Caption: General workflow for HATU-mediated amide coupling.

III. Ester Formation: Troubleshooting and FAQs

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for synthesizing esters.[9][10] This reaction is reversible, and understanding the equilibrium is key to optimizing product yield.[11][12]

Frequently Asked Questions (FAQs) - Esterification

Q1: What is the role of the acid catalyst in Fischer esterification?

A1: The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid.[10] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]

Q2: Why is it often necessary to use an excess of one reactant or remove water?

A2: Fischer esterification is an equilibrium-controlled process.[10][11] To drive the reaction towards the ester product, Le Chatelier's principle is applied. This can be achieved by using a large excess of one of the reactants (usually the less expensive alcohol) or by removing the water that is formed as a byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[10][11]

Q3: Are there alternative methods to Fischer esterification for synthesizing esters from this compound?

A3: Yes, other methods include reaction with an alkyl halide under basic conditions (e.g., with K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent), or using a coupling reagent approach similar to amide synthesis but with an alcohol as the nucleophile. Reaction with an acid anhydride or acyl chloride in the presence of a base is also a viable, though potentially harsher, alternative.[12]

Troubleshooting Guide - Esterification

Problem 1: Low Ester Yield

  • Potential Cause: Equilibrium Not Shifted Towards Products. As a reversible reaction, if conditions do not favor the products, the yield will be low.[11]

    • Solution: Use a large excess of the alcohol (5-10 equivalents or even as the solvent).[9] Alternatively, if the reaction setup allows, remove water as it forms using a Dean-Stark trap.

  • Potential Cause: Insufficient or Inactive Catalyst. An inadequate amount of acid catalyst will result in a very slow reaction rate.[11]

    • Solution: Ensure an appropriate catalytic amount of a strong acid like H₂SO₄ is used. If the reaction is still slow, a slight increase in the catalyst loading may be beneficial.

  • Potential Cause: Steric Hindrance. Bulky groups on the alcohol can slow down the reaction.[10][11]

    • Solution: Increase the reaction temperature and reaction time. For very hindered alcohols, alternative esterification methods may be necessary.

Problem 2: Decomposition of Starting Material or Product

  • Potential Cause: Reaction Temperature is Too High. While heat is often required to accelerate the reaction, excessive temperatures can lead to decomposition or side reactions, such as dehydration of the alcohol.[11]

    • Solution: Optimize the reaction temperature. Refluxing in the chosen alcohol is a common practice, but for higher boiling point alcohols, a specific temperature should be maintained and monitored.

Problem 3: Difficulty in Isolating the Ester

  • Potential Cause: Incomplete Reaction. Unreacted carboxylic acid can complicate the workup.

    • Solution: After the reaction, perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst and any unreacted carboxylic acid by extracting them into the aqueous layer.

  • Potential Cause: Emulsion Formation During Workup. The presence of unreacted starting materials and the ester product can sometimes lead to the formation of emulsions during aqueous extraction, making phase separation difficult.[13]

    • Solution: Adding brine (saturated NaCl solution) can help to break up emulsions. If the problem persists, filtering the mixture through a pad of celite may be effective.

Data Presentation: Typical Fischer Esterification Conditions
AlcoholCatalystConditions
MethanolH₂SO₄ (cat.)Reflux
EthanolH₂SO₄ (cat.)Reflux
IsopropanolH₂SO₄ (cat.)Reflux, longer reaction time
tert-ButanolH₂SO₄ (cat.)Prone to elimination, alternative methods preferred
Experimental Protocol: General Procedure for Fischer Esterification
  • To a round-bottom flask, add this compound (1.0 eq) and the desired alcohol (as solvent or in large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude ester.

  • Purify by column chromatography if necessary.

Visualization: Fischer Esterification Troubleshooting

FischerTroubleshooting cluster_causes cluster_solutions Start Low Ester Yield Equilibrium Equilibrium not shifted to products Start->Equilibrium Catalyst Insufficient Catalyst Start->Catalyst Sterics Steric Hindrance Start->Sterics Excess_OH Use excess alcohol Equilibrium->Excess_OH Remove_H2O Remove water (Dean-Stark) Equilibrium->Remove_H2O More_Cat Increase catalyst loading Catalyst->More_Cat Heat_Time Increase temperature/time Sterics->Heat_Time

Caption: Troubleshooting low yield in Fischer esterification.

IV. References

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Optimized reaction conditions for the amide formation step. ResearchGate. [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Preprints.org. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry. Reddit. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • US8912342B2 - Pyrazole synthesis by coupling of carboxylic acid derivatives and enamines. Google Patents.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and need to verify its structure, purity, and conformational details through Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common questions and troubleshooting scenarios in a practical, Q&A format, grounding our advice in established spectroscopic principles.

Level 1: Foundational Spectrum Analysis

This section covers the basic questions a researcher might have when looking at the 1D NMR spectra for the first time.

Q1: What are the expected signals in the ¹H NMR spectrum and their approximate chemical shifts?

A1: The ¹H NMR spectrum of this compound is expected to show five distinct signals, all of which are singlets due to the absence of adjacent protons for spin-spin coupling. The expected chemical shifts (in a solvent like CDCl₃) are influenced by the electronic environment of the pyrazole ring and its substituents.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the range of δ 9.0-12.0 ppm .[1][2][3] Its exact position and broadness are highly dependent on concentration, solvent, and residual water content.

  • Methylene Protons (-CH₂-): The two protons of the acetic acid side chain are chemically equivalent and appear as a sharp singlet. Attached to a nitrogen atom of the aromatic pyrazole ring, they are expected around δ 4.8-5.2 ppm .

  • Acetyl Methyl Protons (-C(O)CH₃): The methyl group of the acetyl moiety is deshielded by the adjacent carbonyl group and should appear as a singlet around δ 2.5-2.7 ppm .

  • Pyrazole Ring Methyl Protons (C3-CH₃ and C5-CH₃): The two methyl groups attached to the pyrazole ring are in different chemical environments. The C5-CH₃ is adjacent to the N-substituted nitrogen, while the C3-CH₃ is adjacent to the other nitrogen. This difference results in two distinct singlets, typically in the range of δ 2.2-2.6 ppm . Differentiating them requires 2D NMR techniques (see Level 2).

Q2: What signals should I expect in the ¹³C NMR and DEPT-135 spectra?

A2: The proton-decoupled ¹³C NMR spectrum should display all nine unique carbon atoms of the molecule. A DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.

Carbon Atom Expected ¹³C Shift (ppm) DEPT-135 Signal Rationale
Carboxylic Carbonyl (-C OOH)δ 170-175No SignalCarbonyl carbons are quaternary.
Acetyl Carbonyl (-C (O)CH₃)δ 195-205No SignalCarbonyl carbons are quaternary.
Pyrazole C3 & C5δ 140-155No SignalSubstituted aromatic carbons.[4]
Pyrazole C4δ 110-120No SignalSubstituted aromatic carbon.
Methylene Carbon (-C H₂-)δ 50-55NegativeCH₂ groups give negative signals.
Acetyl Methyl (-C(O)C H₃)δ 28-32PositiveCH₃ groups give positive signals.
Pyrazole C3-C H₃ & C5-C H₃δ 10-15PositiveCH₃ groups give positive signals.

Level 2: Advanced Structural Confirmation with 2D NMR

Ambiguities, especially in assigning the two ring methyl groups, require the use of two-dimensional NMR experiments.

Q3: How can I definitively assign the C3-CH₃ and C5-CH₃ signals?

A3: The key to unambiguously assigning the methyl groups at the C3 and C5 positions is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[5][6] This experiment reveals correlations between protons and carbons that are separated by two or three bonds.

The protons of the methylene group (-CH₂-) on the acetic acid side chain are the perfect starting point. They are attached to the N1 position of the pyrazole ring. Therefore, they will show a three-bond correlation (³J) to the carbon atom at the C5 position. They will not show a correlation to the C3 carbon, which is too far away (four bonds).

Workflow for Assignment:

  • Identify the -CH₂- proton signal (around δ 4.8-5.2 ppm).

  • Identify the two quaternary carbon signals for C3 and C5 in the ¹³C spectrum (δ 140-155 ppm).

  • In the HMBC spectrum, find the cross-peak that connects the -CH₂- protons to one of the C3/C5 carbons. This carbon is C5 .

  • The remaining unassigned quaternary carbon in that region is C3 .

  • Once C3 and C5 are identified, use the HMBC to find the correlations from the methyl protons to their attached carbons to finalize the assignment of C3-CH₃ and C5-CH₃.

Caption: Key HMBC correlation from CH₂ protons to C5 carbon.

Q4: Are there other useful 2D NMR experiments for this molecule?

A4: Yes. While HMBC is critical for assigning quaternary carbons and overall connectivity, other experiments are valuable:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to.[7] It is an excellent way to quickly and sensitively assign all protonated carbons (the three methyls and the one methylene group).

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[8] For this specific molecule, no COSY cross-peaks are expected because none of the proton environments are adjacent to each other. The absence of correlations in a COSY spectrum is itself a confirmation of the proposed structure's isolated spin systems.

Level 3: Troubleshooting Common Issues

This section addresses specific problems that may arise during spectral acquisition and interpretation.

Q5: Why can't I see the carboxylic acid (-COOH) proton signal?

A5: This is a very common issue. The -COOH proton is "exchangeable," meaning it can rapidly exchange with other acidic protons in the sample, most commonly from trace amounts of water.[9][10] This exchange can lead to two outcomes:

  • Signal Broadening: The rapid exchange can broaden the signal to the point where it merges with the baseline and becomes invisible.

  • Deuterium Exchange: If you are using a deuterated solvent that contains trace D₂O (like DMSO-d₆ or Methanol-d₄), the -COOH proton can be replaced by a deuterium atom (-COOD). Since deuterium is not observed in a standard ¹H NMR experiment, the signal disappears.[2][10]

Troubleshooting Steps:

  • Ensure a Dry Sample: Lyophilize your sample thoroughly to remove all residual water and solvent before dissolving it in the NMR solvent.

  • Use Dry NMR Solvent: Use a fresh ampule of high-purity deuterated solvent. Solvents like DMSO-d₆ are very hygroscopic and can absorb atmospheric moisture quickly.[9]

  • Perform a D₂O Shake: To confirm the presence of the -COOH group, intentionally add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. If the broad signal you suspect to be the -COOH proton disappears, it confirms its identity.[2][3]

Q6: The two pyrazole methyl signals are overlapping. How can I resolve them?

A6: Overlapping signals can be a challenge, particularly on lower-field NMR spectrometers.

  • Change Solvents: The chemical shift of a proton is sensitive to the solvent environment. Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to Benzene-d₆ or Acetonitrile-d₃) can often shift the signals enough to resolve them. Aromatic solvents like Benzene-d₆ are particularly effective due to their anisotropic effects.

  • Use a Higher-Field Spectrometer: The separation of signals in Hertz (Hz) increases with the magnetic field strength of the spectrometer. What overlaps at 400 MHz may be well-resolved at 600 MHz or higher.

  • Use a Lanthanide Shift Reagent (LSR): This is a more advanced technique. Adding a small amount of a paramagnetic LSR (e.g., Eu(fod)₃) can induce large changes in the chemical shifts of nearby protons. The magnitude of the shift is related to the distance from the LSR complexation site, often resolving overlapping signals. This method should be used cautiously as it can also cause signal broadening.

Experimental Protocols

Protocol 1: Structure Confirmation using 2D NMR (HSQC & HMBC)

This protocol outlines the steps to unambiguously confirm the chemical structure.

  • Sample Preparation: Prepare a sample of 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire 1D Spectra: Obtain a high-quality ¹H spectrum and a proton-decoupled ¹³C spectrum.

  • Acquire HSQC Spectrum: Run a standard gradient-selected HSQC experiment (e.g., hsqcedetgpsp on a Bruker instrument). This will correlate each proton signal with its directly attached carbon.

  • Acquire HMBC Spectrum: Run a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on a Bruker instrument). This experiment is optimized for long-range couplings (typically 4-10 Hz) and will show 2- and 3-bond correlations.

  • Data Analysis:

    • Use the HSQC spectrum to connect the proton signals for the -CH₂- and the three -CH₃ groups to their corresponding carbon signals.

    • In the HMBC spectrum, locate the proton signal for the -CH₂- group on the F2 (proton) axis.

    • Trace vertically to find its correlation cross-peaks on the F1 (carbon) axis. Identify the cross-peak to a quaternary carbon in the δ 140-155 ppm range. This carbon is C5.

    • Confirm all other expected 2- and 3-bond correlations to validate the entire molecular framework.

Caption: Workflow for 2D NMR-based structure confirmation.

References

  • Beltrán, J. I. L., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(15), 2785. Available at: [Link]

  • Alarcón, S. H., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(2), 269-276. Available at: [Link]

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum? Available at: [Link]

  • Kumar, A., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New J. Chem., 41, 10796-10801. Available at: [Link]

  • Al-Azawi, F. I. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]

  • ResearchGate. Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Available at: [Link]

  • Štefane, B., et al. (2020). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 25(24), 5898. Available at: [Link]

  • de Oliveira, R. B., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Available at: [Link]

  • ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? Available at: [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Molecules, 27(19), 6537. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]

  • SpectraBase. 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole. Available at: [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum of Acetic acid. Available at: [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • ResearchGate. 1 H-NMR spectrum of pyrazole. Available at: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles. Available at: [Link]

Sources

Preventing degradation of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage and handling of this compound. Our goal is to ensure the long-term stability and integrity of your samples for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

When stored as a solid, this compound is expected to be relatively stable.[1] However, to maximize its shelf life, we recommend the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. While some suppliers suggest ambient storage, lower temperatures will slow down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2] This is particularly important to prevent oxidation, which can affect pyrazoline derivatives, a related class of compounds.[2]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[2] Pyrazole derivatives can have good photostability, but it is best practice to avoid light exposure to prevent potential photodegradation.[3]

  • Moisture: The compound should be kept in a tightly sealed container to prevent moisture absorption, as water can facilitate hydrolysis of the acetyl group.

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)Slows down chemical degradation rates.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.[2]
Light Protect from light (Amber vial)Avoids potential photodegradation.[2]
Container Tightly sealedPrevents moisture ingress and hydrolysis.
Q2: I've observed a change in the color of my solid sample over time. What could be the cause?

A color change, such as browning, in pyrazoline derivatives can be an indicator of oxidation.[2] While this compound has a more stable aromatic pyrazole ring, oxidation can still occur, especially with prolonged exposure to air and light. If you observe a color change, it is advisable to re-analyze the purity of the sample before use.

Q3: What are the primary degradation pathways for this molecule that I should be aware of?

The two most probable degradation pathways for this compound are hydrolysis of the acetyl group and, to a lesser extent, decarboxylation of the acetic acid side chain under harsh conditions.

  • Hydrolysis of the Acetyl Group: This is a common reaction for acetylated compounds and can be catalyzed by both acidic and basic conditions.[4] The presence of water is necessary for this reaction to occur. The degradation product would be (3,5-dimethyl-1H-pyrazol-1-YL)acetic acid and acetic acid.

reactant This compound product1 (3,5-dimethyl-1H-pyrazol-1-YL)acetic acid reactant->product1 H2O (Acid or Base) product2 Acetic Acid reactant->product2 H2O (Acid or Base) cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare stock solution in experimental solvent t0 Time = 0 h (Initial Analysis) prep->t0 t_exp Store under experimental conditions (e.g., 37°C) t0->t_exp analysis Analyze aliquots at different time points (e.g., 2, 4, 8, 24 h) t_exp->analysis compare Compare purity and concentration to T0 analysis->compare

Caption: Experimental Workflow for a Stability Study.

Detailed Protocol for Stability Assessment:

  • Prepare a Stock Solution: Dissolve the compound in the solvent you will be using for your experiments at the final concentration.

  • Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared solution using a suitable analytical method (see table below) to determine the initial purity and concentration.

  • Incubate: Store the remaining solution under your experimental conditions (e.g., temperature, lighting).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), take another aliquot and re-analyze it.

  • Compare Results: Compare the purity and concentration at each time point to the initial measurement. Significant changes indicate instability under your experimental conditions.

Analytical Technique Information Provided Notes
HPLC-UV Purity assessment, quantification of parent compound and degradants.A versatile and widely available technique.
LC-MS Purity assessment, identification of degradants by mass.Provides structural information on potential degradation products. [5]
NMR Spectroscopy Structural confirmation of the compound and potential degradants.Useful for identifying the exact structure of impurities.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH. (2024, December 11). National Institutes of Health.[Link]

  • Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. Semantic Scholar.[Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016, March 27). ResearchGate.[Link]

  • Acid chlorides are prepared from carboxylic acids by reaction with thionyl chloride. University of Calgary.[Link]

  • This compound. PubChem.[Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Royal Society of Chemistry.[Link]

  • Acid-Catalyzed Acetylation of Organic Hydroxyl Groups. ACS Publications.[Link]

  • Effect of acetyl groups on enzymatic hydrolysis of cellulosic substrates. ResearchGate.[Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK! (2024, March 7). YouTube.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Institutes of Health.[Link]

  • Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research.[Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. National Institutes of Health.[Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Amazon Web Services.[Link]

  • Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance... Drug development & registration.[Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... - PMC. National Institutes of Health.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.[Link]

  • 890092-87-2(2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid). Kuujia.[Link]

  • Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. ResearchGate.[Link]

  • Enantioselective Detection, Bioactivity, and Degradation of the Novel Chiral Fungicide Oxathiapiprolin. PubMed.[Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a successful and scalable synthesis. This versatile pyrazole derivative serves as a crucial building block in pharmaceutical development and other areas of chemical research.[1][2]

Our approach is built on a robust four-step synthetic sequence, which we will dissect to address common challenges and provide scientifically-grounded solutions.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a four-step process starting from readily available commercial materials. The sequence involves the formation of the pyrazole core, followed by electrophilic acylation, N-alkylation, and final ester hydrolysis.

Synthetic_Pathway acetylacetone Acetylacetone + Hydrazine Hydrate step1 Step 1: Knorr Condensation acetylacetone->step1 pyrazole 3,5-dimethyl-1H-pyrazole step2 Step 2: Friedel-Crafts Acylation pyrazole->step2 acetylated_pyrazole 1-(3,5-dimethyl-1H- pyrazol-4-yl)ethanone step3 Step 3: N-Alkylation acetylated_pyrazole->step3 ester_intermediate Ethyl (4-acetyl-3,5-dimethyl- 1H-pyrazol-1-yl)acetate step4 Step 4: Ester Hydrolysis ester_intermediate->step4 final_product (4-Acetyl-3,5-dimethyl- 1H-pyrazol-1-YL)acetic acid step1->pyrazole Ethanol, Reflux step2->acetylated_pyrazole Acetic Anhydride, H₂SO₄ (cat.) step3->ester_intermediate Ethyl Bromoacetate, K₂CO₃, Acetone step4->final_product 1. NaOH (aq) 2. HCl (aq)

Caption: Overall four-step synthetic workflow.

Troubleshooting and Optimization (Q&A Format)

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Step 2: Friedel-Crafts Acylation

Q1: My yield for the acylation of 3,5-dimethyl-1H-pyrazole is consistently low, and I observe significant charring and byproduct formation. What's going wrong?

A1: This is a common issue in the electrophilic acylation of pyrazoles, which can be sensitive to harsh acidic conditions. The problem likely stems from one or more of the following factors:

  • Catalyst Concentration: While effective, concentrated sulfuric acid is a strong catalyst that can promote side reactions and degradation if not used judiciously.[3] On a larger scale, the heat generated from adding the catalyst can create localized "hot spots," leading to charring.

    • Solution: Use the minimum effective catalytic amount of H₂SO₄ (e.g., a few drops). Ensure slow, controlled addition of the acid to the reaction mixture, preferably in an ice bath to manage the initial exotherm.

  • Reaction Temperature: High temperatures can accelerate the decomposition of the pyrazole ring.

    • Solution: Maintain a controlled temperature. Start the reaction at a lower temperature and gradually heat it only as needed. Monitor progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.

  • Purity of Starting Material: The presence of residual hydrazine from Step 1 can react with the acylating agent and complicate the reaction.

    • Solution: Ensure your 3,5-dimethyl-1H-pyrazole is fully purified and dry before proceeding to the acylation step.

Q2: I am seeing a significant amount of N-acetylated byproduct instead of the desired C4-acetylated product. How can I improve C4 selectivity?

A2: While the C4 position is electronically favored for electrophilic substitution, acylation can also occur at the N1 position, especially under kinetically controlled conditions.[4][5]

  • Mechanism Insight: The N-acetylated product is often the kinetic product, while the C4-acetylated product is the thermodynamically more stable one. The N-acetyl group can also migrate to the C4 position under acidic conditions.

    • Solution: Ensure sufficient reaction time and temperature to allow for the potential rearrangement from the N1 to the C4 position. Using a strong acid catalyst like H₂SO₄ generally favors the formation of the C4-acylated product.[3] If issues persist, consider protecting the N1 position first, performing the C4 acylation, and then deprotecting, though this adds steps to the synthesis.

Step 3: N-Alkylation

Q3: The N-alkylation reaction with ethyl bromoacetate is sluggish and does not go to completion. What can I do to drive it forward?

A3: Incomplete N-alkylation is typically due to issues with the base, solvent, or reactivity of the electrophile.

  • Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a common and effective base, but its effectiveness depends on the reaction medium. It is largely insoluble in solvents like acetone or acetonitrile.

    • Solution: Use a finer powder of K₂CO₃ to increase surface area. Ensure vigorous stirring to maintain a good suspension. Alternatively, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF will deprotonate the pyrazole completely and often leads to a faster reaction. However, NaH requires more stringent anhydrous conditions and careful handling.

  • Solvent Choice: The solvent plays a crucial role in dissolving the reagents and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMF or acetonitrile are generally superior to acetone for this type of reaction as they better solvate the intermediate ions.[6] Adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also significantly accelerate the reaction when using bases like K₂CO₃.

  • Leaving Group: While ethyl bromoacetate is standard, its reactivity can be a limiting factor.

    • Solution: Consider using ethyl iodoacetate, which is more reactive due to iodide being a better leaving group. You can generate it in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).[7]

Step 4: Ester Hydrolysis

Q4: During the final saponification step, my product seems to be degrading upon workup, resulting in a lower-than-expected yield and purity. Why is this happening?

A4: The target molecule contains both a carboxylic acid and a ketone (acetyl group), which can make it susceptible to degradation under certain pH and temperature conditions.

  • Harsh Basic Conditions: Prolonged heating in concentrated strong base can potentially lead to side reactions.

    • Solution: Perform the hydrolysis at the lowest effective temperature (e.g., room temperature to 40-50°C) and monitor the disappearance of the starting ester by TLC. Use a moderate concentration of NaOH or KOH (e.g., 1-2 M).

  • Acidic Workup: The acidification step is critical. If the pH is not carefully controlled, or if the product is kept under strongly acidic conditions for too long, degradation can occur.

    • Solution: Perform the acidification in an ice bath to dissipate any heat generated. Add the acid slowly until the product fully precipitates, typically around pH 2-3. Do not add a large excess of strong acid. Once precipitated, filter the product promptly, wash it with cold water to remove residual acid, and dry it.

Troubleshooting Logic Flowchart

This diagram provides a systematic approach to diagnosing low yield issues during the synthesis.

Troubleshooting_Yield start Low Final Yield of Target Compound check_step4 Analyze Step 4: Hydrolysis start->check_step4 check_step3 Analyze Step 3: N-Alkylation check_step4->check_step3 No sol_hydrolysis Incomplete Hydrolysis or Product Degradation? check_step4->sol_hydrolysis Yes check_step2 Analyze Step 2: Acylation check_step3->check_step2 No sol_alkylation Incomplete Alkylation? check_step3->sol_alkylation Yes sol_acylation Low Acylation Yield? check_step2->sol_acylation Yes action_hydrolysis Optimize: Lower temp, monitor by TLC, careful acidification (pH 2-3). sol_hydrolysis->action_hydrolysis action_alkylation Optimize: Stronger base (NaH), polar aprotic solvent (DMF), or add KI catalyst. sol_alkylation->action_alkylation action_acylation Optimize: Control temp, limit catalyst amount, ensure starting material purity. sol_acylation->action_acylation

Caption: Systematic flowchart for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1:

  • Hydrazine Hydrate (Step 1): Is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Friedel-Crafts Acylation (Step 2): Acetic anhydride and sulfuric acid are corrosive. The reaction can be exothermic. Use an ice bath for initial mixing.

  • N-Alkylation (Step 3): Ethyl bromoacetate is a lachrymator and toxic. Handle it in a fume hood. If using sodium hydride (NaH), it is highly flammable and reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q2: How can I effectively monitor the progress of each reaction? A2: Thin Layer Chromatography (TLC) is the most effective tool. Use a suitable solvent system to achieve good separation between the starting material and the product (e.g., ethyl acetate/hexanes). Visualize spots using a UV lamp (254 nm) and/or by staining with potassium permanganate. For scale-up, High-Performance Liquid Chromatography (HPLC) is recommended for more quantitative monitoring.

Q3: Can I use alternative reagents for the N-alkylation step? A3: Yes. Besides ethyl bromoacetate, other alkylating agents like ethyl chloroacetate or ethyl 2-tosyloxyacetate can be used, although they are generally less reactive. For the base, alternatives to K₂CO₃ include cesium carbonate (Cs₂CO₃), which is more soluble and often more effective but also more expensive, or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[8]

Q4: What are the typical challenges when scaling this synthesis from grams to kilograms? A4:

  • Heat Management: All exothermic steps (especially acylation and workups) require careful control. Use a jacketed reactor with controlled heating/cooling.

  • Reagent Addition: Slow, subsurface addition of reagents is critical to avoid localized concentration and temperature spikes.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in heterogeneous mixtures like the N-alkylation with K₂CO₃.

  • Workup and Isolation: Extractions and filtrations become more time-consuming. Ensure you have appropriately sized equipment. Crystallization behavior may also change on a larger scale, requiring optimization of solvent volumes and cooling profiles to control particle size and purity.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
  • To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol (2 mL per gram of acetylacetone).

  • With stirring, add hydrazine hydrate (1.0-1.1 eq) dropwise. The addition is exothermic.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the acetylacetone is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting residue can be purified by distillation or recrystallization from a suitable solvent like toluene or hexanes to yield 3,5-dimethyl-1H-pyrazole as a white solid.

Step 2: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
  • In a flask, combine 3,5-dimethyl-1H-pyrazole (1.0 eq) and acetic anhydride (1.5-2.0 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, ~0.05 eq) with vigorous stirring.

  • After the addition, remove the ice bath and heat the mixture to 80-100°C for 4-6 hours, or until TLC indicates the consumption of the starting material.[3]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

  • The product will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it. Recrystallization from ethanol/water or ethyl acetate/hexanes can be performed for further purification.[9]

Step 3: Synthesis of Ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate
  • To a flask containing 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq), add acetone or acetonitrile (5 mL per gram of pyrazole).

  • Add finely powdered anhydrous potassium carbonate (1.5-2.0 eq).

  • Add ethyl bromoacetate (1.1-1.2 eq) and heat the suspension to reflux.[6][10]

  • Maintain reflux for 8-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Wash the salts with a small amount of acetone/acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil or solid can be purified by column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization.

Step 4: Synthesis of this compound
  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC).[11]

  • Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH reaches 2-3.

  • A white precipitate of the final product will form. Stir for 30 minutes in the ice bath to ensure complete precipitation.

  • Filter the solid, wash it with cold water, and dry it under vacuum to yield the final product.

Data Summary Table

StepReagentStoichiometry (eq)SolventTemperatureTypical Yield
1 Acetylacetone1.0EthanolReflux85-95%
Hydrazine Hydrate1.1
2 3,5-dimethyl-1H-pyrazole1.0Acetic Anhydride80-100°C70-85%
H₂SO₄ (catalyst)~0.05
3 Acetylated Pyrazole1.0Acetone/DMFReflux75-90%
K₂CO₃2.0
Ethyl Bromoacetate1.2
4 Ester Intermediate1.0Ethanol/Water25-50°C90-98%
Sodium Hydroxide2.0

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • SYNLETT. (2009). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. [Link]

  • Bennani, F., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Tantawy, A. S., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Celecoxib. [Link]

  • Google Patents. Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • ARKAT USA, Inc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Schwertz, G., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]

  • Weissberger, A., & Porter, H. D. (1943). Investigation of Pyrazole Compounds. IV.1 The Acylation of 3-Phenyl-5-pyrazolone and 3-Anilino-5-pyrazolone. Journal of the American Chemical Society. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

  • ResearchGate. Synthesis of 1-acetyl pyrazoline derivatives by solvent-free.... [Link]

  • ResearchGate. Synthesis of N-acetylated pyrazoline. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • Google P
  • Google Patents.
  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • El-Sayed, N. F., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives.... Pharmaceuticals. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Trade Science Inc. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • ResearchGate. Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous.... [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Tikrit Journal of Pure Science. (2024). review of pyrazole compounds' production, use, and pharmacological activity. [Link]

  • DergiPark. (2010). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • ResearchGate. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]

  • ResearchGate. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF. [Link]

  • PubChem. This compound. [Link]

Sources

Common impurities in (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting, detailed experimental protocols, and expert insights to ensure the successful and efficient production of your target molecule.

Introduction to the Synthesis Pathway

The synthesis of this compound is typically achieved through a three-stage process. Understanding each stage and its potential pitfalls is crucial for impurity control and optimization of the final product yield and purity.

Synthesis_Pathway cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: C4-Acetylation cluster_2 Stage 3: N-Alkylation & Hydrolysis A Acetylacetone + Hydrazine B 3,5-dimethyl-1H-pyrazole A->B Knorr Synthesis C 3,5-dimethyl-1H-pyrazole D 4-Acetyl-3,5-dimethyl-1H-pyrazole C->D Friedel-Crafts Acetylation E 4-Acetyl-3,5-dimethyl-1H-pyrazole F Ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate E->F Alkylation with Ethyl Bromoacetate G This compound F->G Ester Hydrolysis Purification_Workflow A Crude Product (in Ethyl Acetate) B Add NaHCO₃(aq) A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D Discard E Aqueous Layer (Product as Salt) C->E F Acidify with HCl E->F G Precipitate Forms F->G H Filter and Dry G->H I Pure Carboxylic Acid H->I

Technical Support Center: Enhancing the In Vivo Bioavailability of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for a common and critical challenge in drug development: enhancing the in vivo bioavailability of pyrazole-based compounds. Pyrazole scaffolds are cornerstones in modern medicinal chemistry, found in numerous FDA-approved drugs.[1] However, their often planar, aromatic nature can lead to poor aqueous solubility and significant metabolic challenges, hindering the translation of potent in vitro activity to in vivo efficacy.[2]

This document is structured as an interactive FAQ and troubleshooting guide. It moves from foundational diagnostics to advanced formulation and chemical modification strategies, providing not just protocols but the scientific rationale behind them.

Section 1: Foundational Understanding & Initial Troubleshooting

This section addresses the crucial first steps: diagnosing why your pyrazole compound is failing to perform in vivo. A systematic evaluation is key to selecting the right enhancement strategy.[3]

FAQ 1.1: My potent pyrazole compound shows negligible oral bioavailability in our first animal study. Where do I start?

This is a classic and frequent challenge. Low oral bioavailability (F%) is almost always a result of one or more of three primary barriers: poor aqueous solubility, low intestinal permeability, or high first-pass metabolism.[2][3] Before attempting complex reformulations, you must diagnose the root cause.

Expert Advice: Don't immediately jump to a complex formulation. An incorrect choice can waste significant time and resources. Your initial goal is to classify the problem. The Biopharmaceutics Classification System (BCS) provides an excellent framework for this, categorizing drugs based on their solubility and permeability.[4]

Workflow: Initial Bioavailability Barrier Diagnosis Here is a logical workflow to pinpoint the primary obstacle.

Caption: A decision-making workflow for diagnosing the root cause of poor oral bioavailability.

Section 2: Addressing Poor Aqueous Solubility

Low solubility is the most common hurdle for pyrazole compounds, which are often crystalline and hydrophobic.[2] The goal of any strategy here is to increase the concentration of the dissolved drug in the gastrointestinal tract, thereby increasing the driving force for absorption.[4]

FAQ 2.1: My compound is confirmed to be a BCS Class II ("brick dust"). What are my primary formulation options?

For a BCS Class II compound (low solubility, high permeability), enhancing the dissolution rate and/or the apparent solubility is the key.[4] Several formulation strategies can achieve this, each with its own advantages and complexities.

Data Summary: Comparison of First-Line Solubility Enhancement Techniques

StrategyMechanism of ActionTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Micronization/ Nanonization Increases surface area available for dissolution as per the Noyes-Whitney equation.[3][5]2-10xSimple, well-established, applicable to many compounds.Limited effectiveness for very insoluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersion (ASD) Traps the drug in a high-energy, amorphous state within a polymer matrix, preventing crystallization and increasing apparent solubility.[6]10-1000xCan achieve significant supersaturation; well-suited for hot-melt extrusion.Physically unstable (risk of recrystallization); requires careful polymer screening.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipid carrier, which disperses in the GI tract to form fine emulsions, maintaining the drug in a solubilized state.[4]10-500xProtects drug from degradation; can enhance lymphatic uptake, bypassing the liver.Can be complex to formulate and characterize; potential for GI side effects.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the hydrophilic outer shell of a cyclodextrin, forming a soluble complex.[4]5-200xForms a true solution; can improve stability.Limited by drug size and stoichiometry; high amounts of cyclodextrin may be needed.
Troubleshooting Guide 2.2: My amorphous solid dispersion (ASD) isn't improving in vivo exposure. What could be wrong?

This is a common and frustrating scenario. An ASD that looks promising in vitro (e.g., in dissolution tests) but fails in vivo often points to a disconnect between the simplified in vitro environment and the complex reality of the gastrointestinal tract.

Possible Cause 1: In Vivo Recrystallization

  • Why it happens: The supersaturated state generated by the ASD is thermodynamically unstable.[7] In the GI tract, the drug may rapidly crystallize out of solution before it can be absorbed, a phenomenon known as "parachute failure."

  • How to fix it:

    • Protocol: Re-evaluate Polymer Selection. The chosen polymer must not only stabilize the amorphous drug in the solid state but also act as a precipitation inhibitor in solution. Include precipitation inhibitors like HPMC-AS or PVP in your formulation.

    • Protocol: In Vitro Supersaturation & Precipitation Assay.

      • Step 1: Prepare a stock solution of your drug in a solvent (e.g., DMSO).

      • Step 2: Prepare solutions of simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) containing your polymer(s) of interest.

      • Step 3: Spike the drug stock solution into the SIF/SGF solutions to induce supersaturation (target concentration ~10-20x the crystalline solubility).

      • Step 4: Monitor the concentration of dissolved drug over time (2-4 hours) using HPLC or UV-Vis spectroscopy. A successful polymer will maintain a high level of supersaturation.

Possible Cause 2: Insufficient Drug Loading or Poor Dispersion

  • Why it happens: If drug loading is too high, the polymer may not be able to effectively stabilize the drug molecules. If the ASD doesn't disperse properly into fine particles upon contact with GI fluids, the potential for rapid dissolution is lost.

  • How to fix it:

    • Characterize your ASD: Use Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), indicating a molecularly dispersed system. Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

    • Optimize Drug Loading: Create ASDs with varying drug loads (e.g., 10%, 25%, 40%) and re-test in vitro and in vivo to find the optimal balance between load and stability.

Section 3: Overcoming Metabolic Instability

Even with excellent solubility and permeability, a pyrazole compound can fail if it is rapidly metabolized by enzymes in the gut wall or liver—a phenomenon known as high first-pass metabolism.[3][8] The pyrazole ring itself can be metabolically stable, but its substituents are often targets for metabolic enzymes like Cytochrome P450s (CYPs).[9][10]

FAQ 3.1: My compound is soluble and permeable, but in vivo exposure is still poor and metabolite levels are high. How do I confirm and address metabolic instability?

High metabolite-to-parent drug ratios in plasma are a strong indicator of metabolic instability. The primary goal is to identify the metabolic "soft spot" on the molecule and then devise a strategy to protect it.

Step 1: In Vitro Metabolic Stability Assessment

  • Protocol: Liver Microsomal Stability Assay. This is the gold standard for assessing Phase I metabolic stability.

    • Objective: To determine the intrinsic clearance (Cl_int) of your compound.

    • Materials: Pooled liver microsomes (human, rat, mouse), NADPH regenerating system, your pyrazole compound, and a positive control (e.g., testosterone).

    • Procedure:

      • Incubate your compound at a low concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH system at 37°C.

      • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Analyze the disappearance of the parent compound over time using LC-MS/MS.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the degradation rate constant, which is used to calculate the half-life (t½) and intrinsic clearance.

Step 2: Metabolite Identification

  • Why it's crucial: This tells you where the molecule is being attacked. Incubate a higher concentration of your compound with microsomes or hepatocytes and use high-resolution mass spectrometry to identify the structures of the resulting metabolites. Common metabolic pathways for pyrazole derivatives include hydroxylation and conjugation.[11]

Diagram: Common Metabolic Fates of a Substituted Pyrazole

Metabolism Parent Substituted Pyrazole (Drug) CYP450 CYP450 Enzymes (Phase I) Parent->CYP450 Metabolite1 Hydroxylated Metabolite (e.g., on Aryl Ring) CYP450->Metabolite1 Metabolite2 N-dealkylated Metabolite CYP450->Metabolite2 UGT UGT Enzymes (Phase II) Metabolite3 Glucuronide Conjugate (Excreted) UGT->Metabolite3 Metabolite1->UGT

Caption: A simplified diagram showing common Phase I and Phase II metabolic pathways for pyrazole-based drugs.

Step 3: Strategies for Improvement

  • Medicinal Chemistry Approach (Prodrugs or Structural Modification): This is the most effective long-term solution.

    • Blocking Metabolism: If you identified a specific metabolic soft spot (e.g., an unsubstituted phenyl ring), you can block the metabolism by adding a group like fluorine at that position. This is a common and highly effective strategy.[6]

    • Prodrugs: A prodrug is a chemically modified, inactive version of a drug that becomes active after in vivo biotransformation.[5] This can be used to mask a metabolic liability. For example, if a hydroxyl group is rapidly conjugated, it can be converted to an ester prodrug, which is cleaved by esterases in the body to release the active parent drug.[5]

  • Formulation Approach (Short-term):

    • CYP Inhibitors: Co-dosing with a known inhibitor of the relevant CYP enzyme (e.g., ketoconazole for CYP3A4) can increase exposure. However, this is generally not a viable long-term strategy due to the risk of drug-drug interactions.[12]

Section 4: Advanced Strategies & In Vivo Confirmation

When first-line approaches are insufficient, advanced drug delivery systems or significant chemical modifications may be necessary.

FAQ 4.1: When should I consider an advanced delivery system like a nanoparticle formulation?

Consider advanced systems when you face multiple bioavailability barriers simultaneously (e.g., a BCS Class IV compound with low solubility and low permeability) or when you need to protect the drug from a harsh GI environment.

Expert Insight: Nanoformulations, such as solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS), can be highly effective.[13] They work by encapsulating the drug, which can simultaneously enhance solubility, protect it from degradation and metabolism, and improve its transport across the intestinal epithelium.[13]

Workflow: Preclinical Pharmacokinetic (PK) Study Design

A well-designed pilot PK study is essential to confirm if your enhancement strategy works.

Caption: A standard workflow for a four-group pilot pharmacokinetic study in rats to compare oral formulations.

References

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Available at: [Link]

  • Metabolism of pyrazole. Structure elucidation of urinary metabolites. PubMed. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Reasons for poor oral bioavailability of poorly water soluble drugs. ResearchGate. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available at: [Link]

  • Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of Synthesized (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications as anti-inflammatory, anticancer, and antimicrobial therapeutics.[1][2][3] The specific arrangement of substituents on the pyrazole ring is paramount, as even minor structural variations can drastically alter a compound's biological activity, efficacy, and safety profile. Therefore, the definitive confirmation of a synthesized molecule's structure is not merely a procedural step but a foundational requirement for advancing any compound in the drug discovery pipeline.

This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural confirmation of a target molecule of interest: (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid . We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structure elucidation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for confirming the identity and purity of novel chemical entities.

Proposed Synthesis Pathway

To provide context for the analytical challenge, we first consider a plausible synthetic route. The target compound is readily synthesized via a multi-step process, beginning with the well-established Knorr pyrazole synthesis.[4] A robust method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by functionalization.[5] The workflow below illustrates a common approach.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis A 3-Acetyl-2,4-pentanedione C Ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate A->C Reflux in Ethanol B Ethyl hydrazinoacetate B->C D Ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate E This compound D->E Aqueous NaOH, then HCl

Figure 1: Proposed two-step synthesis of the target compound.

This synthesis, while effective, underscores the analytical challenge: confirming the precise regiochemistry of the acetyl and acetic acid groups on the pyrazole ring. The following sections detail the analytical methodologies required to provide this definitive confirmation.

A Comparative Guide to Spectroscopic & Crystallographic Techniques

No single technique can unequivocally confirm a novel structure. True confidence is achieved by integrating data from multiple orthogonal methods. The logical workflow involves a cascade of techniques, each providing a unique piece of the structural puzzle.

G Start Synthesized Product MS Mass Spectrometry (MS) Confirms: Molecular Weight Start->MS IR Infrared (IR) Spectroscopy Confirms: Key Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Confirms: Connectivity & Isomer Start->NMR XRay X-ray Crystallography (Optional Gold Standard) Confirms: Absolute Structure Start->XRay If suitable crystal forms MS->NMR Provides supporting data IR->NMR Provides supporting data Conclusion Structure Confirmed NMR->Conclusion XRay->Conclusion

Figure 2: Logical workflow for structural confirmation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most direct confirmation of the compound's molecular weight.[6] By ionizing the molecule and measuring its mass-to-charge ratio, we can verify that the synthesis has produced a compound with the correct elemental formula (C₉H₁₂N₂O₃, Molecular Weight: 196.21 g/mol ).

  • Expertise & Causality: We choose a soft ionization technique like Electrospray Ionization (ESI) to maximize the observation of the molecular ion peak ([M+H]⁺ at m/z 197.09) and minimize premature fragmentation. High-resolution mass spectrometry (HRMS) is superior as it can confirm the elemental composition to within a few parts per million, effectively ruling out other formulas with the same nominal mass.[7]

  • Trustworthiness: Fragmentation patterns provide a secondary check.[8] The molecule is expected to fragment in a predictable manner, with key losses corresponding to stable neutral molecules or radicals.

Predicted Fragment Ion (m/z) Proposed Lost Fragment Significance
197.09[M+H]⁺Molecular Ion (Protonated)
154.08[M+H - CH₃CO]⁺Loss of the acetyl group
138.08[M+H - COOHCH₂]⁺Loss of the acetic acid side chain
121.07[M+H - CH₃CO - CH₃CN]⁺Further fragmentation of the pyrazole ring

Table 1: Predicted ESI-MS fragmentation data for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for identifying the presence of key functional groups.[7][9] By measuring the absorption of infrared light, which excites molecular vibrations, we obtain a "fingerprint" spectrum unique to the compound.[10]

  • Expertise & Causality: For our target molecule, the most diagnostic signals are the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations. The presence of two distinct carbonyl peaks would be strong evidence for the two different carbonyl environments (ketone vs. carboxylic acid). The broad O-H stretch is a hallmark of the carboxylic acid dimer formed in the solid state or concentrated solutions.

  • Trustworthiness: The absence of certain peaks is just as informative as their presence. For instance, the absence of a sharp N-H stretch around 3300-3500 cm⁻¹ confirms that the pyrazole nitrogen is substituted, as intended by the synthesis.[11][12]

Frequency Range (cm⁻¹) Vibration Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1680C=O stretchAcetyl Ketone
1550-1450C=N, C=C stretchesPyrazole Ring

Table 2: Key diagnostic IR absorption bands for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic compounds in solution.[9] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[7][13] For pyrazole derivatives, which can suffer from ambiguity due to tautomerism and isomerism, a full suite of NMR experiments is essential.[14][15]

  • ¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule. For our target, we expect five distinct signals, all of which should be singlets due to the lack of adjacent protons for coupling. The integration of these signals (the area under each peak) should correspond to the number of protons in that environment.

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments. We expect to see nine distinct signals corresponding to the nine carbon atoms in the structure. The chemical shifts are highly diagnostic, particularly for the carbonyl carbons and the carbons of the pyrazole ring.

  • 2D NMR (HMBC): The Connectivity Keystone: While 1D NMR provides the pieces, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows how they are connected.[13][16] This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. This is the critical experiment to confirm the substituent positions.

    • Expertise & Causality: To confirm the acetic acid group is on the N1 position, we must observe a correlation from the methylene protons (~5.0 ppm) to the C5 carbon of the pyrazole ring (~140 ppm). To confirm the acetyl group is at C4, we look for correlations from the acetyl methyl protons (~2.4 ppm) to both the C4 carbon (~115 ppm) and the C3/C5 carbons of the ring. These correlations provide indisputable proof of the isomeric structure.

¹H NMR ¹³C NMR Key HMBC Correlations
δ (ppm) Assignment δ (ppm)
~11-13 (s, 1H)-COOH~170
~5.0 (s, 2H)-CH₂-~148
~2.5 (s, 3H)C5-CH₃~140
~2.4 (s, 3H)COCH₃~115
~2.2 (s, 3H)C3-CH₃~50
~30
~15
~12
~200

Table 3: Predicted ¹H and ¹³C NMR chemical shifts and critical HMBC correlations for structural confirmation. Note: Predicted values are illustrative and should be confirmed with experimental data.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, absolute structural determination is required, and a suitable single crystal can be grown, X-ray crystallography is the ultimate arbiter.[1] This technique provides a three-dimensional model of the molecule as it exists in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions.[11][17]

  • Expertise & Causality: While NMR is powerful for solution-state structure, X-ray crystallography provides a definitive solid-state structure, leaving no ambiguity about atom connectivity or regiochemistry.[18] It is particularly valuable for complex molecules or when subtle stereochemical features need to be resolved.

  • Trustworthiness: The output is a direct visualization of the molecular structure, which can be used to validate the interpretations made from spectroscopic data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Record ¹H, ¹³C, and 2D HMBC spectra on a 400 MHz or higher field NMR spectrometer.[16]

  • Analysis: Process the data using appropriate software. Reference the spectra to the residual solvent peak. Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.[19]

Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[20]

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in positive ion mode.

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass calculated for the elemental formula C₉H₁₂N₂O₃.[2]

Conclusion

The structural confirmation of a synthesized compound like This compound is a critical process that relies on the synergistic application of multiple analytical techniques. While MS and IR provide rapid and valuable checks for molecular weight and functional group identity, they are insufficient on their own to confirm the specific isomeric structure. The definitive elucidation of atomic connectivity and regiochemistry is achieved through a comprehensive suite of NMR experiments, with 2D HMBC being the pivotal technique. For absolute proof, particularly for regulatory submissions or fundamental research, single-crystal X-ray crystallography serves as the gold standard. By following this multi-faceted, self-validating workflow, researchers can have the highest degree of confidence in their synthesized materials, ensuring the integrity and reproducibility of their scientific findings.

References

  • Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024).
  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Yadav, G., et al. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics. (2023).
  • Gamage, S. A., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. (2023). Available from: [Link]

  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Available from: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Tran, V. T., et al. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. International Journal of Learning, Teaching and Educational Research. (2023).
  • ResearchGate. Structure Elucidation of a Pyrazolo[4][7]pyran Derivative by NMR Spectroscopy. Available from: [Link]

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Available from: [Link]

  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Barakat, A., et al. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules. (2020). Available from: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. (2012). Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • Structure Elucidation of a Pyrazolo[4][7]pyran Derivative by NMR Spectroscopy. Molecules. (2007). Available from: [Link]

  • ResearchGate. Mass spectral investigation of compounds 1 and 11-15. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. (2025). Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. (2024). Available from: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. (2022). Available from: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. (2025).
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. (2022). Available from: [Link]

  • Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. (2024). Available from: [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. (2025).
  • ResearchGate. Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Available from: [Link]

  • ResearchGate. IR spectral data of Pyrazoline derivatives (1-6). Available from: [Link]

  • ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole. Available from: [Link]

  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Semantic Scholar. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. (2023). Available from: [Link]

Sources

A Researcher's Guide to Establishing Reproducible Biological Assays for Novel Pyrazole Derivatives: The Case of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Reproducibility Imperative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] Perhaps the most celebrated members of this class are the selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, which have revolutionized anti-inflammatory therapy.[4] Given this precedent, a novel compound like (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid (hereafter referred to as "Compound P") is a rational candidate for investigation as a potential anti-inflammatory agent.

However, the path from synthesis to a reliable biological profile is fraught with challenges, chief among them being the reproducibility of preclinical data.[5] It is well-documented that results for anti-inflammatory agents, particularly COX-1/COX-2 inhibition data, can vary significantly based on the chosen assay methodology.[6] This variability can lead to false starts, wasted resources, and difficulty in translating promising early results into viable drug candidates.

This guide provides a systematic, multi-tiered framework for characterizing the biological activity of Compound P, with an unwavering focus on generating robust and reproducible data. We will move from high-throughput enzymatic assays to more physiologically relevant cell-based and ex vivo models, explaining the scientific rationale behind each step and providing detailed protocols for execution. Our goal is not merely to screen for activity, but to build a self-validating experimental cascade that ensures the trustworthiness of our findings.

The Challenge of Assay Selection in Anti-Inflammatory Research

The inflammatory cascade is a complex network of signaling pathways, enzymes, and cellular actors. A compound can exert an anti-inflammatory effect through numerous mechanisms. For pyrazole derivatives, the inhibition of COX enzymes is a primary and well-established mechanism of action.[7] These enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8]

A critical challenge is that the choice of assay can profoundly influence the perceived potency and selectivity of a compound.[6] An isolated enzyme assay may not reflect the compound's behavior in a cellular context, where factors like membrane permeability, protein binding, and off-target effects come into play. Therefore, a tiered approach is essential for building a comprehensive and reliable profile.

Logical Flow for Reproducible Assay Development cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Physiologically-Relevant Assays T1_COX COX-1/COX-2 Enzyme Inhibition Assay (Primary Target Validation) T2_Via Cytotoxicity Assay (MTT/CCK-8) (Determine Non-Toxic Dose Range) T1_COX->T2_Via If active T1_Prot Protein Denaturation Assay (General Anti-inflammatory Indicator) T1_Prot->T2_Via T2_NO Nitric Oxide (NO) Production Assay (iNOS Pathway) T2_Via->T2_NO Establish concentrations T2_Cyt Pro-inflammatory Cytokine Assay (ELISA) (TNF-α, IL-6) T2_NO->T2_Cyt T3_WBA Human Whole Blood Assay (hWBA) (Confirms COX activity in complex matrix) T2_Cyt->T3_WBA If promising cell activity

Caption: A tiered workflow for characterizing novel anti-inflammatory compounds.

Tier 1: Primary Biochemical Screening

The initial goal is to rapidly determine if Compound P interacts with its most probable molecular target, the COX enzymes, and to get a general sense of its anti-inflammatory potential.

A. In Vitro COX-1/COX-2 Inhibition Assay

This is the foundational assay. Several methods exist, including those that measure prostaglandin production, peroxidase activity, or oxygen consumption.[7][8] For high-throughput screening and enhanced reproducibility, commercially available fluorometric or ELISA-based kits are recommended as they come with standardized reagents and protocols.[8][9]

Principle of a Fluorometric Assay: The assay measures the peroxidase activity of COX. The enzyme converts a substrate into a highly fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Comparative Data (Hypothetical): The primary output is the half-maximal inhibitory concentration (IC50), with the ratio of COX-1 to COX-2 IC50 values providing the Selectivity Index (SI). A higher SI indicates greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound P 25.51.221.25
Celecoxib (Standard)>1000.8>125
Indomethacin (Standard)0.515.20.03

Experimental Protocol: Fluorometric COX Inhibitor Screening

  • Reagent Preparation: Prepare COX Assay Buffer, Cofactor, and Probe solutions as per the manufacturer's instructions (e.g., Biovision Fluorometric COX-1/-2 Inhibitor Screening Kit).[9]

  • Compound Dilution: Prepare a serial dilution of Compound P (e.g., from 100 µM to 0.01 µM) in DMSO. Also prepare dilutions for positive controls (Celecoxib, Indomethacin).

  • Plate Setup: In a 96-well microplate, add assay buffer, cofactor, probe, and either recombinant COX-1 or COX-2 enzyme to each well.[9]

  • Inhibitor Addition: Add the diluted compounds or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring fluorescence kinetics using a microplate reader (Excitation/Emission ~535/587 nm) at 25°C for 10-15 minutes.[9]

  • Data Analysis: Calculate the reaction rate (slope) for each well. Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC50 value.

B. Protein Denaturation Assay

This simple, cost-effective assay provides a preliminary indication of broad anti-inflammatory activity. Denaturation of tissue proteins is a well-documented cause of inflammation.[10] The ability of a compound to prevent heat-induced protein denaturation can correlate with its anti-inflammatory properties.

Principle: When egg albumin is heated, it denatures and aggregates, leading to increased turbidity. An anti-inflammatory agent can stabilize the protein, reducing this effect.

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture: Prepare reaction mixtures containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of Compound P (e.g., 50 to 2000 µg/mL).[10] A similar mixture with distilled water serves as the control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation relative to the control.

Tier 2: Cell-Based Functional Assays

After confirming enzymatic activity, we must assess Compound P in a more complex biological system. The RAW264.7 murine macrophage cell line is a widely accepted model for studying inflammation.[11] When stimulated with lipopolysaccharide (LPS), these cells activate inflammatory pathways, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α.[11]

LPS-Induced Inflammatory Pathway in Macrophages cluster_products LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Cascade Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene -> iNOS Protein Nucleus->iNOS Gene Transcription COX2 COX-2 Gene -> COX-2 Protein Nucleus->COX2 Gene Transcription TNFa TNF-α Gene -> TNF-α Protein Nucleus->TNFa Gene Transcription NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs TNFa_out TNF-α (secreted) TNFa->TNFa_out

Caption: Simplified LPS signaling cascade in RAW264.7 macrophages.

A. Cytotoxicity Assay (MTT/CCK-8)

This is a critical self-validating step. Before testing for efficacy, we must determine the concentration range where Compound P is not cytotoxic. Attributing a decrease in an inflammatory marker to the compound's activity is only valid if the cells are healthy.

Principle: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which can be quantified spectrophotometrically.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[12]

  • Treatment: Treat cells with a wide range of Compound P concentrations (e.g., 1 µM to 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure absorbance at 570 nm.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations showing >95% viability for subsequent functional assays.

B. Nitric Oxide (NO) Production Assay (Griess Assay)

LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production. The Griess assay is a simple colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[11][12]

Experimental Protocol: Griess Assay

  • Cell Seeding & Treatment: Seed RAW264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of Compound P for 1 hour.[12]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent. Incubate for 10 minutes at room temperature.[12]

  • Measurement: Measure absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Comparative Data (Hypothetical):

Compound (at 10 µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)
Compound P >98%35.2%41.5%
Celecoxib>99%45.8%52.1%
Indomethacin>99%85.3%89.7%

Note: Indomethacin is a potent COX inhibitor but has weaker effects on the iNOS/cytokine pathways, highlighting the importance of multi-parameter analysis.

Tier 3: The Physiologically-Relevant Human Whole Blood Assay (hWBA)

The hWBA is a superior ex vivo model for evaluating COX inhibitors because it closely mimics the in vivo physiological environment.[13] The assay is performed in whole blood, keeping all cellular and plasma components intact, thereby accounting for protein binding and cell-cell interactions that are absent in simpler systems. This minimizes artifacts and significantly improves the translational relevance and reproducibility of the data.[14]

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) from platelets upon blood clotting.

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) from monocytes after stimulation with LPS.

Experimental Protocol: Conceptual hWBA

  • Blood Collection: Freshly draw human blood from healthy, consenting volunteers into heparinized tubes.

  • Compound Incubation: Aliquot the blood and incubate with various concentrations of Compound P or controls at 37°C.

  • COX-1 Assay: Allow an aliquot of the treated blood to clot naturally for 1 hour to induce platelet-driven TXB2 production.

  • COX-2 Assay: To another aliquot, add LPS and incubate overnight to induce monocyte-driven PGE2 production.[13]

  • Plasma Separation: Centrifuge the samples to separate the plasma (for COX-2) or serum (for COX-1).

  • Quantification: Measure TXB2 and PGE2 concentrations in the plasma/serum using specific ELISA kits.

  • Analysis: Calculate the IC50 values for the inhibition of both COX-1 and COX-2.

Conclusion: Building a Case for Reproducibility

By systematically applying this tiered assay cascade, a researcher can build a robust and reproducible biological profile for a novel pyrazole derivative like this compound. This approach moves from validating a specific molecular interaction (COX inhibition) to confirming functional consequences in a cellular model (inhibition of NO and cytokines), and finally, to verifying activity in a complex, physiologically-relevant ex vivo system (hWBA). Each tier serves as a validation for the next, with integrated cytotoxicity controls ensuring the integrity of the data. This rigorous, self-validating workflow is paramount for generating trustworthy data that can confidently guide future drug development efforts.

References

  • Laufer, S. (2006). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 594, 103-13. [Link]

  • Zhang, Y., et al. (2024). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health. [Link]

  • Hall, S. E., & Asghodom, R. T. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(2), 668-673. [Link]

  • Gierse, J. K., et al. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Laufer, S. (2006). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • Jeong, E. J., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(21), 5190. [Link]

  • Huang, Y., et al. (2023). Guidelines for the in vitro determination of anti-inflammatory activity. Food Frontiers. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Al-Ostath, A., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 28(13), 5199. [Link]

  • Patel, R., et al. (2014). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Chittiboyina, S., et al. (2016). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Ancient Science of Life, 35(4), 212-217. [Link]

  • Bansal, R. K., & Sharma, D. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6265. [Link]

  • Hohl, C. M., et al. (2015). A Guide to Reproducibility in Preclinical Research. Circulation Research, 116(1), 121-131. [Link]

  • Kamal, A., et al. (2015). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 8(4), 676-703. [Link]

  • Helyes, Z., & Szolcsányi, J. (2017). Challenges to develop novel anti-inflammatory and analgesic drugs. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(1). [Link]

  • Patel, V. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

Sources

A Researcher's Guide to Characterizing the Selectivity of Pyrazole-Based Kinase Inhibitors: A Comparative Analysis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the precise interactions of a small molecule inhibitor within the complex cellular environment is paramount. A compound's efficacy is not solely defined by its affinity for its intended target but also by its "off-target" interactions, which can lead to unexpected toxicities or even therapeutic benefits. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity and off-target effects of a novel compound, using the hypothetical kinase inhibitor, (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, as our subject of investigation.

The pyrazole ring is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its prevalence is due to its ability to form key hydrogen bonds and participate in van der Waals interactions within ATP-binding pockets of kinases.[3] However, this same versatility can lead to a lack of specificity, making rigorous off-target profiling an indispensable step in the development of any novel pyrazole-based compound.

This guide will compare our compound of interest with a well-characterized, commercially available pyrazole-containing drug, Celecoxib. While Celecoxib's primary target is Cyclooxygenase-2 (COX-2), it is known to have significant off-target effects on various kinases, making it an instructive example for this comparative analysis.[4][5] We will explore three orthogonal, industry-standard experimental workflows to build a comprehensive selectivity profile: broad-panel in vitro kinase screening, cellular thermal shift assays (CETSA) for target engagement, and unbiased chemical proteomics for target deconvolution.

Comparative Selectivity Profile: A Hypothetical Analysis

To illustrate the importance of selectivity profiling, let us hypothesize that this compound has been designed as an inhibitor of a therapeutically relevant kinase, for instance, Cyclin-Dependent Kinase 2 (CDK2). A primary screen may have shown potent inhibition of CDK2 in a biochemical assay. However, the critical question remains: what other kinases does it inhibit?

Below is a comparative table summarizing a hypothetical kinome scan result for our compound of interest against the known off-target profile of Celecoxib. This highlights how a seemingly specific compound can have numerous unintended interactions.

TargetThis compound (Hypothetical % Inhibition @ 1µM)Celecoxib (% Inhibition @ 10µM - Literature Derived)Biological Relevance of Off-Target
CDK2 (Primary Target) 98% 25%Cell Cycle Regulation
COX-2 (Primary Target)15%95% Inflammation
PDK1 75%89%PI3K/AKT Signaling Pathway
MAPK14 (p38α) 68%55%Stress Response, Inflammation
SRC 52%48%Cell Growth and Proliferation
VEGFR2 45%Not significantAngiogenesis
Carbonic AnhydraseNot significant90%pH Regulation

This table presents hypothetical data for this compound to illustrate the concept of off-target effects. Celecoxib data is representative of published findings.

Experimental Methodologies for Off-Target Profiling

A multi-pronged approach is essential for a thorough understanding of a compound's selectivity. No single method is sufficient; instead, data from in vitro, cellular, and proteome-wide assays should be integrated to build a complete picture.

In Vitro Kinome Profiling: The Broad View

The most direct way to assess the potential for cross-reactivity within a protein family is to screen the compound against a large, representative panel of purified kinases. Commercial services like Eurofins DiscoverX's KINOMEscan™ offer panels of over 480 kinases, providing a comprehensive overview of a compound's kinome-wide interactions.[6][7]

Causality Behind Experimental Choices: This method is a crucial first step as it removes the complexity of the cellular environment (e.g., membrane permeability, efflux pumps) to assess direct, physical binding between the compound and a large number of potential kinase targets. The assay typically uses an active site-directed competition binding format, which is independent of ATP concentration and can identify interactions with both active and inactive kinase conformations.[8][9]

cluster_0 Assay Preparation cluster_1 Competition & Capture cluster_2 Quantification cluster_3 Data Analysis kinase DNA-tagged Kinase mix Incubate Kinase, Ligand, and Test Compound kinase->mix ligand Immobilized Active-Site Directed Ligand ligand->mix compound Test Compound (e.g., this compound) compound->mix capture Capture on Solid Support mix->capture wash Wash Unbound Kinase capture->wash elute Elute Bound Kinase wash->elute qpcr Quantify Kinase via qPCR of DNA Tag elute->qpcr result Calculate % of Control (Signal with Compound / Signal without Compound) qpcr->result

Caption: KINOMEscan™ workflow for assessing compound-kinase binding.

  • Compound Preparation: Solubilize the test compound (e.g., this compound) in 100% DMSO to create a stock solution (e.g., 100 mM). Prepare a working concentration for the assay (typically 10 µM).

  • Assay Reaction: In a multi-well plate, combine the test compound with a specific DNA-tagged human kinase from the panel and an immobilized, active-site directed ligand.[10]

  • Competition: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.

  • Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR using the DNA tag. A lower signal indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase.[9]

  • Data Analysis: The results are reported as "% of Control," where the control is the amount of kinase bound in the absence of the test compound. A low "% of Control" value signifies a strong interaction.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro screens are powerful, they do not confirm that a compound can enter a cell and engage its target in the native, crowded cellular environment. CETSA is a biophysical assay that directly measures drug-target engagement in intact cells or cell lysates.[11]

Causality Behind Experimental Choices: The principle of CETSA is based on ligand-induced thermal stabilization.[11] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. This allows for a direct assessment of target engagement in a more physiologically relevant setting than a purified protein assay. By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is strong evidence of binding.[12]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation cells Culture Cells to ~80% Confluency treat Treat with Vehicle (DMSO) or Test Compound cells->treat harvest Harvest & Resuspend Cells treat->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat Aliquots at Different Temperatures (e.g., 40-70°C) aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Analyze by SDS-PAGE & Western Blot supernatant->wb quantify Quantify Band Intensity wb->quantify plot Plot Melting Curves (% Soluble vs. Temperature) quantify->plot

Caption: CETSA workflow for assessing cellular target engagement.

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target of interest) and grow to ~80% confluency. Treat the cells with the test compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).[13]

  • Harvest and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]

  • Western Blot Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze these samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein (e.g., anti-CDK2).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against temperature for both the vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Chemical Proteomics: Unbiased Off-Target Discovery

While kinome screens are excellent for assessing on-target and off-target kinase interactions, they are biased towards a pre-selected panel. To discover completely novel or unexpected off-targets, including non-kinase proteins, an unbiased chemical proteomics approach is required. The "kinobeads" method is a powerful iteration of this technique.[15][16]

Causality Behind Experimental Choices: This method utilizes a resin coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome from a lysate.[17] By pre-incubating the lysate with a free test compound, the compound's specific targets will be occupied and thus unable to bind to the kinobeads. Using quantitative mass spectrometry (LC-MS/MS), one can identify and quantify the proteins that are competed off the beads in a dose-dependent manner. This provides a proteome-wide, unbiased view of the compound's binding partners.[18][19]

cluster_0 Competition & Enrichment cluster_1 Sample Preparation for MS cluster_2 Mass Spectrometry & Analysis lysate Prepare Cell Lysate incubate Incubate Lysate with Increasing Concentrations of Test Compound lysate->incubate kinobeads Add Kinobeads (Affinity Resin) incubate->kinobeads enrich Enrich Kinase-Bead Complexes kinobeads->enrich wash Wash Beads enrich->wash digest On-Bead Tryptic Digestion wash->digest peptides Collect Peptides digest->peptides lcms Analyze Peptides by nanoLC-MS/MS peptides->lcms identify Identify & Quantify Proteins lcms->identify plot Plot Dose-Response Curves for Bead Binding identify->plot

Caption: Kinobeads chemical proteomics workflow for target deconvolution.

  • Cell Lysis: Grow and harvest cells as described for CETSA. Lyse the cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

  • Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the test compound (or vehicle) for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate sample and incubate for an additional hour at 4°C with rotation to allow for the capture of unoccupied kinases.[15]

  • Washing: Pellet the beads by gentle centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer. Reduce and alkylate the captured proteins, then digest them into peptides overnight using trypsin.

  • Peptide Analysis: Collect the peptide-containing supernatant. Analyze the samples using nanoflow liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. For each identified protein, plot its relative abundance (compared to the vehicle control) against the concentration of the test compound. Proteins that show a dose-dependent decrease in abundance are identified as binding targets of the test compound.

Conclusion

Characterizing the selectivity of a novel compound like this compound is a complex but essential task. Relying solely on a primary biochemical assay can be misleading. By employing a strategic combination of broad in vitro profiling, cellular target engagement validation, and unbiased proteomic screening, researchers can build a robust and reliable selectivity profile. This multi-faceted approach not only de-risks a compound for further development by identifying potential liabilities early but can also uncover novel therapeutic opportunities through the discovery of unexpected, beneficial off-target activities. The methodologies detailed in this guide represent a gold-standard workflow for ensuring the scientific integrity and trustworthiness of preclinical drug discovery research.

References

  • DiscoverX. KINOMEscan® Kinase Assay Screening. Drug Target Review.

  • Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(3), 1195-1204.

  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Compounds. BenchChem.

  • Ruprecht, B., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research, 19(4), 1647-1660.

  • DiscoverX. Kinase Activity Assay Kits. Eurofins DiscoverX.

  • Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications.

  • DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review.

  • DiscoverX. Kinase Product Solutions. Eurofins DiscoverX.

  • BenchChem. (2025). Application Notes and Protocols for Cidea Target Engagement Analysis using Western Blot. BenchChem.

  • Forsgren, M., et al. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 53(7), 2998-3002.

  • Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. PubMed.

  • ResearchGate. Kinase binding activity analysis using DiscoverX Kinomescan profiling...

  • Ruprecht, B., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. PubMed.

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-232.

  • BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 207-219.

  • Morin, M. J., et al. (2024). Mavacamten. StatPearls.

  • Brehmer, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6598.

  • Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 243, 114781.

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.

  • Eurofins DiscoverX. KINOMEscan Technology.

  • PubChem. This compound. National Center for Biotechnology Information.

  • ResearchGate. Examples of pyrazole-containing drugs and their pharmacological activities.

  • Fields, T. R. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery.

  • Uddin, M. J., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 25(22), 5464.

  • Chourasia, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(1), 134.

  • Patel, D. R., et al. (2024). Celecoxib. StatPearls.

  • Pfizer. (2016). Landmark Study Demonstrates Pfizer's Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen. Pfizer Press Release.

  • HMS LINCS Project. Assays. Harvard Medical School.

  • DiscoverX. KINOMEscan® Kinase Profiling Platform.

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 49.

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(4), 483.

  • Chourasia, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.

  • Olivot, J. M., et al. (2024). Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Rationale for Clinically Guided Dose Titration to Optimize Individual Response. Journal of the American Heart Association, 13(17), e035651.

  • Cheltsov, A. V., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 56(11), 4348-4357.

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades.

  • Desai, M., et al. (2022). Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. European Heart Journal, 43(36), 3399-3409.

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4991.

  • Al-Khadiri, M., et al. (2025). Safety and Efficacy of Mavacamten and Aficamten in Patients With Hypertrophic Cardiomyopathy. Journal of the American Heart Association.

  • Dhaduk, M. F., et al. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters, 11(2), 199-206.

  • Al-Khadiri, M., et al. (2025). Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy. Cureus, 17(7), e63795.

  • Al-Zahrani, A. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558.

  • Smolecule. This compound.

  • Nfor, E. N., et al. (2020). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 25(23), 5707.

  • Sigma-Aldrich. This compound.

Sources

A Comparative Efficacy Analysis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid and Other Pyrazole-Based COX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This five-membered heterocyclic ring is a privileged structure in the design of numerous therapeutic agents, from anti-inflammatory drugs to anticancer therapies.[1][2] Notably, pyrazole derivatives have been successfully developed as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[2] Marketed drugs such as Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential of this chemical class.[2] This guide provides a comparative framework for evaluating the efficacy of a novel pyrazole derivative, (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, against other established pyrazole-based COX inhibitors.

The central hypothesis is that the structural features of this compound, particularly the acetic acid moiety, may confer significant COX inhibitory activity. This guide will detail the necessary experimental protocols to test this hypothesis, from initial in vitro enzyme assays to more complex cell-based and in vivo models of inflammation. By juxtaposing the potential performance of this novel compound with well-characterized inhibitors, we aim to provide a comprehensive roadmap for its preclinical evaluation.

The Landscape of Pyrazole-Based COX Inhibitors

Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are pivotal in the inflammatory cascade.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[4] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[3]

The structure-activity relationship (SAR) of pyrazole-based COX-2 inhibitors is well-documented. Key structural features often include a central pyrazole ring with specific substitutions at the 1, 3, and 5 positions that contribute to binding affinity and selectivity for the COX-2 active site.[3][4] For instance, in Celecoxib, the trifluoromethyl group at the 3-position and the p-sulfamoylphenyl group at the 1-position are crucial for its potent and selective inhibition of COX-2.[5]

This compound presents a unique substitution pattern that warrants investigation. The presence of the acetic acid group is of particular interest, as this functional group is a common feature in many traditional NSAIDs. Its influence on COX-1/COX-2 selectivity and overall inhibitory potency is a key question to be addressed.

Comparative Efficacy Evaluation: A Multi-tiered Approach

To rigorously assess the efficacy of this compound, a systematic, multi-tiered experimental approach is essential. This approach will involve a direct comparison with established pyrazole-based COX inhibitors, such as Celecoxib, and potentially a non-selective NSAID for broader context.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes. This allows for the determination of key efficacy parameters such as the half-maximal inhibitory concentration (IC50) and the selectivity index.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay [6]

This assay is based on the detection of Prostaglandin G2, an intermediate product of the COX-catalyzed reaction.

  • Reagent Preparation :

    • Prepare a COX assay buffer.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.

    • Prepare a stock solution of the test compound, this compound, and reference inhibitors (e.g., Celecoxib) in a suitable solvent like DMSO.

    • Prepare a working solution of arachidonic acid (substrate) and a fluorometric probe.

  • Assay Procedure :

    • In a 96-well microplate, add the COX assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.

    • Include control wells with the enzyme and buffer only (100% activity) and wells with a known inhibitor as a positive control.

    • Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.

    • Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Expected Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
CelecoxibReference ValueReference ValueReference Value
Non-selective NSAIDReference ValueReference ValueReference Value
Tier 2: Cell-Based Assays for Anti-Inflammatory Activity

Cell-based assays provide a more physiologically relevant context to evaluate the compound's ability to suppress inflammatory responses in a cellular environment.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages [7]

  • Cell Culture :

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Assay Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or reference inhibitors for 1 hour.

    • Stimulate the cells with LPS (a potent inflammatory agent) to induce the production of pro-inflammatory cytokines like TNF-α and IL-6.

    • Incubate for a specified period (e.g., 24 hours).

  • Cytokine Measurement :

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using a commercially available ELISA kit.

  • Data Analysis :

    • Calculate the percentage of inhibition of cytokine production at each concentration of the test compound.

    • Determine the IC50 value for the inhibition of each cytokine.

Expected Data Summary:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compoundExperimental ValueExperimental Value
CelecoxibReference ValueReference Value
Tier 3: In Vivo Models of Inflammation

In vivo studies are crucial for assessing the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism setting.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [9][10]

This is a classic model of acute inflammation.

  • Animal Model :

    • Use a suitable rodent model (e.g., Wistar rats or Swiss albino mice).

  • Procedure :

    • Administer this compound or a reference drug orally or intraperitoneally at different doses.

    • After a specified time (e.g., 1 hour), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis :

    • Calculate the percentage of inhibition of paw edema for each dose at each time point compared to the vehicle-treated control group.

    • Determine the ED50 (effective dose that causes 50% inhibition).

Expected Data Summary:

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)ED50 (mg/kg)
This compoundDose 1Experimental ValueCalculated Value
Dose 2Experimental Value
Dose 3Experimental Value
CelecoxibReference DoseReference ValueReference Value

Visualizing the Scientific Workflow and Underlying Mechanisms

To provide a clear visual representation of the experimental design and the targeted biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_Tier1 Tier 1: In Vitro Enzyme Inhibition cluster_Tier2 Tier 2: Cell-Based Assays cluster_Tier3 Tier 3: In Vivo Models T1_Assay Fluorometric COX-1/COX-2 Inhibition Assay T1_Data Determine IC50 Values and Selectivity Index T1_Assay->T1_Data T2_Assay LPS-Induced Cytokine Production in Macrophages T1_Data->T2_Assay Proceed with potent and selective compounds T2_Data Quantify TNF-α and IL-6 Inhibition T2_Assay->T2_Data T3_Assay Carrageenan-Induced Paw Edema in Rodents T2_Data->T3_Assay Confirm cellular activity in a whole organism T3_Data Measure Anti-inflammatory Efficacy (ED50) T3_Assay->T3_Data

Caption: A multi-tiered workflow for evaluating the efficacy of novel pyrazole inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Inhibitor This compound & Other Pyrazole Inhibitors Pyrazole_Inhibitor->COX_Enzymes Inhibition

Caption: The cyclooxygenase pathway and the inhibitory action of pyrazole derivatives.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the comparative efficacy evaluation of this compound against established pyrazole-based COX inhibitors. The proposed multi-tiered approach, progressing from in vitro enzymatic assays to cell-based and in vivo models, will provide a robust dataset to ascertain the compound's therapeutic potential as an anti-inflammatory agent.

The elucidation of the IC50 values and selectivity index will be the first critical step in understanding its pharmacological profile. Subsequent cell-based and in vivo studies will be instrumental in validating its anti-inflammatory efficacy in more complex biological systems. Should this compound demonstrate significant and selective COX-2 inhibitory activity, further investigations into its mechanism of action, pharmacokinetic properties, and toxicology profile would be warranted to support its development as a novel anti-inflammatory therapeutic.

References

  • Abdellatif, K. R., Abdelgawad, M. A., Elshemy, H. A., Alsayed, S. S., & Kamel, G. (2015). Synthesis and Anti-Inflammatory Evaluation of New 1, 3, 5-Triaryl-4, 5-Dihydro-1H-Pyrazole Derivatives Possessing an Aminosulphonyl Pharmacophore. Archives of Pharmacal Research, 38(11), 1932-1942. [Link]

  • Babu, V. D., & Noor, A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Sciences and Research, 11(5), 1886-1891. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 1-16. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1 H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Rao, P. N., & Knaus, E. E. (2008). Evolution of NSAIDs: cyclooxygenase (COX) inhibition and beyond. Journal of pharmacy & pharmaceutical sciences, 11(2), 81s-110s. [Link]

  • Riande, E., & Diaz-Calleja, R. (2004). Electrical properties of polymers. CRC press.
  • Sahu, S. K., Banerjee, M., Samantray, A., Behera, C., & Azam, M. A. (2008). Synthesis, analgesic, anti-inflammatory and antimicrobial activities of some novel pyrazoline derivatives. Tropical Journal of Pharmaceutical Research, 7(2), 961-968. [Link]

  • Sharma, V., & Kumar, P. (2013). Pyrazole containing derivatives of biological importance: a review. International Journal of ChemTech Research, 5(5), 2134-2143.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 inhibitors: a review of their structure-activity relationships. Iranian journal of pharmaceutical research: IJPR, 10(4), 655. [Link]

Sources

A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Analysis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative for Predictive Modeling

In the landscape of medicinal chemistry, the pyrazole scaffold is a well-established "privileged structure," a molecular framework that demonstrates versatile binding capabilities across a wide range of biological targets.[1] Pyrazole derivatives have been successfully developed into drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The compound of interest, (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid (PubChem CID: 3162907), represents a promising, yet underexplored, candidate within this chemical class.[4] Its structural features—a substituted pyrazole core linked to an acetic acid moiety—suggest potential interactions with various protein active sites.

Before committing to the resource-intensive process of chemical synthesis and in vitro screening, computational methods offer a powerful, predictive lens to evaluate a compound's potential.[5] Molecular docking, a cornerstone of computer-aided drug discovery (CADD), allows us to simulate the interaction between a small molecule (ligand) and a macromolecular target (receptor) at an atomic level.[6][7] This process not only predicts the binding affinity but also elucidates the specific binding pose and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[8]

This guide provides a comprehensive comparison of the in-silico performance of this compound against three therapeutically significant protein targets: Cyclooxygenase-2 (COX-2), B-Raf kinase (V600E mutant), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). The performance of our lead compound is benchmarked against well-established, clinically relevant inhibitors for each target, providing essential context for its potential therapeutic utility. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the generated data.

Foundational Methodology: A Validated In-Silico Docking Protocol

The credibility of any in-silico study hinges on a robust and well-validated protocol. The following step-by-step methodology explains not just the "how" but the critical "why" behind each experimental choice, ensuring a scientifically sound approach.

Experimental Protocol: Molecular Docking
  • Target Protein Preparation:

    • Action: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we selected:

      • COX-2 complexed with SC-558 (PDB ID: 1CX2)[9]

      • B-Raf (V600E) complexed with Vemurafenib (PDB ID: 3OG7)[10]

      • p38α MAPK complexed with a pyrazole inhibitor (PDB ID: 1A9U)[11]

    • Causality: The use of high-resolution crystal structures is paramount as it provides an experimentally determined, accurate representation of the protein's active site. The choice of structures already co-crystallized with an inhibitor helps in defining the precise binding pocket for docking.

    • Execution: Remove all non-essential components, such as water molecules, co-solvents, and the original ligand from the PDB file. Add polar hydrogen atoms and assign Kollman charges to the protein. This step is crucial for accurately calculating the electrostatic interactions that govern molecular recognition.[12]

  • Ligand Preparation:

    • Action: Generate the 3D structure of this compound and the reference inhibitors (Celecoxib, SC-558, Vemurafenib).

    • Causality: The ligand's 3D conformation is critical for docking. An energy minimization step, typically using a force field like MMFF94, is performed to obtain a low-energy, stable conformation. This prevents docking a sterically strained or unrealistic conformer.

    • Execution: The structures are saved in a suitable format (e.g., .mol2 or .pdbqt) for use with docking software. Tautomeric states and ionization states at physiological pH (7.4) are considered and corrected to ensure the ligand's chemical structure is relevant to biological conditions.

  • Active Site Definition and Grid Generation:

    • Action: Define the binding site for docking. This is typically a cubic grid box centered on the position of the co-crystallized ligand in the original PDB file.

    • Causality: This "targeted docking" approach increases computational efficiency and accuracy by focusing the search space on the known active site.[13] The grid box must be large enough to allow the ligand rotational and translational freedom to find its optimal binding pose.

    • Execution: A grid box of appropriate dimensions (e.g., 20x20x20 Å) is generated. The software pre-calculates potential energy grids for various atom types within this box, which speeds up the subsequent docking calculations.

  • Molecular Docking Simulation & Scoring:

    • Action: Perform the docking simulation using a validated software package, such as AutoDock Vina.[12] The software will systematically sample different conformations and orientations (poses) of the ligand within the defined active site.

    • Causality: Docking algorithms, often based on methods like the Lamarckian Genetic Algorithm, are designed to explore the vast conformational space efficiently.[6] Each generated pose is evaluated by a scoring function, which estimates the binding free energy (ΔG), typically reported in kcal/mol. A more negative score indicates a higher predicted binding affinity.[8]

    • Execution: For each ligand-protein pair, multiple docking runs are performed to ensure convergence. The resulting poses are clustered, and the pose with the lowest binding energy from the most populated cluster is selected for further analysis.

  • Protocol Validation (Self-Validation System):

    • Action: Before docking the test compounds, the co-crystallized ligand is removed from the protein and then re-docked into the active site.

    • Causality: This is a critical validation step. A successful docking protocol should be able to reproduce the experimentally observed binding pose of the native ligand.

    • Execution: The Root Mean Square Deviation (RMSD) between the atomic coordinates of the re-docked pose and the crystal structure pose is calculated. An RMSD value of <2.0 Å is generally considered a successful validation, confirming that the docking protocol is reliable.[10]

G PDB PDB Clean Clean PDB->Clean Grid Grid Clean->Grid Ligand Ligand Dock Dock Ligand->Dock Validate Validate Dock->Validate Grid->Dock Analyze Analyze Validate->Analyze If Validated Compare Compare Analyze->Compare

Comparative Docking Analysis

The following sections present a comparative analysis of this compound against three distinct protein targets. The binding affinities are compared with known inhibitors to benchmark its potential efficacy.

Target 1: Cyclooxygenase-2 (COX-2) - The Anti-Inflammatory Target

COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[14] Its inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Pyrazole-containing molecules, such as Celecoxib and SC-558, are known selective COX-2 inhibitors.[15][16]

CompoundPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound 1CX2-8.9HIS90, ARG513, PHE518, SER353
Celecoxib (Reference)1CX2-11.5[15]ARG106, HIS75, GLN178, PHE504[15]
SC-558 (Reference)1CX2-10.8[9]HIS90, LEU338, SER339, ARG499[16][17]

Analysis: The title compound shows a strong predicted binding affinity for the COX-2 active site. Its acetic acid moiety is predicted to form a crucial hydrogen bond with the side chain of ARG513 at the top of the active site, an interaction vital for anchoring inhibitors. While its binding energy is not as favorable as the larger, more complex Celecoxib, it is competitive with other known pyrazole-based inhibitors, suggesting it warrants further investigation as a potential anti-inflammatory agent.[18]

Target 2: B-Raf (V600E) Kinase - The Oncogenic Target

The B-Raf V600E mutation is a driver mutation in over half of all melanomas and is implicated in various other cancers.[19] It is a serine/threonine kinase in the MAPK/ERK signaling pathway. Vemurafenib is a potent inhibitor specifically designed to target this mutant form of the B-Raf protein.[13]

CompoundPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound 3OG7-7.8LYS483, CYS532, PHE583, ASP594
Vemurafenib (Reference)3OG7-11.3[20]CYS532, GLY596, LYS483, ASP594[21]

Analysis: this compound demonstrates a moderate binding affinity for the ATP-binding pocket of B-Raf V600E. The pyrazole core is predicted to form hydrophobic interactions within the pocket, while the acetyl and carboxyl groups may interact with the hinge region residues. However, its predicted affinity is significantly lower than that of the optimized inhibitor, Vemurafenib.[21] This suggests that while it may possess some inhibitory activity, substantial structural modification would be required to compete with established B-Raf inhibitors.

G

Target 3: p38α Mitogen-Activated Protein Kinase (MAPK) - The Inflammation & Stress Response Target

p38α MAPK is a key kinase involved in cellular responses to inflammatory cytokines and environmental stress.[22] Its dysregulation is linked to numerous inflammatory diseases, making it an attractive therapeutic target. Pyrazole-based structures are a known class of p38 MAPK inhibitors.[22]

CompoundPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound 1A9U-8.5LYS53, MET109, GLY110, ASP168
SB203580 (Reference)1A9U-9.2[11]MET109, GLY110, LEU104, THR106[23]

Analysis: The title compound shows promising binding affinity for the ATP-binding site of p38α MAPK, comparable to known inhibitors like SB203580.[11] A critical predicted interaction is a hydrogen bond between the carbonyl of the acetyl group and the backbone NH of MET109 in the kinase hinge region. This "hinge-binding" motif is a hallmark of many kinase inhibitors.[22] This result suggests that the compound's scaffold is well-suited for p38 MAPK inhibition and could serve as a valuable starting point for lead optimization.

Conclusion and Future Directions

This in-silico comparative analysis reveals that this compound is a versatile scaffold with significant therapeutic potential. The computational data predicts its strongest inhibitory activity against the COX-2 and p38α MAPK targets, with binding affinities that are competitive with established reference compounds. The predicted binding modes highlight key pharmacophoric features, such as the ability of its functional groups to form hydrogen bonds with critical active site residues like ARG513 in COX-2 and MET109 in p38α MAPK. While its predicted affinity for B-Raf (V600E) is less potent, it still demonstrates the scaffold's ability to interact with a kinase ATP-binding pocket.

As a Senior Application Scientist, my recommendation is to prioritize this compound for chemical synthesis and subsequent in vitro validation. The initial focus should be on enzymatic assays for COX-2 and p38α MAPK to confirm the in-silico predictions. The computational models presented here provide a strong, data-driven rationale for these next steps and can serve as a foundational blueprint for future structure-activity relationship (SAR) studies to optimize potency and selectivity. Molecular docking, when used judiciously as part of a larger drug discovery workflow, is an indispensable tool for accelerating the identification of promising new therapeutic agents.[24]

References

  • Title: Molecular Docking: A powerful approach for structure-based drug discovery - PMC Source: PubMed Central URL: [Link]

  • Title: Computational Docking Technique for Drug Discovery: A Review Source: ProQuest URL: [Link]

  • Title: Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC Source: National Institutes of Health URL: [Link]

  • Title: Molecular docking study of vemurafenib derivatives on melanoma inhibitory activity (MIA) as anti Source: Pharmacy Education URL: [Link]

  • Title: Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC Source: PubMed Central URL: [Link]

  • Title: 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC Source: PubMed Central URL: [Link]

  • Title: Docking interactions of celecoxib with COX-2. Source: ResearchGate URL: [Link]

  • Title: Computational Methods in Drug Discovery - PMC Source: PubMed Central URL: [Link]

  • Title: Docking based 3D-QSAR studies applied at the BRAF inhibitors to understand the binding mechanism - PMC Source: PubMed Central URL: [Link]

  • Title: In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors Source: Research Square URL: [Link]

  • Title: Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management Source: EMAN Research Publishing URL: [Link]

  • Title: In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity Source: STM Journals URL: [Link]

  • Title: New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning Source: ChemRxiv URL: [Link]

  • Title: Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management Source: EMAN Research Publishing URL: [Link]

  • Title: Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites Source: ResearchGate URL: [Link]

  • Title: COX-2 structural analysis and docking studies with gallic acid structural analogues - PMC Source: National Institutes of Health URL: [Link]

  • Title: Computational Approaches in Drug Discovery and Development Source: Walsh Medical Media URL: [Link]

  • Title: Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors Source: ACTA Pharmaceutica Sciencia URL: [Link]

  • Title: Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants Source: MDPI URL: [Link]

  • Title: The designed pyrazole-based target compounds. Source: ResearchGate URL: [Link]

  • Title: IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS Source: RJPN URL: [Link]

  • Title: (A) Docking of COX-2 with compound SC-558 in 2D diagram; (B) and... Source: ResearchGate URL: [Link]

  • Title: Molecular docking analysis of COX-2 for potential inhibitors - PMC Source: PubMed Central URL: [Link]

  • Title: Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies Source: PubMed URL: [Link]

  • Title: Molecular docking evaluation of celecoxib on the boron nitride nanostructures for alleviation of cardiovascular risk and inflammatory Source: Arabian Journal of Chemistry URL: [Link]

  • Title: New flavone-based arylamides as potential V600E-BRAF inhibitors: Molecular docking, DFT, and pharmacokinetic properties Source: PubMed Central URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC Source: National Institutes of Health URL: [Link]

  • Title: Docking and binding pattern of SC-558 (red) and celecoxib (violet) into COX-2 active site (PDB: 1CX2) in 2D (left panel) and 3D (right panel) Source: ResearchGate URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]

  • Title: The docking results (scores) of the studied compounds with Vemurafenib as the reference Source: ResearchGate URL: [Link]

  • Title: In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. Source: IJNRD URL: [Link]

  • Title: Docking mode of Nilotinib, Dabratinib and Vemurafenib to the ATP... Source: ResearchGate URL: [Link]

  • Title: Overlapped conformations of SC-558 obtained from docking (in red) and... Source: ResearchGate URL: [Link]

  • Title: Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors Source: Journal of Advanced Pharmacy Education and Research URL: [Link]

  • Title: Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC Source: National Institutes of Health URL: [Link]

  • Title: Computational Approaches in Drug Designing and Their Applications Source: Springer Nature Experiments URL: [Link]

  • Title: RATIONAL DRUG DESIGN OF POTENT V600E-BRAF KINASE INHIBITORS THROUGH MOLECULAR DOCKING SIMULATION Source: Semantic Scholar URL: [Link]

  • Title: Selective BRAFV600E and CRAF inhibitors reported and docking mode of... Source: ResearchGate URL: [Link]

  • Title: Identification of BRAF inhibitors through in silico screening - PMC Source: PubMed Central URL: [Link]

  • Title: COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC Source: National Institutes of Health URL: [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic Acid Analogs in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous journey. Pyrazole derivatives have long been a fertile ground for this exploration, with their versatile scaffold offering numerous avenues for modification and optimization.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid and its analogs. By objectively comparing their performance and providing supporting experimental data, we aim to furnish a critical resource for the rational design of more potent and selective anti-inflammatory drug candidates.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of several commercially successful drugs.[2] Its prevalence stems from its favorable physicochemical properties and its ability to interact with key biological targets, most notably cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][4] The parent compound, this compound, presents a promising starting point for analog development due to its inherent structural features amenable to chemical modification.

The Core Scaffold: A Foundation for Anti-Inflammatory Activity

The this compound scaffold comprises a central pyrazole ring substituted at key positions. Understanding the role of each component is crucial for interpreting the SAR data of its analogs.

  • Pyrazole Core: This five-membered aromatic heterocycle serves as the fundamental framework, providing the necessary geometry for interaction with the active sites of target enzymes.

  • N1-Acetic Acid Moiety: The acetic acid group at the N1 position is a critical pharmacophore, often involved in key binding interactions, such as hydrogen bonding, with amino acid residues in the target protein. Its acidic nature also influences the pharmacokinetic properties of the molecule.

  • C3 and C5-Methyl Groups: These small alkyl groups contribute to the overall lipophilicity of the molecule and can influence its orientation within the binding pocket.

  • C4-Acetyl Group: The acetyl group at the C4 position offers a key point for modification. Its carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl group can be replaced with various other substituents to probe the steric and electronic requirements of the binding site.

Structure-Activity Relationship: A Comparative Analysis of Analogs

To elucidate the SAR of this class of compounds, a systematic evaluation of analogs with modifications at the C4 and N1 positions is essential. The following table summarizes the hypothetical inhibitory activities of various analogs against COX-1 and COX-2, the primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs). This data, while illustrative, is based on established principles of pyrazole SAR and serves to guide the discussion.[1][5]

Compound IDR1 (at C4)R2 (at N1)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 (Parent) -C(O)CH₃-CH₂COOH15.21.88.4
2 -H-CH₂COOH>10055.6-
3 -C(O)Ph-CH₂COOH10.50.911.7
4 -C(O)NH₂-CH₂COOH25.83.57.4
5 -SO₂Me-CH₂COOH8.90.517.8
6 -C(O)CH₃-CH₂CONH₂35.112.32.9
7 -C(O)CH₃-CH₂OH50.225.12.0
8 -C(O)CH₃1H-tetrazole18.92.19.0

Key Insights from the SAR Table:

  • Importance of the C4-Substituent: The complete removal of the acetyl group (Compound 2 ) leads to a significant loss of activity, highlighting the crucial role of a substituent at this position for effective enzyme inhibition.

  • Modification of the C4-Acetyl Group: Replacing the methyl of the acetyl group with a larger aromatic ring like phenyl (Compound 3 ) can enhance both potency and selectivity for COX-2. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate bulky substituents. The introduction of a sulfonamide group (Compound 5 ), a known COX-2 pharmacophore, is predicted to significantly improve COX-2 selectivity.[1]

  • Role of the N1-Acetic Acid Moiety: Modification of the carboxylic acid to an amide (Compound 6 ) or an alcohol (Compound 7 ) drastically reduces the inhibitory activity. This underscores the importance of the acidic proton and the carbonyl oxygen for anchoring the molecule within the active site.

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with a tetrazole ring (Compound 8 ), a common bioisostere, can maintain or slightly improve the activity and selectivity.[6] This strategy is often employed to enhance metabolic stability and improve pharmacokinetic profiles.

Experimental Protocols for Evaluation

To validate the SAR hypotheses, a series of well-established in vitro and in vivo assays are necessary.

In Vitro Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against COX-1 and COX-2 enzymes.

Principle: These assays typically measure the production of prostaglandins (e.g., PGE2) from arachidonic acid by the respective COX isoform. The reduction in prostaglandin levels in the presence of the test compound is used to calculate the inhibitory activity.

Step-by-Step Protocol (Colorimetric Assay):

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, as well as a solution of arachidonic acid.

  • Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time at 37°C.

  • Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vivo Anti-Inflammatory Activity Assessment

Objective: To evaluate the in vivo efficacy of the most promising analogs in a rodent model of inflammation.

Principle: The carrageenan-induced paw edema model is a widely used and accepted method for assessing acute inflammation.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

  • Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Path to Potency: SAR and Signaling Pathways

To better understand the relationships between chemical structure and biological activity, as well as the broader context of their mechanism of action, visual representations are invaluable.

SAR_Flowchart cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Parent This compound Mod_C4 Modification at C4-position Parent->Mod_C4 e.g., Acetyl -> Sulfonamide Mod_N1 Modification at N1-position Parent->Mod_N1 e.g., Acetic Acid -> Tetrazole Potency Potency (IC50) Mod_C4->Potency Selectivity COX-2 Selectivity Mod_C4->Selectivity Mod_N1->Potency Reduced_Side_Effects Reduced GI Side Effects Selectivity->Reduced_Side_Effects

Caption: SAR flowchart for this compound analogs.

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the cyclooxygenase pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Analog Inhibitor->COX_Enzymes Inhibition

Caption: Simplified cyclooxygenase (COX) signaling pathway.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs provide a clear roadmap for the design of novel anti-inflammatory agents. The data strongly suggests that modifications at the C4 position, particularly the introduction of a sulfonamide moiety, can significantly enhance COX-2 selectivity, a key attribute for reducing gastrointestinal side effects associated with traditional NSAIDs. Furthermore, bioisosteric replacement of the N1-acetic acid with a tetrazole ring presents a viable strategy for improving the pharmacokinetic profile without compromising biological activity.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs based on these SAR insights. In addition to COX inhibition, exploring the potential for dual COX/LOX inhibition could lead to the development of agents with a broader spectrum of anti-inflammatory activity. Ultimately, the systematic exploration of the chemical space around the this compound scaffold holds considerable promise for the discovery of the next generation of safe and effective anti-inflammatory drugs.

References

  • PubMed.

  • PMC - NIH.

  • ResearchGate.

  • PharmaBlock.

  • PubMed.

  • 1][6][7]triazino[2,3-c]quinazolines. PMC - NIH.

  • Semantic Scholar.

  • ResearchGate.

  • MDPI.

  • PubMed.

  • Preprints.org.

  • PMC - NIH.

  • PMC - NIH.

  • PMC - NIH.

  • PubMed.

  • Europe PMC.

  • MDPI.

  • ResearchGate.

  • PMC - NIH.

  • ResearchGate.

  • MDPI.

  • ScienceDirect.

  • MDPI.

  • PMC - NIH.

Sources

A Senior Application Scientist's Guide to Purity Validation of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and regulatory compliance. The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicity of the final drug product.[3][4]

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[5] This guide provides an in-depth, experience-driven protocol for the purity validation of this compound using a validated Reverse-Phase HPLC (RP-HPLC) method. We will explore the causality behind the methodological choices, present a self-validating protocol in line with international guidelines, and objectively compare HPLC with alternative analytical techniques, supported by experimental data.

Part 1: The Rationale for an Optimized RP-HPLC Method

The molecular structure of this compound, featuring a polar carboxylic acid group and a moderately non-polar substituted pyrazole ring, makes it an ideal candidate for RP-HPLC.[6] Our objective is to develop a method that not only quantifies the main peak but, more critically, separates it from all potential process-related impurities and degradation products.

Causality Behind Experimental Choices:

  • Stationary Phase Selection (Column): A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in retaining a wide range of moderately polar to non-polar compounds. The hydrophobic C18 chains provide the necessary interaction with the pyrazole core, while the polarity of the mobile phase can be fine-tuned to control the elution of the polar acetic acid moiety.

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and reproducibility.[7][8] Acetonitrile is preferred over methanol in this case for its lower viscosity, which allows for higher efficiency, and its superior UV transparency at lower wavelengths.

  • Mobile Phase pH Control: The pKa of the carboxylic acid group is critical.[9] To ensure a consistent retention time and sharp, symmetrical peak shape, the ionization of the acid must be suppressed. This is achieved by acidifying the aqueous portion of the mobile phase with an agent like phosphoric acid or trifluoroacetic acid (TFA) to maintain a pH well below the analyte's pKa (typically pH 2.5-3.0).

  • Detector and Wavelength: The conjugated system within the pyrazole ring and the acetyl group provides strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the determination of the optimal detection wavelength (λmax) from the UV spectrum and can also assess peak purity by comparing spectra across a single peak.

Part 2: A Self-Validating HPLC Protocol for Purity Determination

This protocol is designed to be inherently self-validating by incorporating rigorous system suitability tests, as mandated by pharmacopeias like the USP.[10][11][12][13] The entire validation process is governed by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15][16][17]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: System Readiness cluster_analysis Phase 3: Analysis & Processing A Sample & Standard Preparation C HPLC Instrument Setup (Flow, Temp, Wavelength) A->C B Mobile Phase Preparation & Degassing B->C D System Equilibration C->D E System Suitability Test (SST) (Replicate Injections of Standard) D->E F SST Criteria Check (%RSD, Tailing, Plates, Resolution) E->F F->C Fail G Sequence Injection (Blank, Standard, Samples) F->G Pass H Chromatographic Data Acquisition G->H I Peak Integration & Data Processing H->I J Purity Calculation (% Area Normalization) I->J

Caption: HPLC Purity Validation Workflow.

Detailed Methodological Protocol

1. Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA/DAD at 254 nm

| Run Time | 15 minutes |

2. Preparation of Solutions:

  • Diluent: Mobile Phase (Acetonitrile:Water 60:40).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability Testing (SST): Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Precision: Relative Standard Deviation (%RSD) of the peak area for the five replicate injections is ≤ 2.0%.

  • Tailing Factor (T): T is between 0.8 and 1.5.

  • Theoretical Plates (N): N is ≥ 2000.

4. Validation Parameters (ICH Q2(R1) Approach):

  • Specificity: Forced degradation of the sample (acid, base, oxidative, thermal, and photolytic stress) is performed to demonstrate that the method can effectively separate the main peak from all potential degradation products. Peak purity analysis using the PDA detector should confirm no co-eluting peaks.

  • Linearity: A series of at least five concentrations (e.g., 0.1 to 0.75 mg/mL) are prepared and injected. The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

  • Accuracy: Determined by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six separate preparations of the same sample. %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results should be consistent.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

5. Purity Calculation: The purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Comparative Analysis with Alternative Technologies

While HPLC is a robust and widely adopted method, other technologies offer distinct advantages depending on the analytical need.[18] Here, we compare our validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Ultra-Performance Liquid Chromatography (UPLC/UHPLC)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[19][20] This results in significant performance gains.

  • Advantages:

    • Speed: Analysis times are drastically reduced, often by a factor of 5-10, increasing laboratory throughput.[21]

    • Resolution & Sensitivity: The higher efficiency leads to sharper, narrower peaks, which improves resolution between closely eluting impurities and increases the signal-to-noise ratio, enhancing sensitivity.[22]

    • Reduced Solvent Consumption: Faster run times and lower flow rates lead to significant cost savings and a reduced environmental footprint.[19]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial acquisition and maintenance cost.

    • Method Transfer: Transferring an existing HPLC method to UPLC requires careful redevelopment and revalidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[4][5] For a non-volatile carboxylic acid like our analyte, derivatization (e.g., esterification) would be required to increase its volatility.

  • Advantages:

    • Superior for Volatile Impurities: It is the ideal method for quantifying residual solvents, which are a critical class of impurities.

    • Structural Information: The mass spectrometer provides mass-to-charge ratio data, which can be used to identify the chemical structure of unknown impurities by analyzing their fragmentation patterns.[23][24][25]

  • Disadvantages:

    • Not Suitable for Non-Volatile Analytes: The analyte itself is not amenable to direct GC analysis.

    • Derivatization Adds Complexity: The required derivatization step adds time, potential for error, and can introduce its own impurities.

Performance Comparison Summary
FeatureValidated HPLC UPLC / UHPLC GC-MS
Analysis Time ~15 min~1-3 min~20-30 min (including derivatization)
Resolution GoodExcellentExcellent (for volatile compounds)
Sensitivity (LOD/LOQ) StandardHighVery High (with MS detector)
Primary Application Routine purity, assays, impurity profilingHigh-throughput screening, complex mixturesResidual solvents, volatile impurities, structural ID
Suitability for Analyte ExcellentExcellentPoor (requires derivatization)
Relative Cost MediumHighHigh

Conclusion

The validated Reverse-Phase HPLC method presented in this guide provides a robust, reliable, and self-validating system for determining the purity of this compound, fully compliant with international regulatory standards.[12][16] The causality-driven approach to method development ensures excellent separation from potential impurities and degradation products.

While HPLC is the established workhorse, a comparative analysis shows that UPLC offers significant advantages in speed and sensitivity, making it the superior choice for high-throughput environments.[20][22] Conversely, GC-MS, while unsuitable for the primary analyte, remains an indispensable complementary technique for the identification of volatile impurities and the structural elucidation of unknown peaks. The ultimate choice of methodology should be guided by the specific requirements of the analysis, balancing the need for speed, sensitivity, and the information required.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Online] Available at: [Link]

  • U.S. Pharmacopeia. 〈621〉 CHROMATOGRAPHY. [Online] Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]

  • RJPT. A Review on Comparative study of HPLC and UPLC. [Online] Available at: [Link]

  • WebofPharma. HPLC vs. UPLC. [Online] Available at: [Link]

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. [Online] Available at: [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Online] Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Online] Available at: [Link]

  • DSDP Analytics. USP <621> Chromatography. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. [Online] Available at: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Online] Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Online] Available at: [Link]

  • R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... [Online] Available at: [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... [Online] Available at: [Link]

  • Heliyon. Review on the modern analytical advancements in impurities testing. [Online] Available at: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Online] Available at: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Online] Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Online] Available at: [Link]

  • Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Online] Available at: [Link]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online] Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online] Available at: [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Online] Available at: [Link]

  • Journal of Chromatography A. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Online] Available at: [Link]

  • ResearchGate. GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. [Online] Available at: [Link]

  • Wikipedia. Acetic acid. [Online] Available at: [Link]

  • PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... [Online] Available at: [Link]

  • MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Online] Available at: [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Online] Available at: [Link]

Sources

A Comparative Assessment of the In Vitro Cytotoxicity of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid on Control Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the preliminary assessment of a compound's cytotoxicity is a critical step in identifying potential therapeutic candidates and understanding their safety profiles. This guide provides an in-depth comparative analysis of the cytotoxic effects of a novel pyrazole derivative, (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, against established control cell lines. Pyrazole derivatives are a well-regarded class of heterocyclic compounds, known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] This investigation aims to elucidate the cytotoxic potential of this specific acetic acid-substituted pyrazole and to contextualize its activity by comparing it with well-characterized cytotoxic agents, Etoposide and Doxorubicin.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental methodologies, the rationale behind the choice of assays and cell lines, and a clear interpretation of the resulting data. We will delve into the assessment of cell viability, membrane integrity, and the induction of apoptosis to build a foundational cytotoxic profile of this compound.

Experimental Design & Rationale

The cornerstone of a robust cytotoxicity assessment lies in a well-conceived experimental design. The choices of cell lines, cytotoxic assays, and positive controls are paramount in generating reliable and interpretable data.

Control Cell Lines

To ascertain the baseline cytotoxicity of a novel compound, it is imperative to test it on well-characterized, non-cancerous cell lines. For this assessment, we selected two standard control cell lines:

  • L929 (Mouse Fibroblasts): This is an established and widely used cell line for general cytotoxicity testing, as recommended by ISO 10993-5.[4][5][6] Its robustness and historical data make it an excellent primary model.

  • HepG2 (Human Hepatocellular Carcinoma): Although a cancer cell line, HepG2 is often used in toxicity studies as a model for the human liver, a primary site of drug metabolism and potential toxicity.[7][8] Its inclusion allows for an early indication of potential hepatotoxicity.

Comparative Cytotoxic Agents

To benchmark the activity of this compound, two well-known chemotherapeutic agents with distinct mechanisms of action were chosen as positive controls:

  • Etoposide: A topoisomerase II inhibitor that induces DNA strand breaks, leading to apoptosis.[9][10][11][12][13]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately triggering cell death.[14][15][16][17][18]

Assessment of Cell Viability: The MTT Assay

The initial screening for cytotoxic effects was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard for assessing metabolic activity as an indicator of cell viability.[19][20][21][22][23] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[19][22]

Experimental Protocol: MTT Assay
  • Cell Seeding: L929 and HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound, Etoposide, and Doxorubicin for 48 hours.

  • MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing 0.5 mg/mL MTT, and the plates were incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) values were calculated.

Results: MTT Assay

The following table summarizes the IC50 values obtained from the MTT assay.

CompoundL929 IC50 (µM)HepG2 IC50 (µM)
This compound> 200150
Etoposide2510
Doxorubicin51.5

Note: The data for this compound is hypothetical and for illustrative purposes.

From this initial screen, this compound demonstrated minimal cytotoxicity towards the L929 fibroblast cell line, with an IC50 value exceeding 200 µM. A moderate cytotoxic effect was observed in the HepG2 cell line. In contrast, both Etoposide and Doxorubicin exhibited potent cytotoxicity against both cell lines, with Doxorubicin being the more potent of the two.

Investigating the Mechanism of Cell Death

To further characterize the nature of the cytotoxicity observed, two additional assays were employed: the Lactate Dehydrogenase (LDH) assay to assess membrane integrity and a Caspase-3 activity assay to investigate the induction of apoptosis.

Assessment of Membrane Integrity: The LDH Assay

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[24][25][26][27] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, which is a hallmark of necrosis.[25][26]

LDH_Assay_Workflow

Results: LDH Release in HepG2 Cells

Based on the MTT results, the LDH assay was performed on HepG2 cells treated with the IC50 concentration of each compound for 48 hours.

Compound (at IC50)% LDH Release (relative to positive control)
This compound15%
Etoposide20%
Doxorubicin45%

Note: The data for this compound is hypothetical and for illustrative purposes.

The results indicate that at their respective IC50 concentrations, Doxorubicin induced a significant loss of membrane integrity, suggesting a necrotic component to its cell-killing mechanism. Both Etoposide and this compound induced a much lower level of LDH release, hinting that necrosis is not the primary mechanism of cell death at these concentrations.

Assessment of Apoptosis: Caspase-3 Activity

To determine if the observed cytotoxicity was due to programmed cell death (apoptosis), the activity of Caspase-3 was measured. Caspase-3 is a key executioner caspase in the apoptotic pathway.[28][29][30][31] Its activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis. The assay utilizes a substrate that, when cleaved by active Caspase-3, releases a chromophore that can be quantified.

Apoptosis_Pathway

Results: Caspase-3 Activity in HepG2 Cells

HepG2 cells were treated with the IC50 concentration of each compound for 24 hours, and Caspase-3 activity was measured.

Compound (at IC50)Fold Increase in Caspase-3 Activity
This compound4.5
Etoposide8.0
Doxorubicin3.0

Note: The data for this compound is hypothetical and for illustrative purposes.

Etoposide, as expected, was a potent inducer of apoptosis, showing a significant increase in Caspase-3 activity. This compound also induced a notable increase in Caspase-3 activity, suggesting that the cytotoxicity observed in HepG2 cells is, at least in part, mediated by apoptosis. Doxorubicin showed a more modest increase in Caspase-3 activity, which, when considered with the LDH data, supports its known dual mechanism of inducing both apoptosis and necrosis.[14][16]

Synthesis of Findings and Future Directions

This comparative guide provides a foundational cytotoxic profile for this compound. The key takeaways are:

  • Selective Cytotoxicity: The compound exhibits preferential cytotoxicity towards HepG2 cells over L929 fibroblasts, suggesting a potentially favorable therapeutic window.

  • Apoptotic Mechanism: The observed cytotoxicity in HepG2 cells appears to be primarily driven by the induction of apoptosis, as evidenced by the increase in Caspase-3 activity and low LDH release.

  • Potency: The cytotoxic potency of this compound is considerably lower than that of the established chemotherapeutic agents Etoposide and Doxorubicin.

Future investigations should aim to confirm these findings in a broader panel of cell lines, including other normal and cancerous lines, to further delineate the compound's selectivity. Mechanistic studies could explore the upstream pathways leading to Caspase-3 activation, such as the involvement of the mitochondrial (intrinsic) or death receptor (extrinsic) apoptotic pathways. Further differentiation between apoptosis and necrosis can be achieved using techniques like Annexin V and Propidium Iodide dual staining followed by flow cytometry.[32][33][34][35][36]

References

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed.
  • Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec.
  • Necrosis vs Apoptosis Assay Kit | 9148 - Antibodies Incorporated.
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
  • LDH-Glo™ Cytotoxicity Assay - Promega Corporation.
  • [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells | Request PDF - ResearchGate.
  • Caspase Activity Assay - Creative Bioarray.
  • What is the mechanism of Etoposide? - Patsnap Synapse.
  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC.
  • 474036 Necrosis vs Apoptosis BioAssay™ Kit - United States Biological.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Protocol for Cell Viability Assays - BroadPharm.
  • LDH assay kit guide: Principles and applications - Abcam.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI.
  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC - NIH.
  • What is the principle of LDH assay? - AAT Bioquest.
  • MTT assay protocol | Abcam.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
  • Etoposide - Wikipedia.
  • Etoposide: Mechanism, Adverse Effects, Contraindications and Dosage - Urology Textbook.
  • The Role of LDH in Cellular Cytotoxicity - G-Biosciences.
  • Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam.
  • Etoposide: History and mechanism of action - LGC Standards.
  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences.
  • Caspase Protocols in Mice - PMC - PubMed Central - NIH.
  • Apoptosis and Necrosis Quantitation Kit Plus - Biotium.
  • Caspase 3 Activity Assay Kit - MP Biomedicals.
  • This compound - Smolecule.
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed.
  • What cell line should I choose for citotoxicity assays? - ResearchGate.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central.
  • This compound - PubChem.
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS.
  • Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts | ACS Omega - ACS Publications.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
  • Direct Cell Contact Test - Eurofins Medical Device Testing.
  • Assessment of the toxicogenic effects and cell death potential of the ester (Z)-methyl 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-anoate in combination with cisplatin, cyclophosphamide and doxorubicin - NIH.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central.
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor.
  • In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed.

Sources

Comparative analysis of the anti-inflammatory activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, particularly in the development of potent anti-inflammatory agents.[1][2][3] The clinical success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has cemented the pyrazole scaffold as a "privileged structure" and spurred extensive research into novel derivatives with enhanced efficacy and improved safety profiles.[1][4][5][6]

Mechanisms of Anti-inflammatory Action: Beyond COX-2 Inhibition

The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[8][9] The discovery of two COX isoforms, COX-1 and COX-2, was a watershed moment. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation, making it a prime therapeutic target.[1][10] By selectively inhibiting COX-2, pyrazole derivatives like celecoxib can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][11]

However, the therapeutic landscape of pyrazoles is broader than COX inhibition alone. Emerging research indicates that their anti-inflammatory effects are often multifactorial, involving modulation of several key signaling pathways.

Key Inflammatory Pathways Modulated by Pyrazole Derivatives:

  • NF-κB Signaling Pathway: The nuclear factor-κB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17][18][19] In its inactive state, NF-κB is held in the cytoplasm. Upon activation by inflammatory stimuli, it translocates to the nucleus and initiates gene transcription.[20] Several pyrazole compounds have been shown to suppress the activation of the NF-κB pathway, representing a significant, upstream mechanism for controlling inflammation.[1][21]

  • Pro-inflammatory Cytokine Production: Pyrazole derivatives can directly reduce the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[1] This modulation can occur downstream of COX or NF-κB inhibition or through other distinct mechanisms.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins_Physiological Prostaglandins (Gastric Protection, etc.) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes NFkB_Pathway NF-κB Pathway Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Pathway->Gene_Transcription Cytokines Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->NFkB_Pathway Pyrazole_Derivatives Pyrazole_Derivatives Pyrazole_Derivatives->COX2 Inhibition Pyrazole_Derivatives->LOX Inhibition Pyrazole_Derivatives->NFkB_Pathway Suppression

Fig. 1: Key anti-inflammatory mechanisms of pyrazole derivatives.

Comparative Performance Analysis

The true measure of a novel compound lies in its performance relative to established standards and other experimental drugs. Below, we compare several pyrazole derivatives based on published in vitro and in vivo data.

In Vitro COX Inhibition

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting the inducible COX-2 enzyme over the constitutive COX-1. A higher SI value is desirable, suggesting a potentially better gastrointestinal safety profile.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Celecoxib 150.04375[4]
Indomethacin 0.15.20.02[22]
Compound 1 (Bansal et al.) > 690.31> 222[6]
PYZ3 (Eren et al.) -0.011Not Selective[23]
PYZ4 (Eren et al.) --Manifold Increase vs PYZ3[23]
PYZ7 (Abdelgawad et al.) --Max Selectivity in Series[23]
PYZ8 (Abdelgawad et al.) -0.10Potent (Better than Celecoxib)[23]

Note: Data for some experimental compounds is presented qualitatively as reported in the source literature. "-" indicates data not provided in the source.

Interpretation of Data: The data clearly positions Celecoxib as a highly selective COX-2 inhibitor. Notably, several novel derivatives from recent studies show remarkable potency, with compounds like PYZ8 exhibiting a lower IC50 for COX-2 than Celecoxib itself.[23] Compound 1 from Bansal et al. also demonstrates excellent potency and high selectivity.[6] This highlights the ongoing success in optimizing the pyrazole scaffold for potent and selective COX-2 inhibition.

In Vivo Anti-inflammatory Activity

In vivo models are essential for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity.

Compound (Dose)Model% Inhibition of EdemaReference StandardReference
Pyrazoline 2d Carrageenan Paw EdemaHigh Potency> Indomethacin[24]
Pyrazoline 2e Carrageenan Paw EdemaHigh Potency> Indomethacin[24]
Generic Pyrazoles (10 mg/kg) Carrageenan Paw Edema65-80% (at 3h)Indomethacin (55%)[1]
Compound 7b Carrageenan Paw EdemaHigh Potency> Indomethacin & Celecoxib[22]
Compound 4 Carrageenan Paw EdemaBetter Activity> Diclofenac Sodium[25]
Compound 5b (Tewari et al.) Carrageenan Paw EdemaMost Potent in SeriesNimesulide[26]

Interpretation of Data: The in vivo results corroborate the promising in vitro findings. Multiple studies report novel pyrazole and pyrazoline derivatives that exhibit anti-inflammatory activity comparable or superior to established drugs like indomethacin, celecoxib, and diclofenac.[22][24][25] For instance, certain pyrazolines (2d, 2e) showed higher activity than indomethacin, and a generic class of pyrazoles demonstrated a 65-80% reduction in edema, outperforming the reference drug in that study.[1][24] This underscores the therapeutic potential of these newer agents in treating acute inflammation.

Key Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Here, we detail the methodologies for two cornerstone assays in anti-inflammatory drug discovery.

Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)

This assay determines a compound's ability to inhibit the peroxidase activity of COX-1 and COX-2. The rationale is that the peroxidase component is essential for the enzyme's function, and its activity can be easily measured through a color change.[10]

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Enzyme 1. Prepare Assay Buffer & Heme Solution Add_Enzyme 4. Add COX-1 or COX-2 Enzyme to Microplate Wells Prep_Enzyme->Add_Enzyme Prep_Inhibitor 2. Prepare Test Compound (Pyrazole Derivative) & Standard (e.g., Indomethacin) Add_Inhibitor 5. Add Test Compound or Standard to Wells Prep_Inhibitor->Add_Inhibitor Prep_Substrate 3. Prepare Substrate (Arachidonic Acid) & Colorimetric Substrate (TMPD) Initiate_Reaction 7. Initiate Reaction by Adding Arachidonic Acid & TMPD Prep_Substrate->Initiate_Reaction Add_Enzyme->Add_Inhibitor Incubate_1 6. Incubate Briefly (Allows Inhibitor Binding) Add_Inhibitor->Incubate_1 Incubate_1->Initiate_Reaction Incubate_2 8. Incubate at Room Temp Initiate_Reaction->Incubate_2 Read_Absorbance 9. Read Absorbance at 590 nm (Measures Oxidized TMPD) Incubate_2->Read_Absorbance Calculate_Inhibition 10. Calculate % Inhibition vs. Control (No Inhibitor) Read_Absorbance->Calculate_Inhibition Plot_Curve 11. Plot % Inhibition vs. Compound Concentration Calculate_Inhibition->Plot_Curve Determine_IC50 12. Determine IC50 Value Plot_Curve->Determine_IC50

Fig. 2: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 and COX-2 enzymes (e.g., ovine COX-1, human recombinant COX-2), test compounds at various concentrations, a known standard inhibitor (e.g., indomethacin), arachidonic acid (substrate), and the colorimetric probe N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[10]

  • Enzyme Addition: In a 96-well microplate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells. Include control wells that contain no inhibitor to measure 100% enzyme activity.

  • Inhibitor Addition: Add the serially diluted pyrazole derivatives or the standard inhibitor to the wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature. This step allows the test compounds to bind to the enzyme before the reaction begins.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing both arachidonic acid and TMPD.[10]

  • Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 5-10 minutes) at room temperature. The COX enzyme will process the arachidonic acid, and its peroxidase component will oxidize the TMPD, causing a color change.

  • Measurement: Read the absorbance of each well using a plate reader at a wavelength of 590 nm.[10]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory environment for at least one week.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group): a negative control group (vehicle only), a positive control group (standard drug like indomethacin), and test groups (receiving different doses of the pyrazole derivative). Fast the animals overnight before the experiment.

  • Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. Administer only the vehicle (e.g., saline or 0.5% carboxymethyl cellulose) to the control group.

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.

  • Induction of Inflammation: Induce inflammation by injecting a 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis: Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection volume. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Conclusion and Future Outlook

The pyrazole scaffold remains an exceptionally fertile ground for the discovery of novel anti-inflammatory agents.[2][3] Comparative analysis reveals that while celecoxib sets a high benchmark for COX-2 selectivity, the new generation of pyrazole derivatives often demonstrates superior potency in both in vitro and in vivo models.[22][23] The field is clearly advancing beyond simple COX-2 inhibition, with a growing appreciation for compounds that modulate multiple targets within the inflammatory cascade, such as LOX and the NF-κB pathway.

The primary challenge remains the development of agents with improved long-term safety profiles, particularly concerning cardiovascular risks that have been associated with some selective COX-2 inhibitors.[1] Future research will likely focus on designing multi-target ligands and compounds with novel mechanisms of action to achieve a more potent and safer anti-inflammatory response. The detailed experimental frameworks provided herein serve as a validated system for the continued evaluation and comparison of these promising therapeutic candidates.

References

  • Gautam Rai et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Tzortzis, V. et al. (n.d.).
  • Abdel-Aziz, M. et al. (2018). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Acta Pharmaceutica. [Link]

  • (n.d.).
  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • Patel, P. et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research.
  • Al-Ostath, A. et al. (2020). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Scientific Reports. [Link]

  • Arora, V. et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link]

  • Arora, V. et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.
  • Singh, A. et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Sharma, K. et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Keni, M. et al. (2014). Pyrazole derivatives as inhibitors of arachidonic acid-induced platelet aggregation. European Journal of Medicinal Chemistry. [Link]

  • Whirl-Carrillo, M. et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. [Link]

  • Abdelgawad, M. A. et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Zhao, Q. et al. (2017). A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. Acta Pharmacologica Sinica. [Link]

  • Nayyar, A. et al. (2018). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kumar, A. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Randall, R. W. et al. (1980). Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C. Agents and Actions. [Link]

  • Liu, T. et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Li, W. et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Polycyclic Aromatic Compounds. [Link]

  • Patsnap Synapse. (2024). What are Arachidonic acid inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Starič, A. et al. (2023). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. International Journal of Molecular Sciences. [Link]

  • Al-Gharabli, S. I. et al. (2020). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. [Link]

  • Proschak, E. et al. (2014). Inhibitors of the arachidonic acid cascade: interfering with multiple pathways. Basic & Clinical Pharmacology & Toxicology. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Sharma, P. et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Advanced Research and Reviews.
  • Mulero, M. C. et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]

  • Wilkie, D. J. (2001). Inhibition of the arachidonic acid pathway by several drugs. ResearchGate. [Link]

  • Abdelgawad, M. A. et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research. [Link]

  • Liu, T. et al. (2017). NF-κB signaling in inflammation. ResearchGate. [Link]

  • Xu, S. et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry. [Link]

Sources

Benchmarking the Anticancer Potential of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a fertile ground for drug discovery. Among these, the pyrazole scaffold has garnered significant attention due to its versatile pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of a novel pyrazole derivative, (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, against established anticancer agents, Doxorubicin and Cisplatin. Through a series of standardized in vitro assays, we will explore the cytotoxic and mechanistic profile of this compound, offering a data-driven perspective on its potential as a next-generation anticancer therapeutic.

Introduction: The Promise of Pyrazole Derivatives in Oncology

Pyrazole derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[3] Their prevalence in medicinal chemistry is a testament to their ability to interact with a wide array of biological targets.[4] In the context of oncology, various pyrazole-based compounds have demonstrated potent anticancer activities through diverse mechanisms, including the inhibition of critical cell signaling kinases like EGFR, VEGFR-2, and CDKs, disruption of microtubule dynamics, and induction of apoptosis.[2][5] Several studies have reported pyrazole derivatives with IC50 values in the low micromolar and even nanomolar range against various cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs.[5][6]

This compound is a novel synthetic compound featuring the characteristic pyrazole ring substituted with functional groups that may confer significant biological activity.[7] This guide outlines a rigorous preclinical evaluation of its anticancer potential, benchmarking its performance against two widely used chemotherapeutic agents: Doxorubicin, an anthracycline antibiotic that primarily functions by intercalating DNA and inhibiting topoisomerase II[][9][10][11], and Cisplatin, a platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.[12][13][14][15]

Experimental Design: A Multi-faceted Approach to Anticancer Profiling

To comprehensively assess the anticancer potential of this compound, a panel of human cancer cell lines representing different tumor types will be utilized. For the purpose of this guide, we will consider a hypothetical study using the following cell lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical cancer cell line.

The experimental workflow is designed to provide a holistic view of the compound's activity, from initial cytotoxicity screening to elucidation of its mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation a Cancer Cell Lines (MCF-7, A549, HeLa) b Treatment with: - this compound - Doxorubicin - Cisplatin a->b c MTT Assay for Cell Viability b->c d Determination of IC50 Values c->d e Apoptosis Assay (Annexin V-FITC/PI Staining) d->e d->e f Cell Cycle Analysis (Propidium Iodide Staining) d->f g Flow Cytometry e->g f->g h Quantification of Apoptotic Cells & Cell Cycle Distribution g->h

Caption: Experimental workflow for evaluating the anticancer potential of the novel pyrazole compound.

Comparative Cytotoxicity Analysis

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT assay, a colorimetric method that measures metabolic activity, is a widely accepted standard for assessing cell viability and proliferation.[16]

Table 1: Comparative IC50 Values (µM) of this compound and Benchmark Drugs
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
This compound8.512.39.8
Doxorubicin0.50.80.3
Cisplatin15.210.57.4

Note: The IC50 values presented are hypothetical for this compound and are approximate ranges for Doxorubicin and Cisplatin compiled from multiple sources.[17] Experimental conditions can significantly influence these values.

Based on this hypothetical data, this compound demonstrates moderate cytotoxicity against the tested cancer cell lines. While not as potent as Doxorubicin, it exhibits comparable or slightly better IC50 values than Cisplatin in some cell lines. This warrants further investigation into its mechanism of action.

Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how this compound exerts its cytotoxic effects, we will investigate its impact on two fundamental cellular processes: apoptosis (programmed cell death) and the cell cycle.

Induction of Apoptosis

The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[20][21][22]

G cluster_0 Apoptosis Induction Pathway A This compound B Cellular Stress (e.g., DNA damage, kinase inhibition) A->B C Activation of Caspase Cascade B->C D Phosphatidylserine Translocation C->D E Apoptosis D->E

Caption: Proposed apoptotic pathway induced by the novel pyrazole compound.

Table 2: Apoptosis Induction in A549 Cells after 24h Treatment
Treatment (at IC50 concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control2.11.5
This compound25.815.3
Doxorubicin35.220.1
Cisplatin28.918.7

The hypothetical data suggests that this compound is a potent inducer of apoptosis, a desirable characteristic for an anticancer drug.

Cell Cycle Arrest

Many anticancer drugs function by disrupting the cell cycle, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26]

Table 3: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment
Treatment (at IC50 concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control65.420.114.5
This compound25.115.859.1
Doxorubicin30.710.558.8
Cisplatin45.235.319.5

The hypothetical results indicate that this compound, similar to Doxorubicin, induces a significant arrest of cells in the G2/M phase of the cell cycle. This suggests a potential mechanism involving the disruption of mitotic processes.

Methodologies

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are provided below.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[27]

  • Drug Treatment: Treat the cells with serial dilutions of the test compounds and benchmark drugs for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • IC50 Calculation: Calculate the drug concentration that inhibits 50% of cell growth compared to the untreated control.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[22]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (Ex = 488 nm; Em = 530 nm) and PI fluorescence.[22]

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[26]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[25]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[24]

Discussion and Future Directions

The hypothetical data presented in this guide positions this compound as a promising anticancer candidate with moderate cytotoxicity and a clear mechanism of action involving the induction of apoptosis and G2/M cell cycle arrest. Its performance, while not universally superior to the benchmark drugs, suggests a distinct pharmacological profile that may offer advantages in specific cancer types or in combination therapies.

The observed G2/M arrest could imply an interaction with the microtubule network or inhibition of cyclin-dependent kinases that regulate the G2/M transition. Future studies should focus on elucidating the precise molecular targets of this compound. Kinase profiling assays and tubulin polymerization assays would be valuable next steps.

Furthermore, the efficacy of this compound should be evaluated in a broader panel of cancer cell lines, including drug-resistant models, to assess its spectrum of activity and potential to overcome resistance mechanisms. Ultimately, in vivo studies using xenograft models will be crucial to determine its therapeutic efficacy and safety profile in a physiological context.[28]

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The comparative in vitro analysis outlined in this guide provides a foundational framework for its continued investigation. While further research is necessary to fully characterize its therapeutic potential, the initial data suggests that this pyrazole derivative warrants a prominent place in the pipeline of next-generation cancer drug discovery.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Taciak, B., & Białecka, A. (2023). Cisplatin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Doxorubicin. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Ahmad, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

  • Pindek, A., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(15), 3697. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 354(10), e2100142. Retrieved from [Link]

  • Kanzawa, F., et al. (2003). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. International Journal of Cancer, 106(6), 943-949. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 7). 12. Modes of Action of Cisplatin. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cisplatin?. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the action mechanism of cisplatin. Retrieved from [Link]

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Yao, Z., & Tsonwin, C. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, Chapter 28, Unit 28.6. Retrieved from [Link]

  • Margalit, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50795. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Selvin, T., et al. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. BMC Pharmacology and Toxicology, 25(1), 25. Retrieved from [Link]

  • Al-Issa, S. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(20), 6890. Retrieved from [Link]

  • Vik, A., et al. (2009). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. Journal of Translational Medicine, 7, 83. Retrieved from [Link]

  • Sklyar, T. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 322. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

  • Jarczewska, K., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(6), 1876. Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: An Inferential Approach

Due to the absence of a dedicated Safety Data Sheet for (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, a risk assessment must be conducted by drawing parallels with analogous compounds and adhering to general chemical safety principles. A closely related compound, 3,5-Dimethyl-1H-pyrazole-1-acetic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, it is prudent to handle this compound with the same level of caution.

The acetic acid moiety suggests that the compound is acidic and may be corrosive. The pyrazole core, a common scaffold in pharmacologically active molecules, can exhibit a range of biological effects[2][3]. Some pyrazole derivatives have been shown to have low toxicity, but this cannot be universally assumed[4].

Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Potential for skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

A thorough risk assessment should be conducted in your specific laboratory context before handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, stringent adherence to PPE protocols is mandatory.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.
Skin and Body A lab coat is essential. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.

Spill Management: A Calm and Calculated Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For a Small Spill (Solid):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • PPE: Don appropriate PPE as outlined above.

  • Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States[5].

Step 1: Waste Characterization

Based on its chemical structure and the hazards of similar compounds, this compound should be treated as hazardous chemical waste . Do not dispose of this compound down the drain or in regular trash[5].

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is paramount to prevent dangerous reactions[6][7].

  • Waste Stream: This compound should be collected in a dedicated container for solid organic chemical waste.

  • Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 3: On-Site Accumulation

Follow your institution's guidelines for satellite accumulation areas (SAAs).

  • The waste container should be kept closed at all times except when adding waste.

  • Store the container in a designated SAA that is under the control of laboratory personnel.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated[6][7].

  • Triple Rinse: Rinse the container three times with a suitable solvent.

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste[6]. Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original label on the container.

  • Dispose: The clean, dry, and unlabeled container can then be disposed of as non-hazardous waste or recycled according to your facility's procedures.

Step 5: Arranging for Final Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF).

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Hazard Assessment (Assume Hazardous) B Don Appropriate PPE A->B C Segregate as Solid Organic Waste B->C D Use Labeled, Compatible Container C->D E Store in Satellite Accumulation Area D->E F Arrange for EHS Pickup E->F G Transport to Licensed Disposal Facility F->G

Caption: Decision workflow for the disposal of this compound.

References

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed. National Center for Biotechnology Information. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives - ResearchGate. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Cytotoxicity study of pyrazole derivatives - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Center for Biotechnology Information. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 - UNSW Sydney. University of New South Wales. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Northwestern University. [Link]

  • SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid. Fisher Scientific. [Link]

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile | Organic Chemistry | ChemRxiv. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. [Link]

  • Chemical Compatibility Chart. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Handling (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, a member of the biologically significant pyrazole derivative family, presents unique handling considerations.[1][2][3] This guide provides a detailed protocol for personal protective equipment (PPE) and safe handling, grounded in established laboratory safety principles, to ensure both the integrity of your research and the safety of laboratory personnel.

Immediate Hazard Assessment: Understanding the Risks
  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and eye irritation.[4] Direct contact with the solid powder or solutions can lead to irritation or more severe damage.

  • Respiratory Tract Irritation: Inhalation of fine dust particles can irritate the respiratory system.[5]

  • Harmful if Swallowed or Absorbed: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[6]

Therefore, a robust PPE strategy is not merely a recommendation but a critical component of the experimental design.

Core Personal Protective Equipment (PPE) Protocol

The foundation of safe handling is the consistent and correct use of PPE. The following protocol is designed to mitigate the identified risks.

Eye and Face Protection: The First Line of Defense

Accidental splashes or the ejection of solid material can cause serious and irreversible eye damage.

  • Mandatory Equipment: At a minimum, ANSI-Z87-compliant safety glasses with side shields are required for all manipulations.[7]

  • Enhanced Protection: When handling larger quantities (>1g), preparing solutions, or performing reactions where there is a risk of splashing, it is imperative to use chemical splash goggles.[8][9] For maximum protection, a face shield should be worn in conjunction with safety goggles.[8][10]

Causality: The acetic acid moiety suggests corrosive potential, while the solid nature of the compound presents a particle hazard. Goggles provide a seal around the eyes to protect from splashes from any direction, which standard safety glasses do not.[8]

Hand Protection: Preventing Dermal Absorption

The skin is a primary route of accidental exposure. Dermal absorption can lead to localized irritation or systemic toxicity.[6]

  • Glove Selection: Chemically resistant nitrile gloves are the standard recommendation for handling this compound.[11][12] Always inspect gloves for tears or punctures before use.[5]

  • Glove Technique: When working with solutions, consider double-gloving to provide an extra layer of protection. Gloves should be removed promptly if contamination is suspected, using a technique that avoids touching the outer surface of the glove with bare skin.[5] Dispose of contaminated gloves in accordance with hazardous waste procedures.[11] Hands should be washed thoroughly with soap and water after removing gloves.[5][13]

Causality: Nitrile provides good resistance against a broad range of chemicals. However, no glove material is impervious forever. For prolonged operations, it is crucial to consult the glove manufacturer's chemical resistance guide to understand the breakthrough time for acetic acid and similar organic compounds.

Body Protection: Shielding Against Spills and Contamination

A lab coat is not just for keeping your clothes clean; it is a critical barrier against spills and contamination.

  • Required Attire: A full-length laboratory coat with sleeves is mandatory.[6] This coat should be buttoned completely to provide maximum coverage.

  • Material: A flame-resistant lab coat should be considered if flammable solvents are being used in the procedure.

  • Laboratory-Specific: Lab coats used when handling this chemical should be designated for that purpose and should not be worn in non-laboratory areas such as offices or break rooms.[7]

Causality: A lab coat provides a removable barrier. In the event of a significant spill, a contaminated lab coat can be removed quickly to minimize the chemical's contact time with the skin.

Respiratory Protection: Mitigating Inhalation Hazards

Fine powders can easily become airborne, especially during weighing and transfer operations.

  • Engineering Controls First: All handling of the solid compound should be performed within a certified chemical fume hood to minimize the inhalation of dust.[5][14]

  • When Respirators are Necessary: If engineering controls are not sufficient or during a large-scale cleanup of a spill, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement for nuisance dusts.[5] For higher-risk scenarios, a half-mask respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used.[5]

Causality: The primary respiratory hazard is the inhalation of the solid particulate form of the acid. A fume hood provides active ventilation to capture and exhaust these particles away from the user's breathing zone.

PPE Selection for Specific Operational Tasks

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Safety GogglesNitrile GlovesFull-Length Lab CoatChemical Fume Hood
Solution Preparation Safety Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Full-Length Lab CoatChemical Fume Hood
Conducting Reaction Safety Goggles & Face ShieldNitrile GlovesFull-Length Lab CoatChemical Fume Hood
Small Spill Cleanup (<1g) Safety GogglesNitrile GlovesFull-Length Lab CoatN95 Respirator (if outside fume hood)
Large Spill Cleanup (>1g) Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Apron over Lab CoatHalf-Mask Respirator with appropriate cartridges

Procedural Workflow for Safe Handling

A systematic approach ensures that safety is integrated into every step of the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Hazard Review Review SDS for reactants & solvents B 2. PPE Check Inspect all PPE for integrity A->B C 3. Workspace Prep Ensure fume hood is operational and spill kit is accessible B->C D 4. Don PPE Lab Coat, Goggles, Gloves C->D E 5. Chemical Handling Perform weighing and transfers inside fume hood D->E F 6. Reaction Setup Conduct experiment within containment (fume hood) E->F G 7. Decontamination Clean workspace and equipment F->G H 8. Waste Disposal Segregate and label all hazardous waste G->H I 9. Doff PPE Remove gloves, lab coat, and wash hands H->I

Caption: Workflow for handling this compound.

Emergency and Disposal Protocols

Emergency Response Plan
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Spill Response Decision Tree

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<1g) Inside Fume Hood? Assess->SmallSpill SmallInHood Clean with absorbent pads. Wipe area. Dispose of as hazardous waste. SmallSpill->SmallInHood Yes LargeSpill Large Spill (>1g) or Outside Hood? SmallSpill->LargeSpill No SmallOutHood Evacuate immediate area. Don N95 respirator. Clean with spill kit. LargeSpill->SmallOutHood No Evacuate Evacuate Laboratory! Alert others. Call emergency personnel. LargeSpill->Evacuate Yes Cleanup Trained personnel with full PPE (respirator, apron) to perform cleanup. Evacuate->Cleanup

Caption: Decision tree for responding to a chemical spill.

Disposal Plan

All waste materials, including the compound itself, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include the chemical name "this compound" and the associated hazards (Irritant, Harmful).

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[6][15] Do not pour this chemical down the drain.[5][11]

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with this compound, ensuring a safe and controlled laboratory environment conducive to discovery.

References

  • SAFETY DATA SHEET. (n.d.).
  • Carl ROTH. Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET. (2020, February 4).
  • Nano. Safety Data Sheet. (2015, March 27).
  • PubChem. This compound. Retrieved from [Link]

  • Sigma-Aldrich. Safety Data Sheet.
  • SAFETY DATA SHEET. (n.d.).
  • Glacial Acetic Acid Safety Data Sheet. (n.d.).
  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • American Chemical Society. Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022, January 5). Retrieved from [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PPG. SAFETY DATA SHEET. (2025, October 1).
  • National Institutes of Health. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Retrieved from [Link]

  • Dartmouth College. Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

  • Dartmouth College. Personal Protective Equipment Policy. Retrieved from [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from a publicly available research paper.
  • Michigan State University. GI PERSONAL PROTECTIVE EQUIPMENT STANDARD PART 33. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.